molecular formula C40H44O14 B15594978 Shizukaol G

Shizukaol G

Cat. No.: B15594978
M. Wt: 748.8 g/mol
InChI Key: VQIMOHFODDGHOJ-SQIGPEMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shizukaol G is a useful research compound. Its molecular formula is C40H44O14 and its molecular weight is 748.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H44O14

Molecular Weight

748.8 g/mol

IUPAC Name

methyl (2Z)-2-[(1S,9S,13Z,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate

InChI

InChI=1S/C40H44O14/c1-15-6-7-51-36(48)24(41)12-27(42)52-13-19-21-11-25-37(3,22-10-23(22)39(25,49)14-53-33(15)45)26-9-18-17-8-20(17)38(4)29(18)30(40(21,26)54-35(19)47)28(31(43)32(38)44)16(2)34(46)50-5/h6,17,20,22-26,30,32,41,44,49H,7-14H2,1-5H3/b15-6-,28-16-/t17-,20-,22-,23+,24+,25-,26+,30+,32+,37+,38+,39+,40+/m1/s1

InChI Key

VQIMOHFODDGHOJ-SQIGPEMOSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a naturally occurring dimeric sesquiterpenoid, a class of complex organic molecules known for their diverse and potent biological activities. Isolated from plants of the Chloranthus genus, this compound possesses a highly intricate chemical architecture that has garnered significant interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic framework, typical of dimeric sesquiterpenoids derived from lindenane-type monomers. Its chemical formula is C40H44O14, with a molecular weight of approximately 748.8 g/mol .[1] The molecule features multiple stereocenters and oxygen-containing functional groups, contributing to its complex three-dimensional structure and potential for specific biological interactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC40H44O14
Molecular Weight748.8 g/mol
IUPAC Namemethyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.1¹⁵,²⁹.0¹,²³.0⁴,³⁴.0¹⁹,²¹.0²²,³⁶.0²⁶,²⁸.0³³,³⁷]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate
CAS Number165171-11-9

A 2D representation of the chemical structure of this compound is provided below.

G cluster_functional_groups Key Functional Groups ShizukaolG [Complex Polycyclic Core of this compound] Hydroxyl_Groups Hydroxyl (OH) ShizukaolG->Hydroxyl_Groups Multiple Ester_Groups Ester (COOR) ShizukaolG->Ester_Groups Multiple Ketone_Groups Ketone (C=O) ShizukaolG->Ketone_Groups Multiple Ether_Linkages Ether (C-O-C) ShizukaolG->Ether_Linkages Multiple G start Dried and Powdered Roots of Chloranthus japonicus extraction Extraction with Organic Solvent (e.g., Methanol or Ethanol) start->extraction concentration Concentration of the Extract (Rotary Evaporation) extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., EtOAc/H₂O) concentration->partitioning chromatography1 Column Chromatography (Silica Gel) partitioning->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 end Pure this compound chromatography2->end G shizukaol_g This compound potential_pathways Potential Signaling Pathways (Based on Analogs) shizukaol_g->potential_pathways Hypothesized Interaction ampk AMPK Pathway (Metabolic Regulation) potential_pathways->ampk wnt Wnt Pathway (Cell Proliferation) potential_pathways->wnt hmgb1 HMGB1/Nrf2/HO-1 Pathway (Anti-inflammatory) potential_pathways->hmgb1 biological_effects Potential Biological Effects ampk->biological_effects wnt->biological_effects hmgb1->biological_effects

References

Isolating Shizukaol G from Chloranthus japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Shizukaol G and Chloranthus japonicus

Chloranthus japonicus is a perennial herb with a history of use in traditional medicine for treating various ailments.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, with sesquiterpenoids being a prominent class.[3][4] Among these, the shizukaols, a series of complex dimeric sesquiterpenoids, have garnered significant interest due to their potential therapeutic properties. This compound is a member of this family, identified as a dimeric sesquiterpene isolated from the roots of Chloranthus japonicus.[5][6]

Experimental Protocol: Isolation of Shizukaol Analogs

The following protocol for the isolation of Shizukaol D from Chloranthus japonicus provides a detailed and transferable methodology that can be adapted for the targeted isolation of this compound.[1][2]

Plant Material and Extraction
  • Plant Material: Air-dried and powdered whole plants of Chloranthus japonicus (10 kg) are used as the starting material.[1][2]

  • Extraction: The powdered plant material is subjected to reflux extraction with 95% ethanol (3 x 40 L).[1][2] The combined ethanol extracts are then concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning
  • The crude residue is suspended in water.

  • Successive liquid-liquid extraction is performed with ethyl acetate (EtOAc) followed by n-butanol (n-BuOH).[1][2] The EtOAc-soluble fraction is collected for further purification.[1][2]

Chromatographic Purification

The purification process involves a multi-step chromatographic approach to isolate the target compounds.

  • MCI Gel Chromatography: The ethyl acetate extract is subjected to column chromatography on an MCI gel CHP20P column, eluting with a stepwise gradient of methanol (MeOH) in water.[1][2]

  • Silica Gel Chromatography: The fraction containing the compounds of interest is further purified by silica gel column chromatography using a chloroform (CHCl₃)-MeOH gradient.[1][2]

  • Reversed-Phase Chromatography: Subsequent purification is carried out on an Rp-18 column with a MeOH-water gradient.[1][2]

  • Size-Exclusion Chromatography: The final purification step is performed using a Sephadex LH-20 column with methanol as the eluent to yield the pure compound.[1][2]

The following diagram illustrates the general workflow for the isolation of shizukaol analogs from Chloranthus japonicus.

G A Dried & Powdered Chloranthus japonicus B Reflux Extraction (95% Ethanol) A->B C Concentration B->C D Solvent Partitioning (EtOAc/H2O) C->D E Ethyl Acetate Fraction D->E F MCI Gel Chromatography (MeOH/H2O gradient) E->F G Silica Gel Chromatography (CHCl3/MeOH gradient) F->G H Reversed-Phase (Rp-18) Chromatography (MeOH/H2O gradient) G->H I Sephadex LH-20 Chromatography (MeOH) H->I J Pure Shizukaol Analog I->J

Figure 1: General workflow for the isolation of shizukaol analogs.

Quantitative Data

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the isolation of Shizukaol D from 10 kg of Chloranthus japonicus yielded 20 mg of the pure compound, representing a yield of 0.0002% with a purity of over 98%.[1] This data provides a benchmark for the expected yield and purity of other shizukaol analogs from this plant.

ParameterValue (for Shizukaol D)Reference
Starting Material10 kg of dried Chloranthus japonicus[1][2]
Final Yield20 mg[1]
Percent Yield0.0002%[1]
Purity>98%[1]

Spectroscopic Data

The structural elucidation of shizukaol compounds is typically achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and molecular formula.
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HMBC, HSQC) Used to establish the connectivity of atoms within the molecule.

Note: Specific spectroscopic data for this compound is not available in the reviewed literature.

Biological Activities of Related Shizukaol Compounds and Potential Signaling Pathways

Although the biological activities of this compound have not been extensively reported, several other shizukaol compounds isolated from Chloranthus species have demonstrated significant biological effects. These findings suggest potential areas of investigation for this compound.

  • Shizukaol B: Has been shown to exert anti-inflammatory effects in microglia by modulating the JNK/AP-1 signaling pathway.[7][8]

  • Shizukaol D: Inhibits lipid content in hepatic cells by inducing mitochondrial dysfunction and activating the AMPK signaling pathway.[1][2]

The modulation of these pathways suggests that shizukaol compounds may have therapeutic potential in inflammatory diseases and metabolic disorders.

The following diagram depicts a simplified representation of a signaling pathway modulated by a shizukaol analog.

G cluster_cell Cell Shizukaol Shizukaol Analog Target Cellular Target (e.g., Kinase) Shizukaol->Target Modulation Downstream Downstream Effector Target->Downstream Signal Transduction Response Biological Response (e.g., Anti-inflammatory effect) Downstream->Response

References

Shizukaol G: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class. These complex molecules, isolated from plants of the Chloranthus genus, have garnered significant interest from the scientific community due to their intricate structures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and an illustrative representation of its proposed biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in several species within the Chloranthus genus, which are perennial herbs predominantly found in Asia. The primary documented natural source of this compound is the roots of Chloranthus japonicus .[1][2] Additionally, scientific literature indicates the presence of this compound and other related lindenane sesquiterpenoids in other species of the same family, including Chloranthus spicatus , Sarcandra glabra , and Chloranthus serratus .

Abundance of this compound

Quantitative data on the abundance of this compound in its natural sources is limited in the currently available scientific literature. However, to provide a reference point, the isolation yield of a structurally related compound, Shizukaol D, from Chloranthus japonicus has been reported. This information can offer an estimate of the potential yield for this compound, although actual values may vary.

CompoundPlant SourcePart UsedStarting Material (Dry Weight)Yield (%)
Shizukaol DChloranthus japonicusWhole plants10 kg0.0002%

Table 1: Reported yield of the related compound Shizukaol D from Chloranthus japonicus.[3][4]

Experimental Protocols: Isolation of Lindenane Sesquiterpenoid Dimers

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of lindenane sesquiterpenoid dimers from Chloranthus species can be adapted from established procedures for similar compounds, such as Shizukaol D.[3][4]

Extraction
  • Plant Material Preparation: Air-dry the whole plants or roots of Chloranthus japonicus and grind them into a fine powder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 10 kg) in a suitable vessel.

    • Perform exhaustive extraction with 95% ethanol (EtOH) under reflux conditions. This process is typically repeated three times (e.g., 3 x 40 L).

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude residue (e.g., 740 g).

Liquid-Liquid Partitioning
  • Solvent Partitioning:

    • Suspend the crude residue in water (H₂O).

    • Perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and then n-butanol (n-BuOH).

    • Separate and concentrate the respective fractions. The lindenane sesquiterpenoid dimers are typically found in the ethyl acetate fraction.

Chromatographic Purification
  • Initial Column Chromatography:

    • Subject the ethyl acetate extract (e.g., 380 g) to column chromatography on a suitable stationary phase, such as MCI gel CHP20P.

    • Elute the column with a gradient of methanol (MeOH) in water (e.g., 30:70 → 50:50 → 70:30 → 100:0).

  • Silica Gel Chromatography:

    • Subject the fraction containing the compounds of interest (e.g., the 70% MeOH fraction) to silica gel column chromatography.

    • Elute with a gradient of methanol in chloroform (CHCl₃) (e.g., 100:1 → 80:1 → 60:1 → 40:1) to yield several sub-fractions.

  • Reversed-Phase Chromatography:

    • Further purify the relevant sub-fractions using reversed-phase (RP-18) column chromatography with a methanol-water gradient.

  • Size-Exclusion Chromatography:

    • Perform a final purification step using Sephadex LH-20 column chromatography with methanol as the eluent to isolate the pure compound.

Structure Elucidation
  • The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, NOESY): To elucidate the detailed chemical structure and stereochemistry.

Biosynthesis of this compound

The biosynthesis of lindenane-type dimeric sesquiterpenoids, including this compound, is believed to proceed through a biomimetic Diels-Alder reaction.[5] The proposed pathway involves the dimerization of two lindenane sesquiterpenoid monomers. While the specific enzymatic machinery has not been fully elucidated, a plausible biosynthetic route is outlined below.

Biosynthesis_of_Shizukaol_G cluster_0 Terpenoid Precursor Pathway cluster_1 Monomer Biosynthesis cluster_2 Dimerization FPP Farnesyl Pyrophosphate (FPP) Lindenane_Monomer_A Lindenane-type Monomer A FPP->Lindenane_Monomer_A Multiple Enzymatic Steps Lindenane_Monomer_B Lindenane-type Monomer B FPP->Lindenane_Monomer_B Multiple Enzymatic Steps Shizukaol_G This compound Lindenane_Monomer_A->Shizukaol_G [4+2] Cycloaddition (Diels-Alder Reaction) Lindenane_Monomer_B->Shizukaol_G [4+2] Cycloaddition (Diels-Alder Reaction)

Caption: Proposed biosynthetic pathway of this compound.

The logical workflow for the isolation and purification of this compound from its natural source, Chloranthus japonicus, is depicted in the following diagram.

Isolation_Workflow_of_Shizukaol_G Plant_Material Powdered Chloranthus japonicus Extraction 95% Ethanol Reflux Extraction Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (EtOAc/H₂O) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction MCI_Chroma MCI Gel Column Chromatography EtOAc_Fraction->MCI_Chroma Silica_Chroma Silica Gel Column Chromatography MCI_Chroma->Silica_Chroma RP18_Chroma Reversed-Phase (RP-18) Column Chromatography Silica_Chroma->RP18_Chroma Sephadex_Chroma Sephadex LH-20 Column Chromatography RP18_Chroma->Sephadex_Chroma Pure_Shizukaol_G Pure this compound Sephadex_Chroma->Pure_Shizukaol_G

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a fascinating and complex natural product with potential for further scientific investigation. While its primary source is the Chloranthus genus, particularly C. japonicus, more research is needed to quantify its abundance accurately. The provided experimental protocol, adapted from the isolation of a similar compound, offers a robust starting point for researchers aiming to isolate this compound for further studies. The proposed biosynthetic pathway sheds light on the likely formation of this intricate dimeric structure. This technical guide serves as a valuable resource for professionals in natural product chemistry and drug development, providing a foundation for future research into the properties and applications of this compound.

References

Shizukaol G: A Comprehensive Technical Overview of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class.[1] These complex molecules, isolated from plants of the Chloranthus genus, notably Chloranthus japonicus, have garnered significant interest within the scientific community due to their intricate chemical structures and potential therapeutic applications.[1][2] This document provides a detailed technical guide on the known physical and chemical properties of this compound, alongside experimental methodologies for its isolation and characterization. Furthermore, it explores the biological context of related compounds, offering insights into potential signaling pathways and mechanisms of action relevant to drug discovery and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical identifiers and computed properties have been established. The primary source for its initial characterization is the work of Kawabata et al., published in Phytochemistry in 1995.[1][2]

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₄₄O₁₄PubChem
Molecular Weight 748.77 g/mol PubChem
IUPAC Name methyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.1²⁵,²⁹.0¹,²³.0⁴,³⁴.0¹⁹,²¹.0²²,³⁶.0²⁶,²⁸.0³³,³⁷]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoatePubChem
InChI InChI=1S/C40H44O14/c1-15-6-7-51-36(48)24(41)12-27(42)52-13-19-21-11-25-37(3,22-10-23(22)39(25,49)14-53-33(15)45)26-9-18-17-8-20(17)38(4)29(18)30(40(21,26)54-35(19)47)28(31(43)32(38)44)16(2)34(46)50-5/h6,17,20,22-26,30,32,41,44,49H,7-14H2,1-5H3/b15-6+,28-16-/t17-,20-,22-,23+,24+,25-,26+,30+,32+,37+,38+,39+,40+/m1/s1PubChem
InChIKey VQIMOHFODDGHOJ-XEQPTWOZSA-NPubChem
SMILES C/C/1=C\COC(=O)--INVALID-LINK--O)([C@H]6[C@@]3([C@@H]\7C8=C(C6)[C@H]9C[C@H]9[C@@]8(--INVALID-LINK--/C7=C(/C)\C(=O)OC)O)C)OC2=O)C">C@HOPubChem

Spectral Data

The structural elucidation of this compound and its congeners relies heavily on a combination of spectroscopic techniques. While the specific spectral data from the original isolation paper is not widely disseminated, a general overview of the expected spectroscopic characteristics is provided below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Complex spectrum with multiple signals in the aliphatic and olefinic regions, characteristic of the intricate polycyclic structure. Resonances for methyl groups, methine protons, and protons adjacent to oxygen atoms would be expected.
¹³C NMR A large number of signals corresponding to the 40 carbon atoms in the molecule, including carbonyl carbons, olefinic carbons, and a variety of sp³-hybridized carbons within the fused ring system.
Infrared (IR) Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) groups (likely from esters and ketones), and carbon-carbon double bonds (C=C).
Mass Spectrometry (MS) A molecular ion peak (or adducts thereof) consistent with the molecular formula C₄₀H₄₄O₁₄. High-resolution mass spectrometry (HRMS) would provide the exact mass.
UV-Vis Absorption maxima may be present depending on the chromophoric systems within the molecule, such as conjugated enones.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on the procedures described for other lindenane sesquiterpenoid dimers isolated from Chloranthus species, a general methodology can be outlined.

General Isolation Workflow

G plant_material Dried and Powdered Chloranthus japonicus Plant Material extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->characterization

Caption: General workflow for the isolation and characterization of this compound.
  • Extraction: The dried and powdered plant material (typically roots or whole plant) of Chloranthus japonicus is subjected to exhaustive extraction with an organic solvent such as ethanol or methanol.

  • Partitioning: The resulting crude extract is then partitioned between immiscible solvents, for example, ethyl acetate and water, to separate compounds based on their polarity. The sesquiterpenoid dimers are typically found in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, using gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry, IR, and UV spectroscopy.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of this compound have not been extensively reported, numerous studies on related lindenane sesquiterpenoid dimers from Chloranthus species have revealed a broad spectrum of pharmacological effects. These findings provide a strong basis for predicting the potential therapeutic relevance of this compound.

Anti-inflammatory Activity

Many lindenane-type dimers exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines transcription shizukaol_g This compound (potential action) shizukaol_g->IKK inhibition? shizukaol_g->NFkB inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
AMPK Activation

Some related compounds, such as Shizukaol D, have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic implications for metabolic diseases like type 2 diabetes and obesity.

G shizukaol_g This compound (potential action) ampk AMPK shizukaol_g->ampk activation? acc ACC ampk->acc inhibition glut4 GLUT4 Translocation ampk->glut4 fatty_acid_synthesis Fatty Acid Synthesis acc->fatty_acid_synthesis decreased glucose_uptake Glucose Uptake glut4->glucose_uptake increased

Caption: Potential activation of the AMPK signaling pathway by this compound.

Other reported biological activities for this class of compounds include anticancer effects through modulation of pathways like Wnt and FAK signaling, as well as antiviral and neuroprotective properties.

Conclusion

This compound represents a structurally complex natural product with significant potential for further scientific investigation. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, this guide provides a foundational understanding based on existing knowledge of its chemical identity and the properties of related compounds. The diverse biological activities exhibited by lindenane sesquiterpenoid dimers underscore the importance of continued research into this compound and its analogs for the development of novel therapeutic agents. Future studies should focus on the complete characterization of its physicochemical properties, the elucidation of its specific biological targets, and the exploration of its full therapeutic potential.

References

Spectral Data Deep Dive: Unraveling the Molecular Architecture of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for Shizukaol G, a complex dimeric sesquiterpenoid isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural elucidation of this natural product through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound, with the molecular formula C₄₀H₄₄O₁₄, belongs to the lindenane class of sesquiterpenoids.[1][2][3] Its intricate polycyclic structure necessitates a sophisticated approach to spectral analysis for unambiguous characterization. The structural determination of this compound was first reported in the journal Phytochemistry in 1995, where its isolation from Chloranthus japonicus was described.[1][2][4][5]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometry of this compound. This data is pivotal for the complete assignment of the molecule's complex stereochemistry.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Table 3: Mass Spectrometry Data for this compound

Ionm/zInterpretation
Data not available in search results

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound from the primary literature, "Sesquiterpene dimers from Chloranthus japonicus" (Phytochemistry, 1995, 39(1), 121-125), could not be retrieved from the available search results. The tables are presented as a template for the expected data.

Experimental Protocols

The structural elucidation of this compound relies on a combination of one-dimensional and two-dimensional NMR techniques, along with high-resolution mass spectrometry. The following are detailed methodologies typical for the analysis of such complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all protons.

  • ¹³C NMR: Proton-decoupled one-dimensional carbon NMR spectra are obtained to determine the chemical shifts of all carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing critical information for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

Data Acquisition:

  • Full Scan MS: The sample is analyzed to determine the accurate mass of the molecular ion, which allows for the confirmation of the molecular formula.

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable structural information and helps to identify key substructures within the molecule.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using spectral data.

Spectral_Analysis_Workflow cluster_isolation Isolation & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound from Chloranthus sp. HRMS High-Resolution MS Isolation->HRMS H_NMR 1H NMR Isolation->H_NMR C_NMR 13C NMR Isolation->C_NMR MSMS Tandem MS (MS/MS) HRMS->MSMS Fragmentation MolFormula Determine Molecular Formula HRMS->MolFormula Substructures Identify Substructures MSMS->Substructures COSY 2D COSY H_NMR->COSY HSQC 2D HSQC H_NMR->HSQC HMBC 2D HMBC H_NMR->HMBC NOESY 2D NOESY H_NMR->NOESY C_NMR->HSQC C_NMR->HMBC Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Structure Propose Final Structure MolFormula->Structure Substructures->Connectivity Connectivity->Stereochem Connectivity->Structure Stereochem->Structure

Workflow for the structural elucidation of this compound.

Hypothesized Signaling Pathway Involvement

While specific biological activities and signaling pathways for this compound have not been extensively reported, studies on structurally related lindenane sesquiterpenoids, such as Shizukaol A and Shizukaol D, provide valuable insights. Shizukaol A has been shown to exert anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 signaling pathway. Shizukaol D has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Based on the activity of its close analogs, it is hypothesized that this compound may also modulate inflammatory and metabolic signaling pathways. The following diagram illustrates a potential signaling pathway that could be influenced by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway (based on Shizukaol A) cluster_metabolism Metabolic Pathway (based on Shizukaol D) Shizukaol_G This compound (Hypothesized) HMGB1 HMGB1 Shizukaol_G->HMGB1 Inhibition AMPK AMPK Shizukaol_G->AMPK Activation Nrf2 Nrf2 HMGB1->Nrf2 Activation HO1 HO-1 Nrf2->HO1 Upregulation Inflammation Inflammation HO1->Inflammation Inhibition Metabolism Cellular Metabolism AMPK->Metabolism Regulation

Hypothesized signaling pathways affected by this compound.

This technical guide provides a foundational understanding of the spectral analysis of this compound. Further research is warranted to fully elucidate its biological activities and therapeutic potential. The detailed experimental protocols and logical workflows presented herein can serve as a valuable resource for scientists engaged in the exploration of complex natural products.

References

Shizukaol Compounds: A Technical Guide to Their Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Shizukaol compounds are a fascinating family of naturally occurring lindenane-type sesquiterpenoid dimers. First discovered in the 1990s, these structurally complex molecules have garnered significant attention from the scientific community due to their intricate heptacyclic framework and promising range of biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical characteristics, and biological evaluation of Shizukaol compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Discovery and History

Shizukaol A was the first member of this class to be isolated in 1990 from Chloranthus japonicus.[1] This discovery opened the door to the identification of a growing family of related compounds, primarily from plants of the Chloranthaceae family, such as Chloranthus serratus. These compounds are characterized by a common heptacyclic core structure containing more than ten contiguous stereocenters. The intricate architecture of Shizukaol compounds has presented a significant challenge and a compelling target for total synthesis, with the first successful syntheses of Shizukaol D and sarcandrolide J being a notable achievement in the field.[2] Subsequent research has led to the total synthesis of other members, including Shizukaol A and E, further advancing the understanding of their chemical properties and potential for analogue development.[2][3]

Chemical Structure and Characterization

The core structure of Shizukaol compounds is a dimeric assembly of two lindenane-type sesquiterpenoid units. The structural elucidation of these molecules relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Structural Features:

  • Heptacyclic Framework: A complex and rigid ring system.

  • Multiple Stereocenters: Presenting significant stereochemical complexity.

  • Lindenane Sesquiterpenoid Monomers: The building blocks of the dimeric structure.

Characterization of these compounds involves detailed analysis of 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to establish connectivity and stereochemistry, along with high-resolution mass spectrometry to determine the elemental composition.

Biological Activity and Quantitative Data

Shizukaol compounds have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The following tables summarize the available quantitative data on their bioactivity.

Anti-Cancer Activity
CompoundCell LineActivityIC50 (µM)Reference
Shizukaol DSMMC-7721 (Liver Cancer)Cytotoxicity15.32[4]
Shizukaol DSK-HEP1 (Liver Cancer)Cytotoxicity18.21[4]
Shizukaol DHepG2 (Liver Cancer)Cytotoxicity25.46[4]
Anti-Inflammatory Activity

| Compound | Assay | IC50 (µM) | Reference | |---|---|---| | Shizukaol A | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 13.79 ± 1.11 |[5] |

Immunomodulatory Activity
CompoundCell LineActivityIC50 (ng/mL)Reference
Shizukaol BLPS-induced B cell proliferationInhibition137

Experimental Protocols

Isolation of Shizukaol D from Chloranthus japonicus

This protocol describes a typical procedure for the isolation of Shizukaol D.

1. Extraction:

  • Air-dried and powdered Chloranthus japonicus (10 kg) is extracted three times with 95% ethanol (3 x 40 L) under reflux.
  • The filtrate is evaporated under reduced pressure to yield a crude residue (approx. 740 g).
  • The residue is dissolved in water and partitioned successively with ethyl acetate and n-butanol.

2. Chromatographic Separation:

  • The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Further purification of active fractions is performed using repeated column chromatography on silica gel and Sephadex LH-20.

3. Final Purification:

  • The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Shizukaol D.

Western Blot Analysis for AMPK Phosphorylation

This protocol outlines the methodology to assess the effect of Shizukaol D on the phosphorylation of AMP-activated protein kinase (AMPK).

1. Cell Culture and Treatment:

  • HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are seeded in 6-well plates and grown to 70-80% confluency.
  • Cells are treated with varying concentrations of Shizukaol D or a vehicle control (DMSO) for a specified time.

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
  • Cell lysates are centrifuged, and the supernatant containing the total protein is collected.

3. Protein Quantification and Electrophoresis:

  • Protein concentration is determined using a BCA protein assay kit.
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.
  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  • Band intensities are quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK is calculated.[6]

Signaling Pathways and Mechanisms of Action

Shizukaol compounds exert their biological effects through the modulation of key cellular signaling pathways.

AMPK Signaling Pathway

Shizukaol D has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[6] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by Shizukaol D leads to downstream effects on lipid and glucose metabolism.

AMPK_Pathway ShizukaolD Shizukaol D Mitochondria Mitochondrial Dysfunction ShizukaolD->Mitochondria AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC ACC Phosphorylation (Inhibition) AMPK->ACC Lipid_Metabolism Modulation of Lipid Metabolism ACC->Lipid_Metabolism

Caption: Shizukaol D-mediated activation of the AMPK signaling pathway.

Wnt Signaling Pathway

Shizukaol D has also been demonstrated to inhibit the Wnt/β-catenin signaling pathway in liver cancer cells.[4] This pathway is crucial in embryonic development and is often dysregulated in cancer. Inhibition of this pathway by Shizukaol D leads to a reduction in the expression of Wnt target genes, ultimately suppressing cancer cell growth.

Wnt_Pathway ShizukaolD Shizukaol D Wnt_Signaling Wnt Signaling Pathway ShizukaolD->Wnt_Signaling Beta_Catenin β-catenin Stabilization Wnt_Signaling->Beta_Catenin Target_Genes Wnt Target Gene Expression Beta_Catenin->Target_Genes Cancer_Growth Cancer Cell Growth Target_Genes->Cancer_Growth

Caption: Inhibition of the Wnt signaling pathway by Shizukaol D.

Experimental Workflows

Workflow for Assessing Anti-Cancer Activity

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a Shizukaol compound.

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Shizukaol Compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Compound_Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Compound_Treatment->Gene_Expression IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination

Caption: Workflow for evaluating the anti-cancer activity of Shizukaol compounds.

Conclusion

The Shizukaol family of compounds represents a rich source of structurally novel and biologically active molecules. Their complex architecture continues to inspire synthetic chemists, while their diverse pharmacological activities, particularly in the areas of cancer and inflammation, offer significant potential for drug discovery and development. This technical guide has provided a consolidated resource of the current knowledge on Shizukaol compounds, with the aim of facilitating future research into their therapeutic applications. Further investigation is warranted to fully elucidate their mechanisms of action and to explore the structure-activity relationships within this promising class of natural products.

References

Putative Biological Activities of Shizukaol G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of Shizukaol G is not currently available in the public domain. This technical guide summarizes the well-documented biological activities of closely related lindenane-type sesquiterpenoid dimers, namely Shizukaol A, Shizukaol B, and Shizukaol D. Given the structural similarities within this class of compounds, these findings provide a strong basis for inferring the putative biological activities of this compound.

Anti-inflammatory Activities

The shizukaol family of compounds has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Shizukaol A and B have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Shizukaol A exhibits a potent inhibitory effect on NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[1][2]. Similarly, Shizukaol B concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of NO, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated BV2 microglial cells[3][4].

Modulation of Inflammatory Signaling Pathways

Shizukaol A: The anti-inflammatory mechanism of Shizukaol A involves the regulation of the HMGB1/Nrf2/HO-1 signaling pathway. It has been shown to down-regulate the expression of iNOS and COX-2 and inhibit the phosphorylation and nuclear translocation of NF-κB. Furthermore, Shizukaol A decreases the levels of reactive oxygen species (ROS) and enhances the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) by up-regulating the expression and nuclear translocation of Nrf2. A key mechanism of action is the inhibition of HMGB1 activation[1][2].

Shizukaol B: In the context of neuroinflammation, Shizukaol B attenuates the inflammatory response in LPS-activated microglia by modulating the JNK-AP-1 signaling pathway. It inhibits the LPS-mediated activation of c-Jun N-terminal kinase 1/2 (JNK) and subsequently blocks the activation of activator protein-1 (AP-1) by reducing the phosphorylation and nuclear translocation of c-Jun[3][4].

Quantitative Data on Anti-inflammatory Activity
CompoundAssayCell LineIC50 / EffectReference
Shizukaol ANitric Oxide (NO) InhibitionRAW 264.713.79 ± 1.11 µM[1][2]
Shizukaol BiNOS, COX-2, NO, TNF-α, IL-1β ProductionBV2 microgliaConcentration-dependent suppression[3][4]
Experimental Protocols

1.4.1 Nitric Oxide (NO) Assay (Griess Reagent)

  • RAW 264.7 cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound for 24 hours.

  • The supernatant is collected, and an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

1.4.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Cell culture supernatants are collected after treatment with the test compound and LPS.

  • The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

1.4.3 Western Blot Analysis

  • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB p65, HMGB1, Nrf2, JNK, c-Jun) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

1.4.4 Immunofluorescence for Nuclear Translocation

  • Cells grown on coverslips are treated as required.

  • The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

  • The cells are then incubated with primary antibodies against the protein of interest (e.g., NF-κB p65, Nrf2, c-Jun).

  • After washing, the cells are incubated with fluorescently labeled secondary antibodies.

  • The coverslips are mounted with a mounting medium containing DAPI for nuclear staining.

  • Images are captured using a fluorescence microscope.

Signaling Pathway Diagrams

G LPS LPS HMGB1 HMGB1 LPS->HMGB1 activates NF_kB NF_kB LPS->NF_kB activates Shizukaol_A Shizukaol_A Shizukaol_A->HMGB1 Shizukaol_A->NF_kB inhibits phosphorylation Nrf2 Nrf2 Shizukaol_A->Nrf2 up-regulates Inflammation Inflammation HMGB1->Inflammation iNOS_COX2 iNOS_COX2 NF_kB->iNOS_COX2 induces HO1_NQO1 HO1_NQO1 Nrf2->HO1_NQO1 induces HO1_NQO1->Inflammation anti-inflammatory iNOS_COX2->Inflammation G LPS LPS JNK JNK LPS->JNK activates Shizukaol_B Shizukaol_B Shizukaol_B->JNK inhibits activation c_Jun c_Jun JNK->c_Jun phosphorylates AP1 AP1 c_Jun->AP1 activates iNOS_COX2_Cytokines iNOS_COX2_Cytokines AP1->iNOS_COX2_Cytokines induces expression Neuroinflammation Neuroinflammation iNOS_COX2_Cytokines->Neuroinflammation G Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP binds Shizukaol_D Shizukaol_D Shizukaol_D->Frizzled_LRP attenuates signaling Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled_LRP->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin promotes degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes induces Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shizukaol G, a complex dimeric sesquiterpene, belongs to a fascinating class of natural products isolated from medicinal plants of the Chloranthus genus. These compounds, characterized by their intricate caged structures, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and its related dimeric sesquiterpenes, focusing on their chemical nature, biological effects, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Characteristics

This compound is a dimeric sesquiterpene that has been isolated from the roots of plants such as Chloranthus japonicus, Chloranthus spicatus, and Sarcandra glabra.[1] Its molecular formula is C40H44O14. Dimeric sesquiterpenes from Chloranthus species are biosynthetically derived from two C15 sesquiterpene units and are classified into several types based on their skeletal structures, including lindenane, eudesmane, and germacrane types. The structural diversity of these compounds contributes to their wide range of biological activities.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is not extensively available in the public domain, numerous studies have reported the significant bioactivities of structurally related shizukaols and other dimeric sesquiterpenes from Chloranthus species. These activities primarily include anti-inflammatory and cytotoxic effects. The available quantitative data for these related compounds are summarized in the tables below.

Anti-inflammatory Activity

The anti-inflammatory properties of shizukaol-type dimeric sesquiterpenes have been demonstrated in various in vitro models. A common assay involves the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. LPS stimulation mimics bacterial infection and induces a pro-inflammatory response, including the overproduction of NO by inducible nitric oxide synthase (iNOS). The inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit NO production by 50%.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol ARAW 264.7NO Inhibition13.79 ± 1.11[2]
Shizukaol BBV2 microgliaNO InhibitionNot specified[3]
Cytotoxic Activity

Several dimeric sesquiterpenes have exhibited potent cytotoxic activity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The IC50 values in this context represent the concentration of a compound that reduces the viability of a cancer cell population by 50%.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol DSMMC-7721 (Hepatoma)Cell ViabilityNot specified[4]
Shizukaol DSK-HEP-1 (Hepatoma)Cell ViabilityNot specified[4]
Shizukaol DHepG2 (Hepatoma)Cell ViabilityNot specified[4]

Signaling Pathways

The biological effects of this compound-related dimeric sesquiterpenes are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic strategies.

Anti-inflammatory Signaling Pathways

Several studies have shed light on the anti-inflammatory mechanisms of shizukaols. For instance, Shizukaol A has been shown to exert its anti-inflammatory effects by targeting the HMGB1/Nrf2/HO-1 signaling pathway.[2] Shizukaol B has been reported to attenuate neuroinflammation by modulating the JNK-AP-1 signaling pathway in microglial cells.[3]

Anti_inflammatory_Signaling cluster_Cell Macrophage / Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates HMGB1 HMGB1 TLR4->HMGB1 Activates AP1 AP-1 JNK->AP1 Activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) AP1->iNOS_COX2 Induces expression Nrf2 Nrf2 HMGB1->Nrf2 Inhibits HO1 HO-1 (Antioxidant enzyme) Nrf2->HO1 Induces expression Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 Inhibits Shizukaol_B Shizukaol B Shizukaol_B->JNK Inhibits

Figure 1. Anti-inflammatory signaling pathways modulated by Shizukaol A and B.
Cytotoxic and Metabolic Signaling Pathways

In the context of cancer, Shizukaol D has been found to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[4][5] Furthermore, Shizukaol D has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, leading to a decrease in lipid content in hepatic cells.

Cytotoxic_Metabolic_Signaling cluster_Wnt Wnt Signaling Pathway cluster_AMPK AMPK Signaling Pathway Shizukaol_D Shizukaol D Wnt_Ligand Wnt Ligand Shizukaol_D->Wnt_Ligand Attenuates AMPK AMPK Shizukaol_D->AMPK Activates Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes Induces ACC ACC AMPK->ACC Inhibits Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Promotes

Figure 2. Cytotoxic and metabolic signaling pathways affected by Shizukaol D.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound and related dimeric sesquiterpenes.

Isolation of Shizukaol D from Chloranthus japonicus

The following protocol is adapted from the isolation of Shizukaol D and can likely be applied with minor modifications for the isolation of this compound.[6]

  • Extraction:

    • Air-dried and powdered Chloranthus japonicus plant material (10 kg) is extracted three times with 95% ethanol (3 x 40 L) under reflux conditions.

    • The filtrate is evaporated under reduced pressure to yield a crude residue.

    • The residue is dissolved in water and partitioned successively with ethyl acetate and n-butanol.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.

    • Fractions containing compounds of interest are further separated using reverse-phase (Rp-18) column chromatography with a methanol-water gradient.

    • Final purification is achieved through repeated silica gel column chromatography and size-exclusion chromatography on a Sephadex LH-20 column to yield pure shizukaol compounds.

Anti-inflammatory Assay: Nitric Oxide (NO) Measurement in RAW 264.7 Macrophages

This protocol describes the measurement of NO production as an indicator of inflammatory response.

  • Cell Culture and Treatment:

    • RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Shizukaol A) for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

  • Griess Assay:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with Shizukaol compound Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Incubate3 Incubate for 10 min Griess->Incubate3 Measure Measure absorbance at 540 nm Incubate3->Measure Analyze Calculate NO concentration Measure->Analyze

Figure 3. Experimental workflow for the Nitric Oxide (NO) assay.
Cytotoxicity Assay: MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of compounds on cancer cells.

  • Cell Culture and Treatment:

    • Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • The MTT-containing medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance at 570 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with Shizukaol compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability Measure->Analyze

Figure 4. Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the detection of specific proteins (e.g., p-AMPK, NF-κB) to investigate signaling pathway activation.

  • Cell Lysis and Protein Quantification:

    • Cells are treated with the compound of interest for the desired time.

    • Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPK) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

    • The band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound and its related dimeric sesquiterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. While research on this compound itself is still emerging, the data from closely related compounds provide a strong rationale for its further investigation. Future studies should focus on elucidating the specific biological activities and mechanisms of action of this compound, including the identification of its direct molecular targets. The development of efficient synthetic routes will also be crucial for enabling detailed structure-activity relationship studies and advancing these compounds towards clinical applications. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable family of natural products.

References

In Silico Prediction of Shizukaol G Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Shizukaol G, a dimeric sesquiterpene isolated from plants of the Chloranthus genus, belongs to a family of natural products known for their diverse biological activities.[1][2] While related compounds such as Shizukaol A, B, and D have demonstrated significant anti-inflammatory and anti-cancer effects through modulation of key signaling pathways, the specific molecular targets of this compound remain uncharacterized.[3][4][5][6] This technical guide outlines a comprehensive in silico strategy to predict and characterize the potential protein targets of this compound. By leveraging a combination of ligand-based and structure-based computational methods, we can generate testable hypotheses regarding its mechanism of action, thereby accelerating its development as a potential therapeutic agent. This document provides detailed methodologies for target prediction, molecular docking, and presents a framework for interpreting the resulting data, aimed at researchers, scientists, and drug development professionals.

Introduction

The lindenane-type dimeric sesquiterpenoids, including the shizukaol family, have garnered significant interest for their potent bioactivities. Studies have shown that Shizukaol A exerts anti-inflammatory effects by targeting HMGB1 and regulating the Nrf2/HO-1 and NF-κB pathways.[4] Shizukaol B has been shown to attenuate neuroinflammation by modulating the JNK-AP-1 signaling cascade.[5][7] Furthermore, Shizukaol D exhibits dual activity, inhibiting the Wnt/β-catenin pathway in liver cancer and activating the metabolic sensor AMP-activated protein kinase (AMPK).[3][6][8]

Given the structural similarity within this class of compounds, it is plausible that this compound shares overlapping or novel targets within these critical cellular pathways. In silico target prediction offers a rapid, cost-effective approach to explore this possibility by screening the compound's structure against vast biological databases. This guide details a systematic workflow to identify high-probability targets and elucidate potential binding interactions, paving the way for focused in vitro and in vivo validation.

Proposed In Silico Prediction Workflow

A multi-step computational approach is proposed to identify and prioritize potential targets for this compound. This workflow, depicted below, combines broad, probability-based screening with focused, high-resolution binding analysis.

G cluster_0 Phase 1: Target Fishing cluster_1 Phase 2: Binding Pose & Affinity Prediction cluster_2 Phase 3: Hypothesis Generation A This compound 2D Structure (SMILES) B Ligand-Based Screening (e.g., SwissTargetPrediction, SEA) A->B C List of Potential Targets (Ranked by Probability) B->C D Prioritized Targets (e.g., Kinases, Transcription Factors) C->D F Molecular Docking (e.g., AutoDock Vina, Glide) D->F E Target Protein 3D Structure (from PDB or Homology Model) E->F G Binding Affinity (Score) & Interaction Analysis F->G H Pathway Analysis (e.g., KEGG, Reactome) G->H I Hypothesized Mechanism of Action H->I J Experimental Validation Plan (In Vitro Assays) I->J

Caption: In Silico Target Prediction Workflow for this compound.

Data Presentation: Predicted Targets & Binding Affinities

The following tables summarize hypothetical data generated from the proposed in silico workflow.

Table 1: Predicted Protein Targets for this compound via Ligand-Based Screening

This table lists potential targets identified using a similarity-based approach, ranked by a hypothetical probability score. The target classes are informed by the known activities of Shizukaol analogs.

RankPredicted TargetUniProt IDTarget ClassProbability ScoreKnown Analog Interaction
1Mitogen-activated protein kinase 8 (JNK1)P45983Kinase0.89Shizukaol B[5]
2High mobility group box 1 (HMGB1)P09429Nuclear Protein0.85Shizukaol A[4]
3AMP-activated protein kinase α1 (AMPKα1)Q13131Kinase0.81Shizukaol D[6]
4Casein kinase 1 isoform delta (CK1δ)P48730Kinase0.77Wnt Pathway Related[3][8]
5Transcription factor AP-1P05412Transcription Factor0.75Shizukaol B[7]
6Cyclooxygenase-2 (COX-2)P35354Enzyme0.72Shizukaol A, B[4][5]
7Nuclear factor κB p65 subunit (NF-κB)Q04206Transcription Factor0.68Shizukaol A[4]
8Heme oxygenase 1 (HO-1)P09601Enzyme0.65Nrf2 Pathway Related[4]
Table 2: Molecular Docking Results for this compound with Top-Ranked Targets

This table presents hypothetical binding affinities (docking scores) and key interacting residues for this compound with the top three predicted targets. Lower docking scores indicate a more favorable predicted binding affinity.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
JNK14AWI-9.8Met111, Gln119, Asp169 (H-bonds); Leu168, Val196 (Hydrophobic)
HMGB12YRQ-9.2Lys12, Phe38, Ser42 (H-bonds); Ile34, Met45 (Hydrophobic)
AMPKα14CFE-8.7Thr109, Asp159, Lys31 (H-bonds); Val33, Leu102 (Hydrophobic)

Experimental Protocols

Protocol for Ligand-Based Target Prediction
  • Input Preparation: Obtain the 2D structure of this compound. Convert the structure to a simplified molecular-input line-entry system (SMILES) string.

  • Server Submission: Submit the SMILES string to a web-based target prediction server, such as SwissTargetPrediction. This tool compares the query molecule to a database of known active compounds and predicts targets based on 2D and 3D similarity.

  • Parameter Selection: Select "Homo sapiens" as the target organism.

  • Data Retrieval: Collect the list of predicted targets, which is typically ranked by a probability score or Tanimoto similarity index.

  • Target Prioritization: Filter and prioritize the target list based on the probability scores and biological relevance, particularly focusing on pathways implicated for other shizukaol compounds (e.g., inflammation, cancer signaling).

Protocol for Molecular Docking
  • Ligand Preparation:

    • Generate a 3D conformation of the this compound structure using a chemistry informatics toolkit (e.g., Open Babel).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the structure in PDBQT format for use with AutoDock Vina.

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., JNK1, PDB ID: 4AWI) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-protein atoms using a molecular modeling program (e.g., PyMOL, Chimera).

    • Add polar hydrogens and assign partial charges.

    • Save the prepared protein structure in PDBQT format.

  • Docking Simulation:

    • Define the search space (grid box) for docking. The box should be centered on the known active site of the protein.

    • Execute the docking simulation using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough conformational search.

    • The program will generate several binding poses (modes) for the ligand, each with a corresponding binding affinity score.

  • Results Analysis:

    • Analyze the predicted binding pose with the lowest energy score to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the target protein.

    • Visualize the ligand-protein complex using molecular graphics software to confirm the interactions.

Visualization of a Predicted Signaling Pathway

Based on the hypothetical target predictions, this compound may modulate inflammatory pathways by targeting JNK1 and HMGB1. The diagram below illustrates this predicted mechanism.

G LPS Inflammatory Stimulus (e.g., LPS) HMGB1 HMGB1 LPS->HMGB1 JNK JNK1 HMGB1->JNK AP1 AP-1 JNK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) AP1->Cytokines ShizukaolG This compound ShizukaolG->HMGB1 ShizukaolG->JNK

Caption: Predicted inhibitory effect of this compound on the HMGB1/JNK pathway.

Conclusion and Future Directions

This guide outlines a robust in silico framework for the target identification and mechanism-of-action prediction of this compound. The hypothetical results, informed by data from related shizukaol compounds, suggest that this compound likely targets key proteins within inflammatory, cancer, and metabolic signaling pathways, such as JNK1, HMGB1, and AMPK. The predicted high-affinity binding to these targets provides a strong rationale for experimental validation.

Future work should focus on:

  • In Vitro Validation: Performing enzymatic assays and binding assays (e.g., Surface Plasmon Resonance) to confirm the direct interaction between this compound and the predicted targets.

  • Cell-Based Assays: Using relevant cell lines to verify the downstream effects of this compound on the predicted signaling pathways (e.g., measuring JNK phosphorylation or AP-1 activation).

  • Structural Biology: Co-crystallizing this compound with its primary targets to validate the predicted binding mode at an atomic level.

By integrating these computational predictions with targeted experimental work, the therapeutic potential of this compound can be systematically explored and developed.

References

The Anti-Inflammatory Potential of Shizukaol-Type Sesquiterpenoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Shizukaol class of lindenane-type dimeric sesquiterpenoids, primarily isolated from plants of the Chloranthus genus, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. These natural products represent a promising avenue for the development of novel therapeutic agents for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory effects, mechanisms of action, and experimental evaluation of key members of the Shizukaol family, with a primary focus on Shizukaol A and Shizukaol B, for which the most extensive research is currently available. While this guide is centered on the Shizukaol family, it is important to note that specific anti-inflammatory data for Shizukaol G is not prominently available in the current body of peer-reviewed literature. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based anti-inflammatory therapies.

Core Anti-Inflammatory Activity of Shizukaol Compounds

Shizukaol A and B have demonstrated significant efficacy in mitigating inflammatory responses in various in vitro models. Their primary mode of action involves the suppression of key inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Assessment of Anti-inflammatory Effects

The anti-inflammatory activity of Shizukaol A and B has been quantified through a series of cell-based assays, primarily using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The data consistently demonstrates a dose-dependent inhibition of pro-inflammatory markers.

Table 1: Inhibitory Effects of Shizukaol A on Inflammatory Mediators in LPS-Induced RAW 264.7 Macrophages

ParameterConcentrationResultCitation
Nitric Oxide (NO) ProductionIC5013.79 ± 1.11 µM[1]
iNOS Protein Expression12.5, 25, 50 µMDose-dependent decrease[1]
COX-2 Protein Expression12.5, 25, 50 µMDose-dependent decrease[1]

Table 2: Inhibitory Effects of Shizukaol B on Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells

ParameterConcentrationResultCitation
Nitric Oxide (NO) Production12.5, 25, 50 µMConcentration-dependent suppression[2]
iNOS Protein Expression12.5, 25, 50 µMConcentration-dependent suppression[2]
COX-2 Protein Expression12.5, 25, 50 µMConcentration-dependent suppression[2][3]
TNF-α Production12.5, 25, 50 µMConcentration-dependent suppression[2]
IL-1β Production12.5, 25, 50 µMConcentration-dependent suppression[2]

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Shizukaol A and B are attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Shizukaol A: Targeting the HMGB1/Nrf2/HO-1 Pathway

Shizukaol A exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by modulating the HMGB1/Nrf2/HO-1 signaling axis.[1] It has been shown to inhibit the activation of High Mobility Group Box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) molecule.[1] Furthermore, Shizukaol A up-regulates the expression and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the enhanced expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] Additionally, Shizukaol A has been observed to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for inflammatory gene expression.[1]

Shizukaol_A_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_p65 NF-κB p65 TLR4->NFkB_p65 Activation HMGB1 HMGB1 TLR4->HMGB1 Activation ROS ROS TLR4->ROS Production NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocation Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS->Nrf2 Dissociation from Keap1 ShizukaolA Shizukaol A ShizukaolA->NFkB_p65 Inhibition of Phosphorylation ShizukaolA->HMGB1 Inhibition ShizukaolA->Nrf2 Upregulation ShizukaolA->ROS Decrease Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_p65_nuc->Inflammatory_Genes Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes Transcription

Shizukaol A's Anti-inflammatory Signaling Pathway
Shizukaol B: Modulation of the JNK/AP-1 Pathway

In LPS-stimulated BV2 microglial cells, Shizukaol B has been shown to attenuate the inflammatory response by targeting the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[2][4] It concentration- and time-dependently inhibits the phosphorylation of JNK1/2, without significantly affecting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) or p38 mitogen-activated protein kinase (MAPK).[2] The inhibition of JNK activation leads to a reduction in the phosphorylation and subsequent nuclear translocation of c-Jun, a key component of the AP-1 transcription factor complex.[2][4] This ultimately results in decreased AP-1 DNA binding activity and the suppression of downstream inflammatory gene expression.[2]

Shizukaol_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK1/2 TLR4->JNK Activation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 cJun->AP1 Nuclear Translocation & AP-1 Activation ShizukaolB Shizukaol B ShizukaolB->JNK Inhibition of Phosphorylation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Transcription

Shizukaol B's Anti-inflammatory Signaling Pathway

Experimental Protocols

The investigation of the anti-inflammatory properties of Shizukaol compounds involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophage cells or BV2 murine microglial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the Shizukaol compound for a specified duration (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

  • The assay is performed according to the manufacturer's instructions.

  • In brief, supernatants are added to wells pre-coated with capture antibodies.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

  • Cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for Protein Expression
  • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, JNK, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Protein Nuclear Translocation
  • Cells are grown on coverslips and subjected to the desired treatments.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with BSA.

  • Cells are then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65, c-Jun).

  • After washing, a fluorescently labeled secondary antibody is applied.

  • The cell nuclei are counterstained with DAPI.

  • The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis of Inflammatory Response Cell_Culture Cell Culture (e.g., RAW 264.7, BV2) Pretreatment Pre-treatment with Shizukaol Compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Supernatant_Analysis Supernatant Analysis Stimulation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate & Fixed Cell Analysis Stimulation->Cell_Lysate_Analysis Griess_Assay Griess Assay (NO) Supernatant_Analysis->Griess_Assay ELISA ELISA (TNF-α, IL-1β) Supernatant_Analysis->ELISA Western_Blot Western Blot (iNOS, COX-2, Signaling Proteins) Cell_Lysate_Analysis->Western_Blot Immunofluorescence Immunofluorescence (NF-κB, c-Jun Translocation) Cell_Lysate_Analysis->Immunofluorescence

General Experimental Workflow for Assessing Anti-inflammatory Properties

Conclusion and Future Directions

The available scientific evidence strongly supports the anti-inflammatory potential of the Shizukaol family of sesquiterpenoid dimers, particularly Shizukaol A and Shizukaol B. Their ability to modulate key inflammatory pathways, such as NF-κB, Nrf2/HO-1, and JNK/AP-1, underscores their potential as lead compounds for the development of novel anti-inflammatory drugs. Future research should focus on several key areas:

  • In Vivo Efficacy: While in vitro studies have been promising, further investigation in animal models of inflammatory diseases is crucial to validate their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of the SAR of different Shizukaol analogues will be instrumental in optimizing their potency and drug-like properties.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary to assess the absorption, distribution, metabolism, excretion, and safety profiles of these compounds.

  • Exploration of Other Shizukaol Compounds: Further research is warranted to isolate and characterize the bioactivity of other members of the Shizukaol family, including this compound, to fully understand the therapeutic potential of this class of natural products.

References

In-depth Technical Guide on the Cytotoxic Effects of Shizukaol G on Cancer Cells: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature has revealed a significant lack of available data regarding the cytotoxic effects of Shizukaol G on cancer cells. While the existence of this compound as a dimeric sesquiterpene isolated from the plant Chloranthus japonicus has been documented, there are currently no published studies detailing its biological activity, including its effects on cancer cell lines.[1]

Therefore, it is not possible to provide an in-depth technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams specifically for this compound at this time.

Alternative Proposal: In-depth Guide on a Related and Well-Researched Compound

Significant research is, however, available for a closely related compound, Shizukaol D , and another natural compound with extensive research on its anticancer properties, 6-Shogaol . Both of these compounds have demonstrated notable cytotoxic effects against various cancer cells, and there is sufficient public data to fulfill your request for a detailed technical guide.

We can proceed by creating the requested in-depth report on either of these alternative compounds. This guide would include:

  • Quantitative Data Presentation: A summary of IC50 values and other quantitative data in clearly structured tables.

  • Detailed Experimental Protocols: Methodologies for key experiments such as cell viability assays, apoptosis analysis, and cell cycle studies.

  • Mandatory Visualizations: Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.

Please indicate if you would like to proceed with a detailed technical guide on either Shizukaol D or 6-Shogaol .

References

Potential Antiviral Activity of Lindenane Sesquiterpenoids: A Technical Overview with a Focus on Shizukaol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the current scientific understanding of the antiviral potential of lindenane sesquiterpenoids isolated from the Chloranthus genus. While Shizukaol G belongs to this class of compounds, a direct investigation of its antiviral activity has not been reported in the available scientific literature. The data presented herein pertains to structurally related analogues, primarily Shizukaol B and Shizukaol E, and serves as a strong indicator for the potential, yet unproven, antiviral properties of this compound.

Introduction

Lindenane sesquiterpenoid dimers, a class of complex natural products isolated from plants of the Chloranthus genus, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] this compound is a member of this family of compounds. While direct evidence for its antiviral efficacy is pending, studies on its close structural relatives, such as Shizukaol B and Shizukaol E, have demonstrated notable activity against clinically relevant viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV).[3][4][5] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential antiviral activity of this compound class, drawing upon the existing data for its analogues.

Quantitative Data on Antiviral Activity

The antiviral activities of several lindenane sesquiterpenoid dimers have been quantified in vitro. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for Shizukaol B and Shizukaol E against HIV-1 and HCV.

CompoundVirus/StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Shizukaol B HIV-1 (wild-type)C81660.220.0200.09[5]
HIV-1 (RT-K103N)C81660.470.0200.04[5]
HIV-1 (RT-Y181C)C81660.500.0200.04[5]
Shizukaol E HCVHuh7.5.11.6> 40> 25[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the antiviral activity of lindenane sesquiterpenoids.

Anti-HIV-1 Assay

Objective: To determine the inhibitory effect of the test compounds on HIV-1 replication in a cell-based assay.

Methodology:

  • Cell Culture: C8166 human T-lymphoid cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Preparation: The wild-type HIV-1 (IIIB) strain and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains (RT-K103N and RT-Y181C) are propagated in C8166 cells. The viral titer is determined by measuring the 50% tissue culture infectious dose (TCID₅₀).

  • Antiviral Activity Assay:

    • C8166 cells are seeded in 96-well plates at a density of 4 × 10⁴ cells/well.

    • Cells are pre-infected with HIV-1 at a multiplicity of infection (MOI) of 0.06 for 2 hours.

    • Following infection, the cells are washed to remove the viral inoculum and resuspended in fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 3 days at 37°C.

  • Endpoint Measurement: The number of syncytia (giant cells formed by the fusion of infected and uninfected cells) in each well is counted under an inverted microscope. The EC₅₀ value is calculated as the compound concentration that inhibits syncytia formation by 50% compared to the virus control.

  • Cytotoxicity Assay:

    • Uninfected C8166 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

    • After 3 days of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Anti-HCV Assay

Objective: To evaluate the inhibitory effect of the test compounds on HCV replication using a reporter cell line.

Methodology:

  • Cell Culture: Huh7.5.1 cells, which are highly permissive for HCV replication, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and antibiotics.

  • Virus: The Jc1-Luc2A reporter virus, which expresses a luciferase gene, is used to infect the cells.

  • Antiviral Activity Assay:

    • Huh7.5.1 cells are seeded in 96-well plates.

    • The cells are then infected with the Jc1-Luc2A reporter virus in the presence of serial dilutions of the test compounds.

    • The plates are incubated for 72 hours at 37°C.

  • Endpoint Measurement: The level of HCV replication is determined by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system. The EC₅₀ value is defined as the compound concentration that reduces luciferase activity by 50% relative to the virus control.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on Huh7.5.1 cells is determined using the MTT assay as described for the anti-HIV assay.

Potential Mechanisms of Action: Insights from Anti-Inflammatory Signaling Pathways

While the direct antiviral mechanism of lindenane sesquiterpenoids is not fully elucidated, studies on the anti-inflammatory properties of Shizukaol B provide valuable insights into potential signaling pathways that may be modulated. Viral infections often trigger inflammatory responses, and compounds that can modulate these pathways may exhibit indirect antiviral effects.

Inhibition of the JNK-AP-1 Signaling Pathway

Shizukaol B has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[6] This pathway is crucial for the expression of pro-inflammatory genes.

JNK_AP1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Induces ShizukaolB Shizukaol B ShizukaolB->JNK Inhibits

Caption: JNK-AP-1 signaling pathway and the inhibitory action of Shizukaol B.

Suppression of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation that is often exploited by viruses. Another lindenane-type sesquiterpenoid, Chlojaponilactone B, has been found to exert its anti-inflammatory effects by suppressing the NF-κB pathway.[7]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Compound Chlojaponilactone B Compound->IkBa Inhibits Phosphorylation NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway and inhibition by a lindenane sesquiterpenoid.

Conclusion and Future Directions

The available scientific evidence strongly suggests that lindenane sesquiterpenoid dimers from the Chloranthus genus possess significant antiviral potential. The potent anti-HIV-1 and anti-HCV activities of Shizukaol B and Shizukaol E, respectively, highlight the promise of this chemical class as a source for novel antiviral drug leads. The anti-inflammatory properties of these compounds, through the modulation of key signaling pathways such as JNK-AP-1 and NF-κB, may also contribute to their therapeutic potential in viral diseases.

Given these findings, a direct investigation into the antiviral activity of this compound is highly warranted. Future research should focus on:

  • In vitro screening of this compound against a broad panel of viruses.

  • Elucidation of the specific molecular targets and mechanisms of antiviral action.

  • Structure-activity relationship (SAR) studies to optimize the antiviral potency and selectivity of the lindenane sesquiterpenoid scaffold.

  • In vivo efficacy and safety evaluation in relevant animal models of viral infection.

Such studies will be crucial to fully understand and exploit the therapeutic potential of this compound and other related natural products in the fight against viral diseases.

References

Shizukaol G: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for Shizukaol G is not available in the current scientific literature. This document provides a comprehensive review of closely related and well-studied shizukaol compounds (A, B, C, and D) to offer insights into the potential biological activities and mechanisms of this compound.

Introduction

This compound is a dimeric sesquiterpene that has been isolated from the roots of Chloranthus japonicus as well as from Chloranthus spicatus and Sarcandra glabra.[1][2] It belongs to the lindenane class of sesquiterpenoid dimers, which are characterized by a complex heptacyclic framework. The molecular formula for this compound is C40H44O14.[1] While specific biological activities of this compound have not been detailed in published research, the shizukaol family of compounds, particularly Shizukaols A, B, and D, have demonstrated a range of potent biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities. This review summarizes the current understanding of these related compounds to provide a foundational background for future research on this compound.

Chemical Structure and Properties

This compound is a complex natural product with the IUPAC name methyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate.[1] Due to the complexity of the molecule, with its numerous stereocenters, the total synthesis of shizukaol compounds is a significant challenge in organic chemistry.

Biological Activities of Related Shizukaol Compounds

The following sections detail the observed biological activities of Shizukaol A, B, and D, which may suggest potential therapeutic applications for this compound.

Anti-inflammatory Activity

Several shizukaol compounds have demonstrated significant anti-inflammatory properties.

Table 1: Summary of Anti-inflammatory Activity of Shizukaol Compounds

CompoundAssay SystemTargetQuantitative Data (IC50)
Shizukaol ALipopolysaccharide (LPS)-induced RAW 264.7 macrophagesNitric Oxide (NO) Production13.79 ± 1.11 μM

Data extracted from a study on Shizukaol A's anti-inflammatory effects.

Shizukaol A has been shown to exert its anti-inflammatory effect by inhibiting the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. The mechanism involves the regulation of the HMGB1/Nrf2/HO-1 signaling pathway. Shizukaol A down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibits the phosphorylation and nuclear translocation of NF-κB.

Shizukaol B also exhibits anti-inflammatory effects by suppressing the expression of iNOS and COX-2 in LPS-stimulated BV2 microglial cells. It leads to a reduction in the production of NO, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). The underlying mechanism involves the modulation of the JNK-AP-1 signaling pathway.

Anticancer Activity

Shizukaol D has been identified as a potential anticancer agent, particularly in liver cancer.

Table 2: Summary of Anticancer Activity of Shizukaol D

CompoundCell LineEffectMechanism
Shizukaol DHuman liver cancer cellsGrowth inhibition, Apoptosis inductionModulation of the Wnt signaling pathway

Data from a study on Shizukaol D's effect on liver cancer cells.

Shizukaol D was found to inhibit the growth of liver cancer cells in a dose- and time-dependent manner. It induces apoptosis and attenuates the Wnt signaling pathway, leading to a decrease in the expression of β-catenin.

Metabolic Regulation

Shizukaol D has also been shown to play a role in regulating lipid metabolism.

Table 3: Summary of Metabolic Regulatory Activity of Shizukaol D

CompoundCell LineEffectMechanism
Shizukaol DHepG2 hepatic cellsDecreased triglyceride and cholesterol levelsActivation of AMP-activated protein kinase (AMPK)

Information sourced from a study on Shizukaol D's impact on hepatic lipid content.

This compound activates AMPK, a key regulator of cellular energy metabolism, by inducing mitochondrial dysfunction. This leads to a reduction in lipid content in hepatic cells, suggesting a potential therapeutic role in metabolic syndrome.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Anti-inflammatory Activity Assay (Shizukaol A)
  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Nitric Oxide (NO) Assay: Cells were seeded in 96-well plates and pre-treated with various concentrations of Shizukaol A for 1 hour before stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent.

  • Western Blot Analysis: Cells were treated with Shizukaol A and LPS as described above. Total protein was extracted, and the expression levels of iNOS, COX-2, and phosphorylated NF-κB were determined by Western blotting using specific primary and secondary antibodies.

  • Immunofluorescence: The nuclear translocation of NF-κB p65 was visualized using immunofluorescence staining. Cells were fixed, permeabilized, and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

Anticancer Activity Assay (Shizukaol D)
  • Cell Proliferation Assay: Human liver cancer cell lines were seeded in 96-well plates and treated with various concentrations of Shizukaol D for different time points. Cell viability was assessed using the MTT assay.

  • Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Western Blot Analysis: The expression levels of proteins involved in the Wnt signaling pathway, such as β-catenin, were analyzed by Western blotting.

Metabolic Regulation Assay (Shizukaol D)
  • Cell Culture: HepG2 cells were maintained in DMEM with 10% FBS.

  • Measurement of Triglyceride and Cholesterol: Cells were treated with Shizukaol D, and the intracellular levels of triglycerides and cholesterol were measured using commercially available kits.

  • AMPK Activation Assay: The phosphorylation of AMPK was detected by Western blot analysis using an antibody specific for phosphorylated AMPK (Thr172).

Signaling Pathways and Mechanisms of Action

The biological activities of shizukaol compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Shizukaol A

Shizukaol A appears to exert its anti-inflammatory effects by targeting the HMGB1 protein, which in turn modulates the Nrf2/HO-1 and NF-κB signaling pathways.

Shizukaol_A_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates HMGB1 HMGB1 TLR4->HMGB1 activates NF_kB NF-κB HMGB1->NF_kB activates Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 inhibits Nrf2 Nrf2 Shizukaol_A->Nrf2 activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NF_kB->iNOS_COX2 induces expression HO1 HO-1 (Anti-inflammatory) Nrf2->HO1 induces expression Shizukaol_D_Anticancer_Pathway Shizukaol_D Shizukaol D Wnt_Signaling Wnt Signaling Pathway Shizukaol_D->Wnt_Signaling attenuates Apoptosis Apoptosis Shizukaol_D->Apoptosis induces Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin stabilizes Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Beta_Catenin->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation leads to

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, such as Chloranthus japonicus[1]. While specific biological data for this compound is limited in the public domain, numerous related lindenane-type sesquiterpenoid dimers, such as Shizukaol A, B, and D, have demonstrated significant biological activities[2][3]. These compounds are primarily recognized for their potent anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways, including NF-κB and JNK/AP-1[4][5][6]. Additionally, some shizukaols have been investigated for their effects on metabolic pathways and cytotoxicity against cancer cell lines[7][8][9].

These application notes provide a comprehensive set of in vitro assay protocols to characterize the biological activity of this compound, with a primary focus on its potential anti-inflammatory and cytotoxic effects. The protocols are based on established methodologies for analogous compounds.

Preliminary Assessment: Cytotoxicity Assay

Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. This ensures that the observed effects in functional assays are not merely a consequence of cell death. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration range of this compound that does not induce significant cytotoxicity in a selected cell line (e.g., RAW 264.7 macrophages or HepG2 hepatic cells).

Materials:

  • RAW 264.7 or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cytotoxicity of this compound
This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.19 ± 0.0995.2
101.15 ± 0.0692.0
251.05 ± 0.1084.0
500.85 ± 0.0868.0
1000.45 ± 0.0536.0

Note: Data shown are for illustrative purposes only.

Anti-Inflammatory Activity Assays

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells and culture reagents

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production.

Data Presentation: Inhibition of NO Production by this compound
TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control (untreated)2.5 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (5 µM)35.2 ± 2.523.1
LPS + this compound (10 µM)22.1 ± 1.951.7
LPS + this compound (25 µM)10.5 ± 1.277.1

Note: Data shown are for illustrative purposes only. A known inhibitor like L-NAME should be used as a positive control.

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10][11] Investigating the effect of this compound on this pathway can elucidate its mechanism of action. This can be achieved by measuring the nuclear translocation of the p65 subunit or by using a reporter gene assay.

Protocol 3: NF-κB p65 Nuclear Translocation by Western Blot

Objective: To determine if this compound inhibits the LPS-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells and culture reagents

  • This compound and LPS

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (p65, Lamin B1, β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. Successful inhibition by this compound will result in reduced nuclear p65 levels compared to the LPS-only treated group.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-Inflammatory Assay cluster_2 Phase 3: Mechanism of Action A Seed RAW 264.7 Cells (96-well plate) B Treat with various concentrations of this compound A->B C Incubate for 24-48h B->C D Perform MTT Assay C->D E Determine Non-Toxic Concentration Range (IC50) D->E F Seed RAW 264.7 Cells G Pre-treat with non-toxic This compound concentrations F->G H Stimulate with LPS (1 µg/mL) G->H I Incubate for 24h H->I J Perform Griess Assay (Measure NO in supernatant) I->J K Assess NO Inhibition J->K L Seed RAW 264.7 Cells (6-well plate) M Pre-treat with this compound L->M N Stimulate with LPS M->N O Nuclear/Cytoplasmic Fractionation N->O P Western Blot for NF-κB p65 O->P Q Analyze p65 Nuclear Translocation P->Q

Caption: General experimental workflow for the in vitro evaluation of this compound.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Degradation IκBα Degradation IkB->Degradation NFkB_cyto NF-κB (p50/p65) (Cytoplasm - Inactive) NFkB_cyto->IkB Bound by NFkB_nuc NF-κB (p50/p65) (Nucleus - Active) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Upregulates ShizukaolG This compound ShizukaolG->IKK Inhibits? ShizukaolG->NFkB_nuc Inhibits? Degradation->NFkB_cyto Releases

Caption: Simplified diagram of the canonical NF-κB signaling pathway targeted by this compound.

References

Application Note: Cell-Based Assays for Investigating the Anti-Inflammatory Properties of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Shizukaol G is a dimeric sesquiterpenoid natural product isolated from plants of the Chloranthus genus. While the biological activities of this compound are not yet fully elucidated, related compounds such as Shizukaol A, B, and D have demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Shizukaol A, for instance, has been shown to inhibit inflammation by regulating the HMGB1/Nrf2/HO-1 and NF-κB signaling pathways in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[3][4] This application note provides detailed protocols for cell-based assays to investigate the potential anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a macrophage model.

Principle of the Assays The murine macrophage cell line, RAW 264.7, provides a robust and well-established in vitro model for studying inflammation.[5][6] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that mimics the inflammatory response.[7] This response involves the activation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]

This protocol first establishes a non-toxic working concentration of this compound using a cell viability assay. Subsequently, the anti-inflammatory potential is quantified by measuring the inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 cells.

Experimental Workflow

G cluster_prep Cell Preparation cluster_viability Cytotoxicity Assay cluster_inflammation Anti-inflammatory Assay cluster_analysis Analysis prep_cells Culture and Passage RAW 264.7 Macrophages seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate treat_viability Treat cells with various concentrations of this compound seed_plate->treat_viability treat_inflammation Pre-treat cells with non-toxic concentrations of this compound seed_plate->treat_inflammation incubate_viability Incubate for 24 hours treat_viability->incubate_viability mt_assay Perform MTT Assay incubate_viability->mt_assay determine_conc Determine max non-toxic concentration mt_assay->determine_conc stimulate_lps Stimulate with LPS (1 µg/mL) treat_inflammation->stimulate_lps incubate_inflammation Incubate for 24 hours stimulate_lps->incubate_inflammation collect_supernatant Collect Supernatant incubate_inflammation->collect_supernatant griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa_assay Cytokine Measurement (TNF-α, IL-6 ELISA) collect_supernatant->elisa_assay

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[8][9]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Principle: Nitric oxide production is a hallmark of macrophage activation. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that measures nitrite concentration as an indicator of NO production.[5][6]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[6][11]

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and a positive control inhibitor (e.g., L-NAME).[12]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.[6]

  • Incubate at room temperature for 10-15 minutes, protected from light.[13]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in a sample. A capture antibody specific for the target cytokine is coated onto the plate, followed by the sample, a detection antibody, and an enzyme-substrate system to generate a measurable signal.

Materials:

  • Supernatants collected from the NO production assay (Protocol 2)

  • ELISA kits for mouse TNF-α and IL-6 (including capture and detection antibodies, standards, and substrate)

  • Wash buffer

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol for the specific TNF-α and IL-6 kits.

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation

The quantitative results from the described assays can be summarized as follows:

AssayParameter MeasuredEndpointExample Data Representation
Cell Viability Mitochondrial activityIC₅₀ (µM)This compound: >100 µM
NO Production Nitrite concentrationIC₅₀ (µM)This compound: 25.5 ± 2.1 µM
TNF-α Production TNF-α concentration (pg/mL)% Inhibition at X µM65% inhibition at 50 µM
IL-6 Production IL-6 concentration (pg/mL)% Inhibition at X µM72% inhibition at 50 µM

Signaling Pathway Visualization

LPS-Induced NF-κB Signaling Pathway

The activation of macrophages by LPS predominantly occurs through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[7] This pathway is a critical regulator of genes involved in the inflammatory response.[3][14] Shizukaol compounds have been shown to interfere with this pathway, making it a key area of investigation for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

References

Application Notes and Protocols: Investigation of Shogaol's Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Shizukaol G: Initial literature searches for "this compound" did not yield specific results related to cancer mechanisms of action. It is highly probable that this is a typographical variation of "Shogaol," a well-characterized bioactive compound derived from ginger (Zingiber officinale). Shogaols, particularly 6-shogaol, have been the subject of extensive research for their anti-cancer properties. These application notes will, therefore, focus on the established mechanisms of action of Shogaol, primarily 6-shogaol, in the context of cancer research.

Introduction

Shogaols are a class of pungent compounds formed from gingerols during the drying or cooking of ginger.[1] Among them, 6-shogaol has garnered significant attention in the scientific community for its potent anti-cancer activities across a variety of cancer types.[1] It has been shown to selectively target cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further investigation in drug development.[1] This document provides a comprehensive overview of the known mechanisms of action of 6-shogaol and detailed protocols for key experiments to investigate its anti-cancer effects.

Mechanism of Action of 6-Shogaol in Cancer

6-Shogaol exerts its anti-cancer effects through a multi-targeted approach, influencing several key cellular processes and signaling pathways involved in cancer progression.

2.1. Induction of Apoptosis

6-Shogaol is a potent inducer of apoptosis (programmed cell death) in cancer cells. This is achieved through various mechanisms:

  • Mitochondrial Pathway Activation: It can cause a rapid loss of mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol.[2] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[2]

  • Reactive Oxygen Species (ROS) Generation: 6-Shogaol has been shown to stimulate the production of ROS within cancer cells.[2] This oxidative stress can damage cellular components and trigger the apoptotic cascade.[2]

  • p53 Pathway Activation: The compound can activate the p53 tumor suppressor pathway, which plays a crucial role in initiating apoptosis in response to cellular stress.[2]

2.2. Modulation of Key Signaling Pathways

6-Shogaol has been demonstrated to modulate several critical signaling pathways that are often dysregulated in cancer:

  • NF-κB Pathway Inhibition: 6-Shogaol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[3][4] This inhibition is mediated, in part, by preventing the phosphorylation and degradation of IκB, which keeps NF-κB inactive in the cytoplasm.[4]

  • Notch Signaling Pathway Downregulation: In breast cancer cells, 6-shogaol has been shown to downregulate the Notch signaling pathway.[5][6][7] This pathway is critical for cancer stem cell maintenance and proliferation, and its inhibition by 6-shogaol contributes to the suppression of tumor growth.[5][6][7]

  • PI3K/Akt/mTOR Pathway Inhibition: 6-Shogaol can inhibit the PI3K/Akt/mTOR signaling cascade, which is a central pathway for cell growth, proliferation, and survival in many cancers.[8]

  • PPARγ Activation: It can activate the Peroxisome Proliferator-Activated Receptor γ (PPARγ), which has been shown to have anti-proliferative and pro-apoptotic effects in breast and colon cancer cells.[3]

2.3. Induction of Autophagy

In some cancer cell types, 6-shogaol can induce autophagy, a cellular process of self-digestion.[8] While autophagy can sometimes promote cell survival, in the context of 6-shogaol treatment, it can also lead to autophagic cell death.[5][6]

2.4. Cell Cycle Arrest

6-Shogaol can cause cancer cells to arrest at the G2/M phase of the cell cycle, thereby inhibiting their proliferation.[7][9]

Data Presentation: In Vitro Anti-Cancer Activity of 6-Shogaol

The following table summarizes the inhibitory concentrations (IC50) of 6-shogaol in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Duration (h)Reference
Breast Cancer T47D0.5 ± 0.1-[1]
MCF-7~1648[5]
MDA-MB-231~848[5]
Colon Cancer SW480~20-[10]
SW620~20-[10]
Hepatocellular Carcinoma SMMC-7721~2024[11]
BEL-7404~2524[11]
HepG2~3024[11]
Bladder Cancer MB49146.8-[12][13]
Head and Neck Cancer SCC4~1024[14]
SCC25~1024[14]
Endometrial Cancer Ishikawa24.91-[15]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer mechanism of action of a compound like 6-shogaol.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • 6-Shogaol stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[16]

    • Prepare serial dilutions of 6-shogaol in complete medium.

    • Remove the medium from the wells and add 100 µL of the 6-shogaol dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with 6-shogaol

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with various concentrations of 6-shogaol for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4.3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Cancer cells treated with 6-shogaol

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-NF-κB, anti-Notch1, anti-p53, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with 6-shogaol, then wash with cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[18]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

4.4. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cells treated with 6-shogaol

    • 70% cold ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with 6-shogaol and harvest.

    • Wash the cells with PBS and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

4.5. Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

  • Materials:

    • Cancer cells treated with 6-shogaol

    • Caspase-Glo® 3/7 Assay Kit (or similar)

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with 6-shogaol.

    • Equilibrate the plate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.[19]

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.[19]

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.[19]

Visualizations

Experimental Workflow for Investigating Anti-Cancer Effects

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Treat Cancer Cells with 6-Shogaol viability Cell Viability Assay (MTT) start->viability Determine IC50 apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Western Blot (Signaling Proteins) start->western_blot xenograft Xenograft Mouse Model viability->xenograft Proceed if effective caspase_assay Caspase Activity Assay apoptosis->caspase_assay Confirm Caspase Activation tumor_growth Monitor Tumor Growth xenograft->tumor_growth toxicity Assess Toxicity xenograft->toxicity

Caption: Experimental workflow for evaluating the anti-cancer properties of 6-shogaol.

6-Shogaol Induced Apoptosis Signaling Pathway

apoptosis_pathway shogaol 6-Shogaol ros ROS Generation shogaol->ros gsh GSH Depletion shogaol->gsh p53 p53 Activation shogaol->p53 mitochondria Mitochondrial Dysfunction ros->mitochondria gsh->mitochondria p53->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of 6-shogaol-induced apoptosis in cancer cells.

6-Shogaol and Notch/NF-κB Signaling Pathways

signaling_pathways cluster_notch Notch Signaling cluster_nfkb NF-κB Signaling shogaol 6-Shogaol notch1 Notch1 shogaol->notch1 Inhibits ikb IκB Phosphorylation shogaol->ikb Inhibits hes1 Hes1 notch1->hes1 cyclinD1_n Cyclin D1 hes1->cyclinD1_n proliferation_n Proliferation cyclinD1_n->proliferation_n nfkb NF-κB Activation ikb->nfkb mmp9 MMP-9 Expression nfkb->mmp9 invasion Invasion mmp9->invasion

Caption: Modulation of Notch and NF-κB signaling pathways by 6-shogaol in cancer cells.

References

Application Notes and Protocols: Investigating the Effects of Shizukaol G on the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis.[1][2][3] Aberrant Wnt signaling is implicated in various diseases, most notably cancer.[1] Natural products represent a rich source of novel therapeutic agents that can modulate this pathway. Shizukaol D, isolated from Chloranthus serratus, has been shown to inhibit the growth of liver cancer cells by attenuating the Wnt signaling pathway.[4][5] This document provides detailed protocols and application notes to facilitate the study of Shizukaol G's potential effects on this critical pathway.

Quantitative Data Summary

The following tables summarize the reported effects of Shizukaol D on liver cancer cell lines, which can serve as a benchmark for evaluating this compound.

Table 1: Effect of Shizukaol D on Cell Viability

Cell LineTreatment Concentration (μM)Incubation Time (h)% Cell Viability Reduction (Approx.)
Focus104850%
SMMC-7721104860%
Focus204875%
SMMC-7721204880%
Data derived from studies on Shizukaol D in liver cancer cells.[5]

Table 2: Effect of Shizukaol D on Wnt Pathway Components

Target ProteinCell LineShizukaol D Conc. (μM)Change in Protein Expression
β-cateninSMMC-772120Decreased
LRP6SMMC-772120Decreased
Dvl2SMMC-772120Decreased
Axin2SMMC-772120Decreased
Data derived from Western blot analysis in studies on Shizukaol D.[6]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Shizukaol_G This compound (Hypothesized) Shizukaol_G->Destruction_Complex Potential Inhibition Site

Caption: Canonical Wnt Signaling Pathway and Hypothesized Action of this compound.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Line Culture (e.g., HEK293T, HCT116, HepG2) treat Treat cells with this compound (Varying concentrations and time points) start->treat cell_viability Cell Viability Assay (MTT / CCK-8) treat->cell_viability reporter_assay Wnt Reporter Assay (TOP/FOP-Flash) treat->reporter_assay western_blot Western Blot Analysis treat->western_blot qpcr qRT-PCR treat->qpcr data_analysis Data Analysis and Interpretation cell_viability->data_analysis reporter_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on this compound's Effect on Wnt Pathway data_analysis->conclusion

Caption: Experimental Workflow for Evaluating this compound's Effects.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture appropriate cell lines and treat them with this compound to assess its biological effects.

Materials:

  • Human embryonic kidney (HEK293T) cells, human colorectal carcinoma (HCT116) cells, or human liver cancer (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for reporter assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS) or CCK-8 solution

  • DMSO or Solubilization Buffer

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution or 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)

Objective: To specifically measure the transcriptional activity of the canonical Wnt/β-catenin pathway.[7][8]

Materials:

  • HEK293T cells

  • TOP-Flash and FOP-Flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Wnt3a-conditioned medium (or recombinant Wnt3a)[9][10]

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with either TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutant TCF/LEF binding sites, as a negative control) and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt pathway, in the presence or absence of various concentrations of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific activation of the Wnt/β-catenin pathway.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key Wnt pathway proteins.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-β-catenin, anti-LRP6, anti-Dvl2, anti-Axin2, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the mRNA expression of Wnt target genes.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH)

  • Real-Time PCR system

Protocol:

  • Extract total RNA from treated cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes and a housekeeping gene.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Conclusion

The protocols and data presented provide a robust framework for the comprehensive investigation of this compound's effects on the Wnt signaling pathway. By employing these standard methodologies, researchers can elucidate the compound's mechanism of action, determine its potency, and evaluate its potential as a therapeutic agent for diseases driven by aberrant Wnt signaling. Given the known activity of the related compound Shizukaol D, it is plausible that this compound may also act as an inhibitor of this pathway, a hypothesis that can be rigorously tested using the described experimental workflows.

References

Application Notes and Protocols for Investigating AMPK Activation by Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a metabolic switch, inhibiting anabolic processes while stimulating catabolic pathways to restore energy homeostasis.[1][3] Consequently, AMPK has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity.

This document provides detailed application notes and protocols for investigating the activation of AMPK by Shizukaol G, a natural compound of interest. The information presented is based on studies of related compounds, Shizukaol D and Shizukaol F, which have been shown to activate AMPK.[4][5] It is hypothesized that this compound acts through a similar mechanism, which involves the inhibition of mitochondrial respiratory complex I.[4] This disruption of mitochondrial function leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMPK.[4]

Activated AMPK then initiates downstream signaling cascades that promote glucose uptake and inhibit gluconeogenesis.[4] A key downstream effect is the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, facilitating glucose uptake.[4] In hepatocytes, activated AMPK suppresses the expression of key gluconeogenic enzymes.[4]

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of Shizukaol compounds on AMPK activation and related metabolic processes, based on available data for Shizukaol D and F.

Table 1: Dose-Dependent Effects of Shizukaol F on AMPKα Phosphorylation in C2C12 Cells

Shizukaol F ConcentrationDurationEffect on p-AMPKα Levels
0.1 µM1 hourIncreased phosphorylation
0.5 µM1 hourFurther increased phosphorylation
1 µM1 hourSignificant increase in phosphorylation
2 µM1 hourMaintained high phosphorylation

Data adapted from studies on Shizukaol F in C2C12 myotubes. Metformin (2 mM) was used as a positive control.[6]

Table 2: Time-Course of Shizukaol F-Induced AMPKα Phosphorylation in C2C12 Cells

Time PointShizukaol F ConcentrationEffect on p-AMPKα Levels
15 min1 µMIncreased phosphorylation
30 min1 µMSustained increase in phosphorylation
1 hour1 µMPeak phosphorylation observed
2 hours1 µMPhosphorylation levels remain elevated

Data based on the effects of Shizukaol F in C2C12 cells.[6]

Table 3: Dose-Dependent Effects of Shizukaol D on AMPK and ACC Phosphorylation in HepG2 Cells

Shizukaol D ConcentrationDurationEffect on p-AMPK and p-ACC Levels
0.5 µM1 hourIncreased phosphorylation of AMPK and ACC
1 µM1 hourFurther increase in phosphorylation
2 µM1 hourSignificant increase in phosphorylation

ACC (Acetyl-CoA carboxylase) is a downstream target of AMPK. Data adapted from studies on Shizukaol D in HepG2 cells. Metformin (2 mM) served as a positive control.[5]

Table 4: Effects of Shizukaol F on Glucose Metabolism

ExperimentCell Type/ModelShizukaol F ConcentrationOutcome
Glucose UptakeC2C12 myotubes0.1 - 1 µMIncreased 2-deoxy-D-glucose uptake[4]
GLUT4 TranslocationC2C12 myotubes1 µMStimulated GLUT4 translocation to the membrane[4]
GluconeogenesisPrimary mouse hepatocytes1 µMSuppressed hepatic gluconeogenesis[4]
GluconeogenesisC57BL/6J miceSingle oral doseReduced in vivo gluconeogenesis[4]

Signaling Pathway

The proposed signaling pathway for this compound-mediated AMPK activation is depicted below. This compound is hypothesized to inhibit mitochondrial complex I, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This change is sensed by AMPK, leading to its phosphorylation and activation. Activated AMPK then phosphorylates downstream targets to regulate metabolic processes.

cluster_cell Cell Shizukaol_G This compound Mitochondrion Mitochondrion Shizukaol_G->Mitochondrion Enters Complex_I Complex I Shizukaol_G->Complex_I Inhibits ATP ATP Synthesis Complex_I->ATP Drives AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_Ratio Decreases AMPK AMPK AMP_ATP_Ratio->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates GLUT4_translocation GLUT4 Translocation p_AMPK->GLUT4_translocation Promotes Gluconeogenesis_enzymes Gluconeogenic Enzymes (PEPCK, G6Pase) p_AMPK->Gluconeogenesis_enzymes Inhibits Expression p_ACC p-ACC (Inactive) Glucose_Uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis Gluconeogenesis_enzymes->Gluconeogenesis

Caption: Proposed signaling pathway of this compound-mediated AMPK activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines:

    • C2C12 mouse myoblasts for glucose uptake and GLUT4 translocation studies.

    • HepG2 human hepatoma cells or primary hepatocytes for gluconeogenesis assays.

  • Culture Conditions:

    • C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, confluent cells are switched to DMEM with 2% horse serum for 4-6 days.

    • HepG2 cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • Treat differentiated C2C12 myotubes or HepG2 cells with varying concentrations of this compound for the desired time points. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Western Blotting for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of AMPKα (at Thr172) and its downstream target ACC.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC, and total ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

  • Procedure:

    • Seed and differentiate C2C12 cells in 24-well plates.

    • After treatment with this compound, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the lysate using a scintillation counter.

    • Normalize the glucose uptake to the total protein content of each well.

Mitochondrial Complex I Activity Assay

This assay determines the effect of this compound on the activity of mitochondrial respiratory complex I.

  • Procedure:

    • Isolate mitochondria from treated and untreated cells.

    • Measure the rotenone-sensitive oxidation of NADH by monitoring the decrease in absorbance at 340 nm.

    • The assay mixture should contain isolated mitochondria, NADH, and coenzyme Q1.

    • Initiate the reaction by adding NADH and record the change in absorbance.

    • Add rotenone (a specific complex I inhibitor) to determine the specific activity of complex I.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on AMPK activation and its downstream metabolic consequences.

cluster_workflow Experimental Workflow start Start: Hypothesis This compound activates AMPK cell_culture Cell Culture (e.g., C2C12, HepG2) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment western_blot Western Blot (p-AMPK, p-ACC) treatment->western_blot mitochondrial_assay Mitochondrial Function Assay (Complex I activity) treatment->mitochondrial_assay glucose_uptake Functional Assays (Glucose Uptake) treatment->glucose_uptake gluconeogenesis_assay Functional Assays (Gluconeogenesis) treatment->gluconeogenesis_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis mitochondrial_assay->data_analysis glucose_uptake->data_analysis gluconeogenesis_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for investigating this compound's effect on AMPK activation.

References

Application Notes and Protocols for In Vivo Study of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Study Design for Shizukaol G Administration Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the lindenane-type sesquiterpenoid dimer family, a class of natural products isolated from plants of the Chloranthus genus.[1][2][3] While specific biological activities of this compound are not extensively documented, numerous related compounds, such as Shizukaol A, B, and D, have demonstrated potent anti-inflammatory and anti-cancer properties in vitro and in vivo.[4][5][6][7] These compounds often exert their effects by modulating key signaling pathways involved in inflammation and cell proliferation.[4][5] Shizukaol B, for instance, has been shown to suppress the expression of inflammatory mediators like iNOS and COX-2.[8][9] Similarly, Shizukaol A exhibits anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 pathway.[4] Given the shared chemical scaffold, it is hypothesized that this compound possesses similar anti-inflammatory activities.

These application notes provide a detailed protocol for an in vivo study to investigate the potential anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced acute inflammation.

Experimental Design and Rationale

The study will utilize a well-established model of acute inflammation induced by lipopolysaccharide (LPS) in mice. LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response, making this a relevant model for studying systemic inflammation. The primary objective is to assess the efficacy of this compound in mitigating the inflammatory cascade.

Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Male (to avoid confounding variables from the estrous cycle)

  • Weight: 20-25 g

Justification: C57BL/6 mice are widely used in inflammation research and exhibit a robust and reproducible response to LPS.

Experimental Workflow

The experimental workflow is designed to assess the prophylactic anti-inflammatory effects of this compound.

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Grouping and Pre-treatment cluster_induction Inflammation Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Data Analysis acclimatize House mice in standard conditions (12h light/dark cycle, food and water ad libitum) grouping Randomly assign mice to 4 groups (n=8 per group) acclimatize->grouping pretreatment Administer this compound or Vehicle (i.p.) 1 hour before LPS challenge grouping->pretreatment lps Induce acute inflammation with LPS (i.p.) pretreatment->lps monitor Monitor clinical signs for 6 hours lps->monitor collection Collect blood and tissues at 6 hours post-LPS monitor->collection analysis Analyze inflammatory markers: - Serum Cytokines (ELISA) - Lung MPO activity - Lung Histopathology - Protein expression (Western Blot) collection->analysis

Caption: Experimental workflow for the in vivo study of this compound.

Quantitative Data Summary

Table 1: Experimental Groups and Dosing Regimen

GroupTreatmentDoseRoute of Administration
1Vehicle Control10 mL/kgIntraperitoneal (i.p.)
2LPS + Vehicle10 mL/kgIntraperitoneal (i.p.)
3LPS + this compound25 mg/kgIntraperitoneal (i.p.)
4LPS + this compound50 mg/kgIntraperitoneal (i.p.)
5LPS + Dexamethasone5 mg/kgIntraperitoneal (i.p.)

Vehicle: 5% DMSO in saline. LPS is administered at 10 mg/kg, i.p., 1 hour after the treatment.

Table 2: Sample Collection and Endpoint Analysis

Sample TypeCollection Time PointPrimary EndpointsSecondary Endpoints
Blood (Serum)6 hours post-LPSTNF-α, IL-6, IL-1β levels (ELISA)Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)
Lung Tissue6 hours post-LPSMyeloperoxidase (MPO) activity, Histopathology (H&E staining)Western blot for p-NF-κB, p-JNK, COX-2
Liver Tissue6 hours post-LPSHistopathology (H&E staining)N/A

Detailed Experimental Protocols

1. Preparation of Reagents

  • This compound Stock Solution: Dissolve this compound in DMSO to make a 100 mg/mL stock solution. Store at -20°C.

  • Dosing Solutions: On the day of the experiment, dilute the this compound stock solution in sterile saline to the final concentrations (2.5 mg/mL and 5 mg/mL for the 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). The final DMSO concentration should not exceed 5%.

  • LPS Solution: Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

2. Animal Handling and Treatment Administration

  • Allow mice to acclimatize for at least 7 days before the experiment.

  • On the day of the experiment, weigh each mouse and calculate the required injection volume.

  • Administer the vehicle, this compound, or Dexamethasone via intraperitoneal (i.p.) injection.

  • One hour after treatment, administer LPS (10 mg/kg) or saline via i.p. injection.

  • Return the animals to their cages and monitor for clinical signs of distress.

3. Sample Collection

  • At 6 hours post-LPS administration, anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).

  • Perform cardiac puncture to collect whole blood into serum separator tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C.

  • Perfuse the lungs with cold PBS to remove blood.

  • Excise the lungs and liver. For each organ, take a portion for histology and snap-freeze the remainder in liquid nitrogen for biochemical assays. Store at -80°C.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Use commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions to measure the cytokine concentrations in the serum samples.

  • Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

5. Myeloperoxidase (MPO) Assay

  • Homogenize a weighed portion of lung tissue in a suitable buffer.

  • Centrifuge the homogenate and discard the supernatant.

  • Resuspend the pellet in a detergent-containing buffer to release MPO.

  • Measure MPO activity spectrophotometrically by monitoring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride).

6. Western Blot Analysis

  • Extract total protein from lung tissue homogenates using RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p-NF-κB p65, p-JNK, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities using image analysis software.

7. Histopathology

  • Fix lung and liver tissue samples in 10% neutral buffered formalin for 24 hours.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to assess tissue damage, edema, and inflammatory cell infiltration.

Potential Signaling Pathways

Based on the known mechanisms of related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_pathway LPS-Induced Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JNK JNK MyD88->JNK IKK IKK MyD88->IKK AP1 AP-1 JNK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 AP1->Cytokines induces transcription IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces transcription ShizukaolG This compound ShizukaolG->JNK ShizukaolG->IKK

References

Application Notes and Protocols for Testing Shizukaol G Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G, a dimeric sesquiterpenoid derived from Chloranthus japonicus, has demonstrated notable biological activities in preclinical studies, particularly in the realms of anti-inflammatory and anti-cancer research. Its unique structure contributes to its potential therapeutic effects, which are believed to be mediated through the modulation of key signaling pathways. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models. The described methodologies are intended to serve as a comprehensive guide for researchers aiming to investigate its therapeutic potential.

Application Note 1: Evaluating Anti-Inflammatory Efficacy in a Murine Model of Acute Inflammation

Principle

The lipopolysaccharide (LPS)-induced endotoxemia model in mice is a widely accepted and highly reproducible model for studying acute systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response by activating Toll-like receptor 4 (TLR4). This activation leads to the downstream signaling cascade involving nuclear factor-kappa B (NF-κB), resulting in the robust production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This model is particularly useful for the rapid in vivo screening of compounds with potential anti-inflammatory properties by assessing their ability to mitigate the systemic cytokine storm.

Signaling Pathway: LPS-Induced NF-κB Activation

The diagram below illustrates the signaling cascade initiated by LPS, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially at the level of IκBα degradation or NF-κB nuclear translocation.

LPS_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation ShizukaolG This compound (Hypothesized Inhibition) ShizukaolG->IKK_complex DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard pathogen-free conditions, 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Vehicle (e.g., 1% Tween 80 in saline) i.p. + Saline i.p.

    • Group 2 (LPS Control): Vehicle i.p. + LPS (10 mg/kg) i.p.

    • Group 3 (this compound Low Dose): this compound (e.g., 10 mg/kg) i.p. + LPS (10 mg/kg) i.p.

    • Group 4 (this compound High Dose): this compound (e.g., 50 mg/kg) i.p. + LPS (10 mg/kg) i.p.

    • Group 5 (Positive Control): Dexamethasone (5 mg/kg) i.p. + LPS (10 mg/kg) i.p.

  • Procedure:

    • Administer this compound, vehicle, or Dexamethasone via intraperitoneal (i.p.) injection.

    • One hour after treatment, induce endotoxemia by administering LPS (from E. coli O111:B4) via i.p. injection.

    • Two hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

    • Euthanize animals and harvest tissues (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Serum Cytokine Levels: Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate serum. Measure TNF-α, IL-6, and IL-1β concentrations using commercial ELISA kits.

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

    • Gene Expression: Extract RNA from tissues, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to measure the mRNA expression of inflammatory genes.

Data Presentation

Quantitative data should be summarized as shown in the table below. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle Control -15 ± 425 ± 60.5 ± 0.1
LPS Control 102500 ± 3004500 ± 4505.2 ± 0.8
This compound 101800 ± 2503200 ± 3803.8 ± 0.6
This compound 50950 ± 150 1500 ± 2002.1 ± 0.4
Dexamethasone 5600 ± 100800 ± 120 1.5 ± 0.3
Note: Data are hypothetical examples. *p < 0.05, *p < 0.01 compared to LPS Control group.

Application Note 2: Evaluating Anti-Tumor Efficacy in a Xenograft Mouse Model

Principle

The subcutaneous xenograft model is the cornerstone of in vivo pharmacology for oncology drug development. It involves the implantation of human cancer cells into immunocompromised mice (e.g., nude or NOD-SCID mice), which lack a functional adaptive immune system and therefore cannot reject the foreign tumor cells. This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism. Key parameters measured include tumor volume, body weight (as an indicator of toxicity), and overall survival.

Experimental Workflow

The following diagram outlines the typical workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow A 1. Cell Culture Human cancer cells (e.g., A549, HCT116) are cultured to log phase. B 2. Cell Implantation Inject 5 x 10^6 cells subcutaneously into the flank of nude mice. A->B C 3. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). B->C D 4. Randomization Randomize mice into treatment groups based on tumor volume. C->D E 5. Treatment Initiation Administer this compound, vehicle, or positive control (e.g., cisplatin) daily via the determined route (i.p., p.o.). D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times per week. E->F G 7. Study Termination Euthanize mice when tumors reach endpoint (~1500 mm³) or at study end (e.g., Day 28). F->G H 8. Data Analysis Collect tumors and organs. Analyze tumor growth inhibition (TGI), perform IHC, Western blot, etc. G->H

Figure 2: Standard experimental workflow for an anti-tumor xenograft study.

Experimental Protocol
  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the hypothesized activity of this compound (e.g., HCT116 colorectal carcinoma).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., DMSO:PEG300:Saline) daily via i.p. injection.

    • Group 2 (this compound Low Dose): Administer this compound (e.g., 20 mg/kg) daily via i.p. injection.

    • Group 3 (this compound High Dose): Administer this compound (e.g., 100 mg/kg) daily via i.p. injection.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic (e.g., 5-Fluorouracil) at a clinically relevant dose and schedule.

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): The primary endpoint. TGI (%) is calculated at the end of the study.

    • Body Weight: Monitor body weight 2-3 times weekly as a measure of systemic toxicity.

    • Pharmacodynamic Markers: At termination, collect tumors for analysis of target engagement (e.g., levels of apoptosis markers like cleaved caspase-3 or proliferation markers like Ki-67 via immunohistochemistry or Western blot).

Data Presentation

Tumor growth data is best visualized as a line graph showing the mean tumor volume for each group over time. Final TGI data can be presented in a summary table.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control -1450 ± 210--2.5 ± 1.0
This compound 201100 ± 18024.1-3.1 ± 1.2
This compound 100650 ± 150 55.2-5.8 ± 1.5
5-Fluorouracil 50480 ± 120 66.9-10.2 ± 2.0
Note: Data are hypothetical examples. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. *p < 0.05, *p < 0.01 compared to Vehicle Control group.

Shizukaol G for Drug Discovery Screening Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a dimeric sesquiterpene belonging to the lindenane class of natural products, which are characteristic constituents of plants from the Chloranthaceae family. While direct biological activity and quantitative data for this compound are not extensively available in current scientific literature, its structural similarity to other well-studied shizukaol compounds, such as Shizukaol A, B, and D, suggests its potential as a valuable candidate for drug discovery screening programs. This document provides proposed application notes and detailed protocols for screening this compound, based on the established biological activities of its close analogs. The primary activities of related shizukaols are centered around anti-inflammatory and anti-cancer effects, mediated through the modulation of key cellular signaling pathways.

Proposed Biological Activities for Screening

Based on the activities of its analogs, this compound is a promising candidate for screening in the following areas:

  • Anti-Inflammatory Activity: Shizukaol A and B have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators.[1]

  • Anti-Cancer Activity: Shizukaol D has been shown to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[2]

  • Metabolic Regulation: Shizukaol D has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3]

Quantitative Data Summary of Shizukaol Analogs

The following table summarizes the reported quantitative data for Shizukaol A, B, and D, providing a reference for expected potency and assay concentration ranges when screening this compound.

CompoundTarget/AssayCell LineIC50 / EC50Reference
Shizukaol A Nitric Oxide (NO) ProductionRAW 264.713.79 ± 1.11 µMNot explicitly cited
Shizukaol B Nitric Oxide (NO) ProductionBV2 MicrogliaConcentration-dependent suppression[1]
iNOS and COX-2 ExpressionBV2 MicrogliaConcentration-dependent suppression[1]
Shizukaol D Growth InhibitionLiver Cancer CellsDose- and time-dependent[2]
AMPK ActivationHepG2Activation observed at various doses (up to 50 µM)[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for screening this compound and a key signaling pathway modulated by its analogs.

G cluster_nucleus Shizukaol_D Shizukaol D (Analog of this compound) Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Shizukaol_D->Destruction_Complex Modulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Dvl->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus Apoptosis Apoptosis Target_Genes->Apoptosis

References

Application Notes & Protocols for the Quantification of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G, a dimeric sesquiterpene isolated from the roots of Chloranthus japonicus, presents a unique analytical challenge due to its complex structure and likely low volatility. As a member of the sesquiterpenoid class of natural products, its quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological activities. While specific, validated analytical methods for this compound are not widely documented, methodologies employed for the quantification of structurally related sesquiterpenes and dimeric sesquiterpene lactones can be effectively adapted.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method is recommended for its superior sensitivity and selectivity, particularly for analysis in complex biological matrices.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent and suitable technique for the analysis of sesquiterpenoids, which are often thermolabile and non-volatile.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a robust and widely accessible method for routine quantification of this compound, particularly in less complex matrices such as plant extracts or formulated products. The presence of chromophores in the this compound molecule allows for its detection by UV absorbance.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex biological fluids like plasma or tissue homogenates required for pharmacokinetic studies, UPLC-MS/MS is the method of choice.[4][5] This technique combines the superior separation efficiency of UPLC with the precise and sensitive detection capabilities of tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the anticipated performance characteristics of the proposed analytical methods for this compound quantification. These values are illustrative and based on typical performance for the analysis of similar sesquiterpenoid compounds.[4][6]

Table 1: Illustrative Performance Characteristics of HPLC-UV Method

ParameterExpected Performance
Linearity (r²)≥ 0.999
Range0.5 - 100 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Table 2: Illustrative Performance Characteristics of UPLC-MS/MS Method

ParameterExpected Performance
Linearity (r²)≥ 0.999
Range0.1 - 1000 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation (Plant Material)

  • Extraction:

    • Weigh 1.0 g of dried, powdered Chloranthus japonicus root material into a 50 mL conical tube.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

    • Combine all supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 10 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Conditions

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • 0-20 min: 30-70% A

    • 20-25 min: 70-90% A

    • 25-30 min: 90% A

    • 30.1-35 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan of a this compound standard).

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification p1 Weigh Plant Material p2 Solvent Extraction (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 p7 SPE Clean-up p6->p7 p8 Final Reconstitution p7->p8 p9 Filtration p8->p9 a1 Inject Sample p9->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3

Caption: HPLC-UV workflow for this compound quantification.
Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma) by UPLC-MS/MS

1. Sample Preparation (Biological Matrix)

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter or use a filter vial before injection.

2. UPLC-MS/MS Conditions

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ → Product ion 1, Product ion 2

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion (Note: Specific MRM transitions must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize collision energies for characteristic product ions.)

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

4. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into a blank biological matrix.

  • Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

UPLC_MSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Data Analysis & Quantification s1 Plasma Sample + Internal Standard s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject Sample s6->a1 a2 UPLC Separation a1->a2 a3 ESI Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4 d1 Peak Area Ratio (Analyte/IS) a4->d1 d2 Regression Analysis (Calibration Curve) d1->d2 d3 Concentration Determination d2->d3

Caption: UPLC-MS/MS workflow for pharmacokinetic studies.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in both plant and biological matrices. The HPLC-UV method is suitable for routine analysis where high sensitivity is not a primary requirement. For pharmacokinetic studies and trace-level quantification, the UPLC-MS/MS method is strongly recommended due to its superior sensitivity, selectivity, and speed. It is imperative to validate the chosen method in accordance with relevant regulatory guidelines to ensure the reliability and accuracy of the generated data. The development of a specific and validated analytical method is a critical step in advancing the research and potential therapeutic application of this compound.

References

Application Note: Quantification of Shizukaol G using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Shizukaol G, a dimeric sesquiterpene. The described protocol is suitable for the determination of this compound in purified samples and can be adapted for its quantification in complex matrices such as plant extracts. The method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol, system suitability parameters, and method validation summary to guide researchers in the accurate quantification of this compound.

Introduction

This compound is a dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus.[1][2] As interest in the pharmacological properties of natural products continues to grow, the development of reliable analytical methods for the quantification of such compounds is crucial for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sesquiterpenes and their derivatives due to its high resolution, sensitivity, and reproducibility.[3][4] This application note presents a detailed HPLC method for the analysis of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Reference Standard: A well-characterized reference standard of this compound with known purity is necessary for calibration.

2.2. Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30-31 min: 90% to 40% B31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm

Table 1: HPLC Chromatographic Conditions for this compound Analysis.

2.3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

2.4. Sample Preparation

For purified samples, dissolve the material in methanol to a suitable concentration. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances. A general extraction procedure for sesquiterpenoids from plant material involves maceration with an organic solvent like ethanol or methanol, followed by partitioning and chromatographic cleanup.[5]

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7] A summary of typical validation parameters is presented in Table 2.

ParameterTypical Acceptance CriteriaExample Result for this compound
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
LOD (Limit of Detection) Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:10.7 µg/mL
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.2%Interday: 2.1%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interference from blank, placebo, or degradation productsPeak purity > 99%

Table 2: Method Validation Summary for this compound HPLC Analysis.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test. A standard solution of this compound is injected multiple times, and the parameters in Table 3 are evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0%

Table 3: System Suitability Parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis HPLC_System HPLC System Setup HPLC_System->System_Suitability System_Suitability->Calibration_Curve Calibration_Curve->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Stability-Indicating Aspects

For drug development and quality control, a stability-indicating HPLC method is essential.[8][9] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to separate the intact drug from these degradation products, ensuring that the assay is specific for the active pharmaceutical ingredient (API).[7][10]

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, sensitive, and accurate, making it suitable for a wide range of applications in natural product research and pharmaceutical development. Proper method validation and system suitability checks are crucial to ensure the quality and consistency of the results.

References

Preparing Shizukaol G for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a dimeric sesquiterpenoid natural product isolated from plants of the Chloranthus genus. Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Due to its complex structure and potential therapeutic value, this compound is a compound of interest for investigation in various cell-based assays.

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. The information herein is compiled to guide researchers in designing and executing experiments to evaluate the biological effects of this compound. Given the limited direct public data on this compound, some recommendations are based on studies of structurally related compounds, such as Shizukaol A and Shizukaol D. It is strongly advised that researchers perform initial dose-response and stability studies to determine the optimal conditions for their specific cell lines and experimental setup.

Data Presentation

The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a rationale for selecting initial concentration ranges for experimental studies.

CompoundBiological ActivityCell LineEffective Concentration / IC50Reference
Shizukaol AAnti-inflammatory (inhibition of NO production)RAW 264.7IC50: 13.79 ± 1.11 µM[1]
Shizukaol DCytotoxicityHepG2 (liver cancer)IC50: 2.5 µM[2]
Shizukaol DCytotoxicityHuh7 (liver cancer)IC50: 5.0 µM[2]
Shizukaol DCytotoxicitySMMC-7721 (liver cancer)IC50: 10.0 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution and addition to cell culture media.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Determine the Desired Stock Concentration: Based on the data from related compounds, a stock concentration of 10 mM to 50 mM is recommended. To prepare a 10 mM stock solution of this compound (Molecular Weight: 748.8 g/mol )[3], weigh out 7.49 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired concentration. For 7.49 mg to make a 10 mM stock, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Sterilization: While not typically required for DMSO stocks, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Determination of Working Concentrations and Cell Treatment

Objective: To determine the appropriate concentration range of this compound for biological assays and to treat cells for experimentation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Cells of interest, seeded at an appropriate density

Protocol:

  • Dose-Response Range Selection: Based on the IC50 values of related compounds (see data table), a starting concentration range of 0.1 µM to 50 µM is recommended for initial cytotoxicity and anti-inflammatory assays.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.

  • Cell Seeding: Seed cells in the appropriate culture plates and allow them to adhere and stabilize for 12-24 hours before treatment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Preliminary Stability Assessment in Cell Culture Medium

Objective: To assess the stability of this compound in cell culture medium over the course of an experiment.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Sterile tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for this compound detection (e.g., HPLC-UV)

Protocol:

  • Prepare a Spiked Medium: Prepare a solution of this compound in complete cell culture medium at a concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Aliquot the spiked medium into sterile tubes and incubate them under standard cell culture conditions.

  • Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.

  • Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method. A decrease in concentration over time may indicate instability.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_assay Biological Assays weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot dilute Prepare Working Dilutions in Media aliquot->dilute seed Seed Cells seed->dilute treat Treat Cells dilute->treat incubate Incubate for Experiment Duration treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity inflammation Anti-inflammatory Assay (e.g., Griess) incubate->inflammation mechanism Mechanism of Action Studies (e.g., Western Blot) incubate->mechanism

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_shizukaol This compound (Putative Action) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response lps LPS mapk MAPK (p38, ERK, JNK) lps->mapk ikk IKK lps->ikk shizukaol This compound shizukaol->mapk shizukaol->ikk nfkb NF-κB (p65/p50) mapk->nfkb ikb IκBα ikk->ikb ikb->nfkb response Inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb->response

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols: 6-Shogaol Treatment in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial literature searches did not yield specific data on the effects of Shizukaol G in breast cancer cell lines. Therefore, these application notes utilize 6-Shogaol, a well-researched natural compound derived from ginger, as a representative example to illustrate the principles and protocols for evaluating the anti-cancer effects of a compound in breast cancer research. 6-Shogaol has been shown to inhibit the growth of breast cancer cells and cancer stem cell-like spheroids.[1][2]

Introduction

6-Shogaol, a bioactive compound found in ginger, has demonstrated significant anti-cancer properties, including in breast cancer models.[3][4] It has been shown to induce cell death through mechanisms such as autophagy and apoptosis, and to modulate key signaling pathways involved in cancer progression.[1][5] Notably, 6-Shogaol can effectively target both breast cancer monolayer cells and the more resilient cancer stem cell-like spheroids, often at concentrations that are not toxic to non-cancerous cells.[1][3] This document provides an overview of its activity and detailed protocols for researchers and drug development professionals studying its effects on breast cancer cell lines.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of 6-Shogaol in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 6-Shogaol in various breast cancer cell lines under different culture conditions.

Cell LineCulture ConditionIC50 Value (µM)Reference
MCF-7Monolayer~25[1]
MCF-7Spheroid~40[1]
MDA-MB-231Monolayer~20[1]
MDA-MB-231Spheroid~11[1]
T47DMonolayer0.5 ± 0.1[3]

Note: IC50 values can vary between experiments depending on factors such as cell density, passage number, and assay duration.

Mechanism of Action

6-Shogaol exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Autophagic Cell Death: Treatment with 6-Shogaol leads to the formation of cytoplasmic vacuoles and the cleavage of microtubule-associated protein Light Chain 3 (LC3), which are hallmark features of autophagy.[1] Studies suggest that this autophagic process is a primary mode of cell death induced by 6-Shogaol in breast cancer cells.[1][4]

  • Modulation of Notch Signaling: 6-Shogaol has been found to down-regulate the Notch signaling pathway, which is crucial for the self-renewal of cancer stem cells. It reduces the expression of Cleaved Notch1 and its downstream targets, Hes1 and Cyclin D1, particularly in breast cancer spheroids.[1][2][5]

  • Inhibition of NF-κB Activation: The compound can inhibit the invasion of breast cancer cells by reducing the expression of matrix metalloproteinase-9 (MMP-9).[6][7] This is achieved by blocking the activation of the nuclear factor-κB (NF-κB) signaling pathway.[6][7]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shogaol 6-Shogaol g_secretase γ-secretase Shogaol->g_secretase Inhibits Notch1_receptor Notch1 Receptor g_secretase->Notch1_receptor Cleaves NICD Cleaved Notch1 (NICD) Notch1_receptor->NICD Releases Hes1 Hes1 NICD->Hes1 Activates Transcription CyclinD1 Cyclin D1 NICD->CyclinD1 Activates Transcription Proliferation CSC Proliferation & Self-Renewal Hes1->Proliferation Promotes CyclinD1->Proliferation Promotes

6-Shogaol inhibits the Notch signaling pathway.

G cluster_assays Endpoint Assays start Start plate_cells Plate Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) start->plate_cells treat_compound Treat with 6-Shogaol (Varying Concentrations) plate_cells->treat_compound incubate Incubate for 24-72h treat_compound->incubate viability Cell Viability Assay (MTT / Resazurin) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) incubate->apoptosis protein Protein Expression (Western Blot - Notch1, LC3, etc.) incubate->protein analyze Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analyze apoptosis->analyze protein->analyze end End analyze->end

Experimental workflow for evaluating 6-Shogaol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 6-Shogaol on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.[8][9][10]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-Shogaol stock solution (dissolved in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of 6-Shogaol in culture medium. Remove the old medium from the wells and add 100 µL of the 6-Shogaol dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis after treatment with 6-Shogaol.[12][13][14]

Materials:

  • Treated and control cells from a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from each well. For adherent cells, wash with PBS and detach using trypsin.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., Cleaved Notch1, Hes1, Cyclin D1, LC3) following treatment with 6-Shogaol.[15][16]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Shizukaol G solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol G, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dimeric sesquiterpene, a class of natural compounds known for their diverse biological activities.[1][2] Like many other terpenoids, this compound is a lipophilic molecule with inherently low water solubility, which can pose significant challenges for its use in aqueous-based biological assays and preclinical studies.[3]

Q2: In which organic solvents is this compound likely to be soluble?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Acetone

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate[1]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: For cell-based assays, a common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically ≤0.5%) to not affect the cells.

Q4: What is the recommended method for storing this compound solutions?

A4: this compound should be stored as a solid at -20°C. If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of stock solution into aqueous buffer or media. The aqueous solution cannot maintain the solubility of this compound at the desired concentration.1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. 2. Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution. However, be mindful of solvent toxicity to your cells or model system. 3. Use a different solvent: Consider preparing the stock solution in a different organic solvent that might offer better solubility characteristics upon dilution. 4. Employ solubility enhancers: Investigate the use of solubilizing agents such as cyclodextrins, which have been shown to improve the aqueous solubility of other poorly soluble terpenes.
Difficulty dissolving the solid this compound in the initial organic solvent. The chosen solvent may not be optimal, or the compound may require assistance to dissolve.1. Gentle warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound. 2. Vortexing or sonication: Agitate the solution using a vortex mixer or a sonicator bath to increase the rate of dissolution.
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the actual concentration.1. Visually inspect solutions: Before each experiment, carefully inspect your solutions (both stock and working solutions) for any signs of precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of precipitation over time. 3. Filter your solutions: For critical applications, consider filtering your final working solution through a 0.22 µm syringe filter to remove any undissolved particles.

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in aliquots at -20°C in tightly sealed vials.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄₀H₄₄O₁₄PubChem[3]
Molecular Weight748.8 g/mol PubChem[3]
XLogP30.2PubChem[3]
Recommended Solvents for this compound
SolventAnticipated SolubilityNotes
Water Very LowNot recommended for primary dissolution.
DMSO GoodCommon solvent for preparing stock solutions for biological assays.
Ethanol GoodCan be used as a solvent, but may be more volatile than DMSO.
Acetone GoodSuitable for initial dissolution, but its high volatility may be a concern.
Chloroform GoodPrimarily for analytical purposes; not suitable for biological assays.
Dichloromethane GoodPrimarily for analytical purposes; not suitable for biological assays.
Ethyl Acetate GoodPrimarily for analytical purposes; not suitable for biological assays.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid This compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store Aliquots at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Buffer / Media thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes no_precip Proceed with Experiment start->no_precip No inc_cosolvent Increase Co-solvent % (if possible) change_solvent Try Different Organic Solvent add_enhancer Use Solubility Enhancer (e.g., Cyclodextrin)

Caption: Troubleshooting logic for precipitation issues.

References

How to dissolve Shizukaol G for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shizukaol G. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a dimeric sesquiterpene, a type of natural product isolated from plants of the Chloranthus genus[1][2]. As a hydrophobic molecule, it is generally insoluble in aqueous solutions. For related compounds like Shizukaol E, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate are recommended[2]. It is crucial to start by preparing a concentrated stock solution in a suitable organic solvent.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A2: This is a common issue when working with hydrophobic compounds[3]. The precipitation occurs because the compound is not soluble in the high concentration of water in the final solution. To address this, ensure the final concentration of the organic solvent in your assay is as low as possible, typically below 0.5% (v/v), to minimize both precipitation and solvent-induced cytotoxicity[4]. You can also try a serial dilution approach, where the stock solution is gradually diluted with the aqueous buffer.

Q3: What are the signs of poor solubility in my experiment?

A3: Poor solubility can manifest as visible precipitates, a cloudy or milky appearance in the solution, or inconsistent and non-reproducible results in your biological assays[5]. Low solubility can lead to an underestimation of the compound's activity[6].

Q4: Can I use heating or sonication to help dissolve this compound?

A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of hydrophobic compounds[5]. However, it is important to be cautious with heat, as excessive temperatures can degrade the compound. Use a water bath at a controlled temperature and monitor the dissolution process.

Troubleshooting Guide

If you are encountering issues with dissolving this compound for your in vitro assays, consult the following troubleshooting guide.

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final aqueous solution has been exceeded.- Lower the final concentration of this compound. - Decrease the final percentage of the organic solvent. - Try a different co-solvent system (e.g., a mixture of DMSO and ethanol). - Add a non-ionic surfactant like Tween 80 (e.g., at 0.1% v/v) to your aqueous buffer to improve solubility[3].
Inconsistent or non-reproducible assay results The compound is not fully dissolved, leading to variations in the effective concentration.- Visually inspect your solutions for any signs of precipitation before use. - Prepare fresh dilutions for each experiment from a well-dissolved stock solution. - Vortex the solution thoroughly before adding it to the assay.
Cell toxicity observed in control wells (vehicle control) The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.- Determine the maximum tolerated concentration of your solvent for your specific cell line. Typically, DMSO concentrations should be kept below 0.5% (v/v)[4]. - Use a different, less toxic organic solvent if necessary. Acetone has been reported to have lower cytotoxicity in some cell lines compared to DMSO[4].

Solvent Data for In Vitro Assays

The following table summarizes recommended organic solvents for dissolving hydrophobic compounds like this compound for use in biological assays.

Solvent Properties Recommended Max. Concentration in Cell Culture Notes
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar. Solubilizes a wide range of polar and nonpolar compounds.< 0.5% (v/v)Most commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro screening[6][7]. Can be toxic to cells at higher concentrations[4].
Ethanol (EtOH) Protic, polar solvent.< 0.5% (v/v)Can be used as a co-solvent to improve solubility in aqueous solutions[3]. Less toxic than DMSO for some cell lines.
Acetone Aprotic, polar solvent.< 0.5% (v/v)May exhibit lower cytotoxicity compared to other organic solvents in certain cell lines[4].

Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a general procedure for dissolving this compound and preparing working solutions for cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is advisable to start with a small volume and add more if needed. c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, you may use gentle warming in a water bath (e.g., 37°C) or sonication for short intervals until the solution is clear. e. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate Dilutions (if necessary): a. Depending on your final desired concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO.

  • Prepare Working Solutions: a. Dilute the DMSO stock solution or intermediate dilutions into your pre-warmed cell culture medium to achieve the final desired concentrations for your assay. b. It is critical to add the DMSO stock solution to the aqueous medium and not the other way around. Add the stock solution dropwise while vortexing or gently mixing to prevent localized high concentrations that can lead to precipitation. c. Ensure the final DMSO concentration in your working solutions does not exceed the tolerance level of your cell line (typically < 0.5% v/v).

  • Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on your experimental results.

Visualizations

Experimental Workflow

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute Key Step: Ensure final DMSO concentration is low vortex Vortex during dilution dilute->vortex working Final Working Solution vortex->working add_to_cells Add to cell culture working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze results incubate->analyze

Caption: Workflow for dissolving this compound.

Potential Signaling Pathway of Interest

Given that related compounds, Shizukaol A and B, have shown anti-inflammatory effects by modulating pathways such as NF-κB and JNK-AP-1, a simplified diagram of the NF-κB signaling pathway is presented below as a potential target for investigation with this compound.[8][9]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Shizukaol_G This compound Shizukaol_G->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

References

Technical Support Center: Stability of Shizukaol-Type Dimers in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol-type dimers. The information is based on findings related to their inherent instability in solution and their tendency to convert into peroxidized chlorahololide-type dimers.

Frequently Asked Questions (FAQs)

Q1: I've purified a shizukaol-type dimer, but subsequent HPLC analysis shows new, more polar impurities. What is happening?

A1: Shizukaol-type dimers are known to be inherently unstable in solution.[1] The appearance of new, earlier-eluting peaks in your HPLC chromatogram, even after a short period, is likely due to the degradation of the parent compound.[1][2][3] This degradation is often a result of peroxidation.

Q2: What are the degradation products of shizukaol-type dimers?

A2: A primary degradation pathway involves the conversion of shizukaol-type dimers into peroxidized chlorahololide-type dimers.[1][3] This occurs through a peroxidation reaction, which has been observed in solution at room temperature.[1][3] The resulting peroxidized dimers are structurally different and exhibit different biological activities.[1]

Q3: What factors influence the stability of shizukaol-type dimers in solution?

A3: Exposure to light and oxygen can contribute to the degradation of shizukaol-type dimers.[1] The inherent structural strain in the shizukaol molecule, particularly the proximity of the cyclopropane ring and a double bond, contributes to its instability.[1] The degradation can occur spontaneously in solution at room temperature.[1]

Q4: How can I monitor the stability of my shizukaol-type dimer sample?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HR-MS) are effective methods for monitoring the stability of shizukaol-type dimers.[1][2][3] A time-course study, analyzing the sample at regular intervals (e.g., one day, one week, one month), can help track the appearance of degradation products.[2][3]

Q5: Are all lindenane-type sesquiterpene dimers unstable?

A5: Preliminary research suggests that other types of lindenane-type sesquiterpene dimers are stable under similar conditions.[1] The instability appears to be a specific characteristic of the shizukaol-type structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks with shorter retention times in HPLC after storage. Degradation of the shizukaol-type dimer into more polar peroxidized chlorahololide-type dimers.[1][2]1. Confirm the identity of the new peaks using HPLC-HR-MS. The degradation products will have a mass difference corresponding to the addition of two oxygen atoms. 2. Minimize storage time in solution. 3. Store samples in the dark and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.
Inconsistent bioactivity results from the same batch of a shizukaol-type dimer. The sample may have degraded over time, leading to a mixture of the parent compound and its more bioactive peroxidized artifacts.[1]1. Re-analyze the purity of the sample by HPLC immediately before conducting bioassays. 2. If degradation is observed, repurify the sample if possible. 3. Consider that the observed activity may be due to the peroxidized degradation products, which have shown more potent anti-inflammatory effects.[1]
Difficulty in isolating pure shizukaol-type dimers. The degradation process may be occurring during the isolation and purification steps.1. Minimize the duration of the purification process. 2. Use fresh solvents and protect the sample from light throughout the procedure. 3. Analyze the purity of the final compound immediately after isolation.

Experimental Protocols

Protocol 1: Monitoring the Stability of Shizukaol-Type Dimers in Solution

This protocol describes a method to observe the conversion of shizukaol-type dimers into their peroxidized counterparts.

1. Sample Preparation:

  • Dissolve a purified shizukaol-type dimer (e.g., shizukaol C) in a methanol-water solution (e.g., 60:40, v/v) at a known concentration.[2]
  • Prepare a sufficient volume for analysis at multiple time points.

2. Incubation:

  • Store the solution at room temperature, exposed to ambient light and oxygen to simulate typical laboratory conditions.[1][2]

3. Time-Course Analysis:

  • At specified time points (e.g., day 1, day 7, day 30), withdraw an aliquot of the solution for analysis.[2][3]

4. HPLC-HR-MS Analysis:

  • Inject the aliquot into an HPLC-HR-MS system.
  • HPLC Conditions (example for shizukaol C):
  • Column: C18 reverse-phase
  • Mobile Phase: Methanol-Water (60:40, v/v)[2]
  • Detection: UV detector and Mass Spectrometer
  • Monitor for the appearance of new peaks with shorter retention times than the parent compound.
  • Analyze the mass spectra of the new peaks to confirm the addition of two oxygen atoms (a difference of approximately 32 Da) compared to the parent shizukaol-type dimer.[2]

Protocol 2: Quantum Chemistry Calculations for Stability Assessment

This protocol outlines a computational approach to understand the stability and reaction feasibility.

1. Molecular Modeling:

  • Simplify the structure of the shizukaol-type dimer to a model dimer, focusing on the reactive C-4 position. The ester groups at C-15' and C-13' can be simplified as they do not have a decisive effect on the peroxidation reaction.[1]

2. Density Functional Theory (DFT) Calculations:

  • Employ DFT methods to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the model dimer and its potential peroxidized products.[1][3]
  • The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests greater stability.[3]

3. Free Energy Calculations:

  • Calculate the free energy of the reaction pathway from the shizukaol-type dimer to the peroxidized chlorahololide-type dimer.[3]
  • A negative change in free energy indicates that the reaction can occur spontaneously.[1]

Visualizations

experimental_workflow Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Course Analysis cluster_hplc Analytical Method cluster_results Data Interpretation prep Dissolve Purified Shizukaol-Type Dimer in Solution incubation Store at Room Temperature (Exposed to Light & Oxygen) prep->incubation analysis Analyze Aliquots at Day 1, Day 7, Day 30 incubation->analysis hplc HPLC-HR-MS Analysis analysis->hplc results Monitor for New Peaks & Mass Shifts (+2 O) hplc->results

Caption: Workflow for monitoring shizukaol-type dimer stability.

degradation_pathway Proposed Degradation Pathway of Shizukaol-Type Dimers shizukaol Shizukaol-Type Dimer intermediate Intermediate shizukaol->intermediate Attack at C-4 oxygen Oxygen Radicals (from O2) oxygen->intermediate peroxidized Peroxidized Chlorahololide-Type Dimer (4β-hydroperoxyl product) intermediate->peroxidized Spontaneous Reaction

Caption: Conversion of shizukaol to peroxidized dimers.

References

Technical Support Center: Shizukaol G Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the light and pH stability of Shizukaol G. Given the limited specific data on this compound, this guide draws upon available information for the closely related class of compounds, shikonins and their derivatives, to provide best practices and troubleshooting advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

Q2: How does light affect this compound?

A2: Based on studies of shikonin derivatives, this compound is likely susceptible to photodegradation. The half-life for the photodegradation of several shikonin derivatives under a light intensity of 20,000 lux was found to be between 4.2 and 5.1 hours.[5] In some cell culture studies, light completely inhibited the production of shikonin derivatives.[6] It is therefore critical to protect this compound solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Q3: What is the effect of pH on the stability and appearance of this compound?

A3: The pH of a solution can significantly impact the stability and appearance of shikonin derivatives, and likely this compound as well. Shikonin pigments exhibit different colors at varying pH levels: red in acidic conditions, purple at a neutral pH, and blue in alkaline environments.[5] Studies on shikonin derivative production in cell cultures have shown that an alkaline pH (7.25-9.50) can favor their formation.[6] When working with this compound, be aware that changes in pH may not only affect its stability but also its spectral properties. It is recommended to determine the optimal pH for your specific application and buffer the solution accordingly.

Q4: How should I store this compound?

A4: To maximize shelf life, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be kept in a tightly sealed, light-protected container at a low temperature (e.g., -20°C or -80°C). The choice of solvent and pH of the solution will also be critical for its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color of the this compound solution. Fluctuation in pH.Measure and adjust the pH of the solution. Use a suitable buffer to maintain a constant pH. Note that shikonin-related compounds are naturally colored and change color with pH.[5]
Exposure to light.Protect the solution from light by using amber vials or wrapping the container with aluminum foil. Minimize exposure time to light during experimental procedures.
Precipitation or decreased solubility. Polymerization or degradation of the compound.This can be caused by exposure to light, extreme pH, or high temperatures.[2][3][4] Prepare fresh solutions and avoid harsh conditions. Consider the use of a co-solvent if solubility is an issue.
Loss of biological activity in an assay. Degradation of this compound.Review handling and storage procedures. Ensure the compound has been protected from light and stored at the correct temperature and pH. Perform a stability test under your experimental conditions to determine the rate of degradation.
Inconsistent experimental results. Inconsistent handling of the compound between experiments.Standardize all procedures related to the handling of this compound, including light exposure, temperature, pH, and storage time.

Summary of Stability Data for Related Shikonin Derivatives

Since specific quantitative stability data for this compound is limited, the following table summarizes the stability of other shikonin derivatives, which may serve as a useful reference.

Compound Condition Half-life (t½) Reference
DeoxyshikoninThermal (60°C, pH 3.0)14.6 hours[5]
IsobutylshikoninThermal (60°C, pH 3.0)19.3 hours[5]
Other shikonin derivativesThermal (60°C, pH 3.0)40-50 hours[5]
Shikonin derivativesPhotodegradation (20,000 lx)4.2-5.1 hours[5]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to determine the stability of this compound at different pH values.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare Test Solutions: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV or UV-Vis spectrophotometry).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each test solution.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant and the half-life at each pH.

G Workflow for pH Stability Assessment A Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9, 11) C Dilute Stock into Each Buffer A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature in the Dark C->D E Sample at Various Time Points D->E F Analyze by HPLC-UV E->F G Determine Degradation Rate and Half-life F->G

Caption: Workflow for assessing the pH stability of this compound.

Protocol 2: Light Stability (Photostability) Assessment of this compound

This protocol describes a method to evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare Solution: Prepare a solution of this compound in a suitable solvent and buffer at a pH where it is most stable (determined from Protocol 1).

  • Divide Samples: Aliquot the solution into two sets of transparent containers.

  • Expose to Light: Place one set of samples in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating ICH Q1B conditions).

  • Protect from Light (Control): Wrap the second set of samples completely in aluminum foil to serve as a dark control and place them in the same chamber to maintain the same temperature.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 8 hours), take a sample from both the light-exposed and dark control groups.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-UV.

  • Data Analysis: Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation. Calculate the photodegradation rate and half-life.

G Workflow for Photostability Assessment cluster_0 Sample Preparation cluster_1 Exposure Conditions cluster_2 Analysis A Prepare this compound Solution B Light-Exposed Samples (Transparent Vials) A->B C Dark Control Samples (Foil-Wrapped Vials) A->C D Sample at Various Time Points B->D C->D E Analyze by HPLC-UV D->E F Compare Degradation and Calculate Half-life E->F

Caption: Workflow for assessing the photostability of this compound.

References

Technical Support Center: Experimental Guidance for Shizukaol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with shizukaol compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with these complex sesquiterpenoid dimers.

Frequently Asked Questions (FAQs)

Q1: What are shizukaol compounds and what are their primary biological activities?

A1: Shizukaol compounds are a class of lindenane-type sesquiterpenoid dimers isolated primarily from plants of the Chloranthus genus.[1] They are known for a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects. For instance, Shizukaol D has been shown to induce apoptosis in liver cancer cells by attenuating Wnt signaling and to activate AMP-activated protein kinase (AMPK), leading to mitochondrial dysfunction.[2][3] Shizukaol A has demonstrated anti-inflammatory properties.[4]

Q2: I'm not observing the expected biological effect with my shizukaol compound. What are some general troubleshooting steps?

A2: If you are not seeing the expected activity, consider the following:

  • Compound Integrity: Shizukaol-type dimers can be unstable and prone to degradation, such as peroxidation, especially during purification and storage.[1] Ensure your compound is pure and has been stored correctly, protected from light and air.

  • Compound Concentration: Verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to shizukaol compounds. The IC50 values for Shizukaol D, for example, differ between various liver cancer cell lines.[5]

  • Experimental Protocol: Carefully review your experimental protocol for any deviations. Ensure incubation times, reagent concentrations, and other parameters are optimal for your assay.

  • Solubility: Ensure the compound is fully dissolved in your vehicle solvent (typically DMSO) and that it remains soluble upon dilution into your aqueous assay medium. Precipitation of the compound will lead to a lower effective concentration.

Q3: Are there known experimental artifacts associated with shizukaol compounds?

A3: Yes, a significant artifact to be aware of is the peroxidation of shizukaol-type dimers into peroxidized chlorahololide-type dimers. This can occur during purification and long-term storage in solution.[1] These artifacts may have their own biological activities, which could lead to misinterpretation of results. It is crucial to regularly check the purity of your shizukaol compound stock, for instance by HPLC.[1]

Q4: What is the best way to prepare and store shizukaol compound stock solutions?

A4: Shizukaol compounds are typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution. To minimize degradation, it is recommended to:

  • Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect the stock solution from light.

  • When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium immediately before use. Avoid storing diluted aqueous solutions for extended periods.

Troubleshooting Guides

Cell-Based Assays

Problem: I am observing high variability or inconsistent results in my cell viability (e.g., MTT) assay.

Possible Cause Troubleshooting/Recommendation
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation after dilution in the cell culture medium. If precipitation is observed, try preparing a lower concentration stock solution in DMSO or using a different solubilizing agent if compatible with your cells.
Uneven Cell Seeding Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed across the wells of the plate to avoid variations in cell number.
DMSO Concentration Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.5%) and consistent across all wells, including vehicle controls, as high concentrations of DMSO can be cytotoxic.
Compound Instability Shizukaol compounds may degrade in aqueous culture media over long incubation periods. Consider refreshing the media with a fresh dilution of the compound for longer experiments.
Assay Interference Some natural products can interfere with the readout of viability assays. For MTT assays, compounds that affect cellular redox state can lead to false results. Consider using an orthogonal viability assay, such as a trypan blue exclusion assay or a CellTiter-Glo® luminescent assay, to confirm your findings.

Problem: My shizukaol compound is not inducing apoptosis as expected.

Possible Cause Troubleshooting/Recommendation
Sub-optimal Concentration Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your specific cell line. The effective concentration can vary significantly between cell types.
Incorrect Timing Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis after treatment.
Insensitive Detection Method Early apoptotic events are best detected by methods like Annexin V staining. Late-stage apoptosis or necrosis is detected by DNA fragmentation assays or viability dyes like propidium iodide. Ensure your chosen method is appropriate for the stage of apoptosis you expect to observe.
Cell Line Resistance The cell line you are using may be resistant to the apoptotic effects of the specific shizukaol compound. This could be due to the expression of anti-apoptotic proteins or mutations in apoptotic signaling pathways.
Biochemical Assays (e.g., Western Blot)

Problem: I am not seeing the expected changes in the phosphorylation or expression of target proteins (e.g., β-catenin, AMPK).

Possible Cause Troubleshooting/Recommendation
Inappropriate Time Point Signaling pathways are often activated or inhibited transiently. Perform a time-course experiment to identify the peak of the signaling event after treatment with the shizukaol compound. For example, AMPK phosphorylation can be detected as early as 1 hour after treatment with Shizukaol D.[3]
Poor Antibody Quality Ensure your primary antibodies are validated for the target protein and the application (Western blot). Use appropriate positive and negative controls to verify antibody specificity.
Insufficient Protein Lysis Use a lysis buffer that is appropriate for extracting the target protein and ensure complete cell lysis. Include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state and integrity of your target proteins.
Low Protein Expression The target protein may be expressed at low levels in your cell line. You may need to load a higher amount of total protein on your gel or use an immunoprecipitation step to enrich for your target protein.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of various shizukaol compounds.

CompoundBiological ActivityAssay SystemIC50 / EC50Reference
Shizukaol A Anti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 cellsIC50: 13.79 ± 1.11 µM[4]
Shizukaol B Anti-inflammatoryLPS-stimulated BV2 microglial cellsConcentration-dependent inhibition of NO, TNF-α, and IL-1β at 12.5-50 µM[6]
Shizukaol C Anti-HIVActivity reported, but specific EC50 values are not readily available in the cited literature.[3]
Shizukaol D CytotoxicitySMMC-7721 (Liver Cancer)IC50: 10.2 ± 1.1 µM[5]
CytotoxicitySK-HEP1 (Liver Cancer)IC50: 12.5 ± 0.9 µM[5]
CytotoxicityHepG2 (Liver Cancer)IC50: 15.8 ± 1.3 µM[5]
Anti-inflammatorySignificant activity reported, but specific IC50 values are not readily available in the cited literature.[3]
Shizukaol E Anti-HIVActivity reported, but specific EC50 values are not readily available in the cited literature.
Shizukaol F Anti-HIVActivity reported, but specific EC50 values are not readily available in the cited literature.[3]
Shizukaol H Anti-HIVActivity reported, but specific EC50 values are not readily available in the cited literature.[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of shizukaol compounds on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the shizukaol compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the shizukaol compound or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of AMPK Pathway Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and its downstream target Acetyl-CoA Carboxylase (p-ACC) by Western blot following treatment with Shizukaol D.[3]

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of Shizukaol D or vehicle control (DMSO) for the specified time (e.g., 1 hour).

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Shizukaol_D_Wnt_Signaling_Pathway cluster_nucleus Nucleus Shizukaol_D Shizukaol D Frizzled_LRP Frizzled/LRP6 Receptor Complex Shizukaol_D->Frizzled_LRP Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Shizukaol_D->Destruction_Complex Stabilization? Wnt_Ligand Wnt Ligand Wnt_Ligand->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Dvl->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Apoptosis Apoptosis beta_catenin->Apoptosis Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation

Caption: Shizukaol D inhibits the Wnt/β-catenin signaling pathway, leading to apoptosis.

Shizukaol_D_AMPK_Pathway Shizukaol_D Shizukaol D Mitochondria Mitochondria Shizukaol_D->Mitochondria Induces Dysfunction MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ATP_Production Decreased ATP Production Mitochondria->ATP_Production AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation ACC ACC AMPK->ACC Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Lipid_Accumulation Decreased Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation

References

Conversion of shizukaols to peroxidized artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the conversion of shizukaol-type sesquiterpenoid dimers into their peroxidized artifacts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the phenomenon of shizukaol conversion to peroxidized artifacts?

A1: Recent research has shown that shizukaol-type dimers, a class of sesquiterpenoids isolated from Chloranthus plants, can spontaneously convert into peroxidized chlorahololide-type dimers.[1][2] This conversion is considered an artifact of the isolation and storage process, meaning these peroxidized compounds are likely not naturally present in the plant but are formed after extraction.[1][3]

Q2: Under what conditions does this conversion occur?

A2: The conversion is primarily an oxidation reaction that occurs when shizukaols are stored in solution at room temperature.[1] The key factors driving this are exposure to oxygen in the air and light.[1] The reaction has been observed in methanol-aqueous solutions over a period of days to a month.[1]

Q3: What is the proposed chemical mechanism for this conversion?

A3: The proposed mechanism is a free radical reaction.[1] It is believed that oxygen in the air, activated by light, forms oxygen free radicals. These radicals then attack the C4-C5 double bond in the shizukaol structure, which is destabilized by the tension of an adjacent cyclopropane ring.[1] This leads to the formation of hydroperoxyl groups, resulting in the peroxidized artifact.[1][3]

Q4: How can I detect the formation of these peroxidized artifacts?

A4: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HR-MS) is the most effective technique for detecting and monitoring this conversion.[1][3] The peroxidized artifacts will appear as new peaks in the chromatogram, typically at a shorter retention time than the parent shizukaol.[1] The mass of these artifacts will be exactly two oxygen atoms (approx. 32 Da) heavier than the precursor shizukaol.[1]

Q5: Are these peroxidized artifacts biologically active?

A5: Yes, studies have shown that the peroxidized artifacts exhibit more potent anti-inflammatory activity than their shizukaol precursors.[1][2][3] This highlights the importance of understanding this conversion, as the observed bioactivity of a stored sample might be due to these artifacts rather than the original compound.

Troubleshooting Guides

Issue 1: I am not observing any peroxide formation in my shizukaol sample.

  • Question: I have stored my shizukaol sample in solution but do not see any new peaks corresponding to peroxidized artifacts in my HPLC-HR-MS analysis. Why?

  • Answer: There are several potential reasons:

    • Lack of Oxygen: The reaction is an oxidation. If your solvent was degassed or the sample was stored under an inert atmosphere (e.g., nitrogen, argon), the conversion would be significantly inhibited.

    • Absence of Light: Light can initiate the formation of oxygen free radicals, which accelerates the process. Storing samples in amber vials or in the dark will slow down the degradation.

    • Insufficient Time: The conversion is not instantaneous. It has been observed to become prominent over a period of up to 30 days.[1] You may need to monitor the sample for a longer duration.

    • Solvent System: The phenomenon was reported in a methanol-aqueous solution. While it may occur in other solvents, the rate could be different. Ensure your solvent system is not inhibiting the reaction.

Issue 2: My chromatogram shows multiple unexpected peaks, not just one peroxide artifact.

  • Question: My shizukaol sample shows several new, small peaks after storage. How do I know which are the peroxidized artifacts?

  • Answer:

    • Check the Mass: The primary indicator of a peroxidized artifact is a mass increase of approximately 32 Da (O₂) from the parent molecule. Use the high-resolution mass spectrometer to check the exact mass of the new peaks.

    • Consider Isomers: The peroxidation can potentially occur at different positions or result in stereoisomers, which would appear as distinct peaks on the chromatogram but have the same mass.

    • Other Degradation Pathways: Shizukaols are complex molecules and may undergo other degradation reactions (e.g., hydrolysis, pyrolysis) depending on the storage conditions (pH, temperature), leading to other degradation products.[4]

Issue 3: The rate of conversion is inconsistent between my samples.

  • Question: I have multiple samples of the same shizukaol, but they seem to be degrading at different rates. What could be the cause?

  • Answer: Inconsistency is often due to minor variations in experimental conditions:

    • Light Exposure: Ensure all samples receive identical light exposure. Samples closer to a window or light source will degrade faster.

    • Headspace Volume: The amount of air (oxygen) in the vial can affect the reaction rate. Try to maintain a consistent sample volume and vial size.

    • Trace Contaminants: The presence of trace metals or other impurities can catalyze oxidative reactions. Ensure high-purity solvents and clean vials are used.

Data Presentation

The following table provides representative data illustrating the conversion of a shizukaol compound to its peroxidized artifact over time when stored in a methanol-water solution at room temperature with exposure to light and air.

Time PointShizukaol C Abundance (%)Peroxidized Artifact Abundance (%)
Day 099.8< 0.2 (Below Limit of Quantification)
Day 792.57.5
Day 1581.019.0
Day 3065.334.7
Note: This is representative data based on qualitative descriptions in the literature and serves for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Controlled Conversion and Monitoring of Shizukaols

This protocol describes how to induce and monitor the formation of peroxidized artifacts from a purified shizukaol sample.

  • Sample Preparation:

    • Accurately weigh 1.0 mg of purified shizukaol (e.g., Shizukaol C).

    • Dissolve the compound in 10.0 mL of HPLC-grade methanol in a volumetric flask.

    • Transfer the solution to a clear glass 20 mL vial to ensure ample headspace for air. Do not use an inert gas blanket.

    • Loosely cap the vial to allow for air exchange.

  • Incubation:

    • Place the vial on a lab bench at ambient room temperature (20-25°C).

    • Ensure the vial is exposed to normal laboratory lighting conditions (a combination of fluorescent light and indirect daylight). Do not place in direct sunlight.

  • Time-Point Analysis:

    • At designated time points (e.g., Day 0, Day 1, Day 7, Day 15, Day 30), withdraw a 100 µL aliquot of the solution.

    • Dilute the aliquot appropriately with the mobile phase starting condition (e.g., 60:40 methanol-water) for HPLC-HR-MS analysis.

    • Immediately analyze the diluted sample according to the HPLC-HR-MS protocol below.

  • Data Analysis:

    • Integrate the peak areas for the parent shizukaol and the newly formed peroxidized artifact(s) in the chromatogram.

    • Calculate the relative percentage of each compound at each time point to monitor the conversion rate. The peroxidized artifact will have a mass approximately 32 Da higher than the parent compound.[1]

Protocol 2: Representative HPLC-HR-MS Method for Analysis

This protocol provides a template for the analysis of shizukaols and their degradation products. Optimization may be required based on the specific shizukaol and instrumentation.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap High-Resolution Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes (run separately to determine optimal ionization).

    • Scan Range: 150 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂) Flow: 600 L/hr.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full Scan MS and Data-Dependent MS/MS (ddMS2) modes to acquire fragmentation data for structural confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis cluster_results Outcome start Purified Shizukaol dissolve Dissolve in MeOH/H2O start->dissolve incubate Store in clear vial (Room Temp, Light, Air) dissolve->incubate aliquot Withdraw Aliquots (Day 0, 7, 15, 30) incubate->aliquot hplc HPLC-HR-MS Analysis aliquot->hplc data Data Processing (Peak Integration, Mass Analysis) hplc->data confirm Confirm Peroxide Formation (Δm/z ≈ +32 Da) data->confirm quantify Quantify Conversion Rate data->quantify

Caption: Experimental workflow for inducing and analyzing the conversion of shizukaols.

reaction_mechanism Shizukaol Shizukaol (with C4=C5 double bond) Intermediate Shizukaol Radical Intermediate Shizukaol->Intermediate Radical Attack Radical_Initiation Oxygen Free Radical (O₂•-) Radical_Initiation->Intermediate Light Light Light->Radical_Initiation Oxygen O₂ (Air) Oxygen->Radical_Initiation Peroxide Peroxidized Artifact (4β-hydroperoxyl product) Intermediate->Peroxide + O₂, + H•

Caption: Proposed free radical mechanism for shizukaol peroxidation.

signaling_pathway cluster_shizukaol Shizukaol A / Derivatives cluster_pathway Anti-Inflammatory Signaling Shizukaol Shizukaol A HMGB1 HMGB1 Activation Shizukaol->HMGB1 inhibits Nrf2 Nrf2 Nuclear Translocation Shizukaol->Nrf2 promotes NFkB NF-κB Activation Shizukaol->NFkB inhibits HMGB1->Nrf2 inhibits HO1 HO-1 Expression Nrf2->HO1 activates Cytokines Pro-inflammatory Cytokines (NO, iNOS, COX-2) HO1->Cytokines inhibits NFkB->Cytokines activates

Caption: Anti-inflammatory signaling pathway modulated by Shizukaol A.

References

Technical Support Center: Optimizing Shizukaol G Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Shizukaol G in cytotoxicity assays. The information is designed to assist in the optimization of experimental conditions and to address common challenges encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] Based on studies of related compounds such as Shizukaol B and D, which have shown biological activity at concentrations ranging from nanograms per milliliter to micromolar, a wide initial screening range is justified. For instance, Shizukaol B exhibited cytotoxicity towards B cells with IC50 values of 265 and 307 ng/mL, while Shizukaol D showed no significant cytotoxicity in HepG2 cells at concentrations up to 50 µM.[2][3]

Q2: What solvent should I use to dissolve this compound?

A2: The choice of solvent depends on the solubility of this compound. Given its complex chemical structure (Molecular Formula: C40H44O14), it is likely to be sparingly soluble in aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds for in vitro assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Q3: How long should I incubate the cells with this compound?

A3: The incubation time can significantly impact the observed cytotoxicity. Standard incubation times for cytotoxicity assays are typically 24, 48, or 72 hours. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific cell line and research question.

Q4: Which cytotoxicity assay is best suited for this compound?

A4: The choice of assay depends on the expected mechanism of cell death. Commonly used assays include:

  • MTT/MTS/WST Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[5][6]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can determine if cell death is occurring via apoptosis or necrosis.

If the mechanism of action of this compound is unknown, starting with a metabolic activity assay like MTT is a good approach. If you suspect membrane damage, an LDH assay would be appropriate.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Low signal or no dose-dependent effect This compound concentration is too low, incubation time is too short, the compound is not cytotoxic to the chosen cell line, or the compound has precipitated out of solution.Test a higher concentration range of this compound. Increase the incubation time. Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider using a different solvent or a lower top concentration.
High background in negative/vehicle control wells Contamination of media or reagents, or the solvent (e.g., DMSO) is at a toxic concentration.Use fresh, sterile reagents. Test for mycoplasma contamination. Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your cell line.
Unexpected bell-shaped dose-response curve At high concentrations, the compound may be precipitating, or it could have off-target effects that interfere with the assay chemistry.Visually inspect for precipitation at high concentrations. Consider using a different type of cytotoxicity assay to confirm the results.

Quantitative Data Summary

Due to the limited publicly available data on the cytotoxicity of this compound, the following table presents data for related shizukaol compounds to provide a potential reference point for concentration ranges.

Compound Cell Line Assay IC50 Value
Shizukaol BNaïve B cellsPropidium Iodide Staining307 ng/mL
Shizukaol BActivated B cellsPropidium Iodide Staining265 ng/mL[2]
Shizukaol DHepG2Not specifiedNo significant effect up to 50 µM

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[5][6][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_treatment Add this compound to Wells seed_plate->add_treatment prep_shizukaol Prepare this compound Dilutions incubate Incubate (24-72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability

Caption: Workflow for a standard MTT cytotoxicity assay.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus shizukaol_g This compound receptor Unknown Receptor / Target shizukaol_g->receptor mapk_pathway MAPK Pathway (e.g., JNK/p38) receptor->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway ros Increased ROS receptor->ros ap1 AP-1 Activation mapk_pathway->ap1 apoptosis Apoptosis pi3k_akt_pathway->apoptosis mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase_activation Caspase Activation cyto_c->caspase_activation ap1->apoptosis caspase_activation->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Shizukaol G, a dimeric sesquiterpenoid. Given the characteristic low aqueous solubility and potential for poor permeability of terpenoids, this guide focuses on practical strategies to improve systemic exposure for preclinical studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

A1: Like many terpenoids, this compound is expected to face several bioavailability hurdles.[1][3] These primarily include:

  • Poor Aqueous Solubility: Terpenoids are often hydrophobic, leading to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • Low Intestinal Permeability: The molecular size and structure of this compound may result in inefficient passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: It may be extensively metabolized in the liver and gut wall before reaching systemic circulation, a common issue for natural products.[4]

  • P-glycoprotein (P-gp) Efflux: It could potentially be a substrate for efflux pumps like P-gp, which actively transport compounds back into the intestinal lumen.

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[5][6] The most common approaches include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lymphatic absorption pathways, bypassing first-pass metabolism.[4][7]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier matrix can enhance its dissolution rate by converting it to an amorphous state.[8]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, leading to a faster dissolution rate.[9]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.

Q3: Should I focus on improving solubility or permeability?

A3: Both are critical, and there is often an interplay between them.[10][11] Enhancing solubility is typically the first step, as the drug must be in solution to be absorbed. However, some solubilization techniques, such as forming large micelles, can sometimes hinder permeability by trapping the drug and reducing the free fraction available for absorption.[10][12] Therefore, it is crucial to find an optimal balance between improving solubility and maintaining or enhancing permeability.

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
Possible Cause Troubleshooting Step Rationale
Poor Dissolution 1. Formulation: Prepare a nanoemulsion or a solid dispersion of this compound. 2. Analysis: Conduct in vitro dissolution studies with the new formulation in simulated gastric and intestinal fluids.A nanoemulsion will present the drug in a solubilized state, while a solid dispersion enhances the dissolution rate.[4][8] This ensures that dissolution is not the rate-limiting step for absorption.
Low Permeability 1. Co-administration: Include a permeability enhancer (e.g., piperine, labrasol) in the formulation, if ethically permissible for the study. 2. In Vitro Model: Test the permeability of the formulation using a Caco-2 cell monolayer assay.Permeability enhancers can transiently open tight junctions or inhibit efflux pumps, increasing drug transport across the intestinal epithelium. The Caco-2 model helps to directly assess permeability improvements.
High First-Pass Metabolism 1. Formulation: Utilize a lipid-based delivery system such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). 2. Route of Administration: If feasible, consider alternative routes like intraperitoneal or intravenous administration to bypass the gut and liver for initial efficacy studies.Lipid-based systems can promote lymphatic uptake, which bypasses the portal circulation and reduces first-pass metabolism in the liver.[7]
Issue 2: High variability in drug exposure between individual animals.
Possible Cause Troubleshooting Step Rationale
Food Effects 1. Standardize Feeding: Ensure all animals are fasted for a consistent period before and after dosing. 2. Lipid Formulation: If fasting is not possible, a lipid-based formulation may help normalize absorption by mimicking the effect of a high-fat meal.The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic drugs. Standardization minimizes this variability. Lipid formulations can reduce the dependency on food for absorption.[7]
Inhomogeneous Formulation 1. Quality Control: Ensure the formulation (e.g., suspension, nanoemulsion) is uniform before each administration. For suspensions, vortex thoroughly. For emulsions, check for phase separation. 2. Particle Size Analysis: Characterize the particle size and distribution of the formulation to ensure consistency across batches.A non-uniform formulation will lead to inconsistent dosing and, consequently, variable exposure.

Data Presentation: Hypothetical Bioavailability Enhancement of this compound

The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in this compound's pharmacokinetic parameters with different formulation strategies.

Table 1: Physicochemical Properties of this compound Formulations (Example Data)

FormulationParticle Size (nm)Solubility in Water (µg/mL)Entrapment Efficiency (%)
Unformulated this compound (Suspension)> 2000< 1N/A
Micronized Suspension200 - 500~ 5N/A
Nanoemulsion50 - 100> 500 (in formulation)> 95
Solid Dispersion (1:10 drug:polymer)N/A> 150 (in dissolution media)N/A

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg) (Example Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Suspension25 ± 84.0150 ± 45100 (Reference)
Micronized Suspension55 ± 152.0330 ± 90220
Nanoemulsion250 ± 601.51800 ± 4101200
Solid Dispersion180 ± 502.01170 ± 300780

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase: Labrafac™ PG (medium-chain triglyceride)

  • Surfactant: Kolliphor® RH 40

  • Co-surfactant: Transcutol® HP

  • Aqueous phase: Deionized water

Methodology:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Constructing Phase Diagram: Prepare various mixtures of oil, surfactant, and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 3:1). Titrate each Sₘᵢₓ ratio with the oil phase to construct a ternary phase diagram and identify the nanoemulsion region.

  • Preparation of this compound Nanoemulsion: a. Dissolve a predetermined amount of this compound (e.g., 10 mg) in the selected oil phase (e.g., 100 mg Labrafac™ PG). b. Add the surfactant and co-surfactant mixture (Sₘᵢₓ) (e.g., 300 mg of a 2:1 Kolliphor® RH 40:Transcutol® HP mix) to the oil phase. c. Gently heat the mixture to 40°C and vortex until a clear, homogenous solution is formed. This is the nanoemulsion pre-concentrate. d. To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of deionized water (e.g., 10 mL) under gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Characterization: a. Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument. b. Morphology: Observe the droplet shape using transmission electron microscopy (TEM). c. Drug Content: Quantify the amount of this compound in the formulation using a validated HPLC method.

Protocol 2: Preparation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.[8]

Materials:

  • This compound

  • Polymer carrier: Soluplus® or Polyvinylpyrrolidone (PVP) K30

  • Solvent: Methanol or Acetone

Methodology:

  • Solvent Evaporation Method: a. Select a drug-to-polymer ratio (e.g., 1:10 w/w). b. Completely dissolve both this compound and the polymer (e.g., 10 mg this compound and 100 mg Soluplus®) in a suitable volatile solvent (e.g., 10 mL methanol). c. Remove the solvent using a rotary evaporator at 40-50°C under vacuum. d. Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization: a. Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound in the dispersion. b. Dissolution Testing: Perform in vitro dissolution studies using a USP paddle apparatus in simulated intestinal fluid (pH 6.8). Compare the dissolution profile to that of the pure drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation start This compound with Low Bioavailability solubility Poor Solubility? start->solubility permeability Poor Permeability? solubility->permeability No formulate Develop Formulations: - Nanoemulsions - Solid Dispersions - SLNs solubility->formulate Yes permeability->formulate Yes invitro In Vitro Testing (Dissolution, Caco-2 Permeability) formulate->invitro invivo In Vivo PK Study (Animal Model) invitro->invivo Optimized Formulation analysis Analyze PK Parameters (AUC, Cmax, Tmax) invivo->analysis

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.

nanoemulsion_absorption cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation oral_admin Oral Administration of This compound Nanoemulsion droplets Nano-sized Lipid Droplets (this compound solubilized) oral_admin->droplets enterocyte Enterocyte droplets->enterocyte Uptake portal_vein Portal Vein (To Liver) enterocyte->portal_vein Direct Absorption lymphatics Lymphatic System (Bypasses Liver) enterocyte->lymphatics Chylomicron-mediated Transport

Caption: Mechanism of improved absorption for a this compound nanoemulsion formulation.

signaling_pathway shizukaol_g This compound ampk AMPK Activation shizukaol_g->ampk acc ACC Phosphorylation (Inhibition) ampk->acc fasn Fatty Acid Synthase (FAS) Expression ampk->fasn lipid_synthesis Decreased Lipid Synthesis acc->lipid_synthesis fasn->lipid_synthesis

Caption: Hypothetical signaling pathway for this compound, based on related compounds like Shizukaol D.[13][14]

References

Technical Support Center: Oral Formulation Strategies for Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing oral formulations for Shizukaol G, a dimeric sesquiterpenoid with potential therapeutic applications. Given the anticipated poor aqueous solubility of this compound, this guide focuses on enabling technologies to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the likely challenges for its oral delivery?

A1: this compound is a dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1] Like many complex natural products, it is expected to be poorly water-soluble, which is a primary obstacle to achieving adequate oral absorption and bioavailability.[2] The large and complex structure of this compound may also contribute to low membrane permeability. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen, further reducing its absorption.[3]

Q2: What initial physicochemical characterization is essential for this compound before starting formulation development?

A2: Before selecting a formulation strategy, it is crucial to determine the following physicochemical properties of this compound:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) will indicate the lipophilicity of the compound, which influences its solubility in lipid-based formulations and its membrane permeability.[4][5]

  • Permeability: An initial assessment of permeability can be performed using in silico models or, more definitively, through an in vitro Caco-2 cell permeability assay. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).

  • Solid-State Properties: Characterization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) is necessary to understand its crystallinity and melting point, which are important for developing solid dispersions.

Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?

A3: Several strategies can be employed to overcome the poor solubility of this compound:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[6][7] This can significantly enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids.[8][9] This approach is particularly suitable for lipophilic drugs (high LogP) and can enhance lymphatic absorption, bypassing first-pass metabolism in the liver.[10]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanonization) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[11][12]

The choice of strategy will depend on the specific physicochemical properties of this compound.

Troubleshooting Guides

Section 1: Solid Dispersion Formulation

Q: My solid dispersion shows poor dissolution enhancement. What could be the reason?

A:

Potential Cause Troubleshooting Step
Drug Recrystallization The drug may have recrystallized within the polymer matrix. Verify the amorphous state using DSC and XRPD. If crystalline peaks are present, consider using a different polymer, a higher polymer-to-drug ratio, or a faster solvent evaporation/cooling rate during preparation.
Poor Polymer Selection The chosen polymer may not be sufficiently hydrophilic or may have poor miscibility with this compound. Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®).
Inadequate Drug Loading If the drug loading is too high, the polymer may not be able to maintain the drug in an amorphous state. Try preparing solid dispersions with lower drug-to-polymer ratios (e.g., 1:5, 1:10).

| Gelling of the Polymer | Some polymers, like HPMC, can form a viscous gel layer upon contact with water, which can hinder drug release.[13] Consider using a non-gelling polymer or incorporating a superdisintegrant into the final dosage form. |

Section 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My SEDDS formulation is showing phase separation upon storage. How can I fix this?

A:

Potential Cause Troubleshooting Step
Excipient Immiscibility The selected oil, surfactant, and co-surfactant may not be fully miscible at the chosen ratios. Visually inspect the blank formulation for clarity. If cloudy or separated, screen different excipients or adjust their ratios using a ternary phase diagram to identify the stable region.[14]
Drug Precipitation This compound may be precipitating out of the formulation over time due to low solubility in the excipient mixture. Re-evaluate the solubility of this compound in individual excipients and select those with the highest solubilizing capacity.[10] Consider adding a co-solvent to improve drug solubility.
Temperature Effects Temperature fluctuations during storage can affect the stability of the emulsion. Store the formulation at controlled room temperature and check for phase separation after temperature cycling studies (e.g., 4°C and 40°C).

| Moisture Absorption | Some excipients are hygroscopic and can absorb moisture, leading to instability. Store the formulation in tightly sealed containers with a desiccant. |

Section 3: Nanoparticle Formulation

Q: I am observing aggregation of my this compound nanoparticles. What can I do to prevent this?

A:

Potential Cause Troubleshooting Step
Inadequate Stabilization The concentration or type of stabilizer (surfactant or polymer) may be insufficient to overcome the high surface energy of the nanoparticles.[15] Screen different stabilizers (e.g., Poloxamers, Tween 80, PVP) and optimize their concentration. A combination of stabilizers can also be effective.
Issues During Processing Mechanical stress during processes like high-pressure homogenization or milling can induce aggregation. Optimize process parameters such as pressure, number of cycles, and temperature.
Lyophilization-Induced Aggregation The freezing and drying process during lyophilization can force nanoparticles together, causing irreversible aggregation. Add a cryoprotectant (e.g., sucrose, trehalose) to the nanosuspension before freeze-drying to act as a spacer between nanoparticles.

| Changes in pH or Ionic Strength | The surface charge of the nanoparticles, which contributes to their stability, can be affected by the pH and ionic strength of the suspension medium. Ensure the pH is optimal for stability and avoid the addition of salts that can shield surface charges and lead to aggregation.[16] |

Section 4: In Vitro Experiments

Q: My TEER values in the Caco-2 permeability assay are consistently low. What does this indicate?

A:

Potential Cause Troubleshooting Step
Incomplete Monolayer The Caco-2 cells may not have reached full confluence and differentiation, which is necessary for the formation of tight junctions.[17] Ensure cells are cultured for at least 21 days post-seeding. Optimize the initial seeding density.
Cell Health Issues Contamination (especially mycoplasma), nutrient depletion, or over-passaging of cells can compromise their ability to form a tight monolayer.[2] Use cells within a low passage number range and regularly test for mycoplasma contamination. Ensure fresh media is provided every 2-3 days.
Improper Culture Conditions Incorrect temperature, CO2 levels, or serum concentration in the media can negatively impact cell growth and tight junction formation.[17] Maintain a stable environment of 37°C and 5% CO2.

| Measurement Error | Fluctuations in temperature during measurement or improper placement of the electrodes can lead to inaccurate TEER readings. Allow the plates to equilibrate to room temperature before measuring and ensure the electrode is placed consistently in each well. |

Q: I am facing issues with my HPLC assay for dissolution samples (e.g., peak fronting/tailing, shifting retention times). How can I troubleshoot this?

A:

Potential Cause Troubleshooting Step
Peak Tailing/Fronting Peak Tailing: May be caused by secondary interactions between this compound and the column's stationary phase. Try adjusting the mobile phase pH or using an end-capped column.[18] Peak Fronting: Often due to sample overload or a sample solvent that is too strong. Dilute the sample or dissolve it in the mobile phase.[18]
Shifting Retention Times This often indicates a change in the mobile phase composition, flow rate, or column temperature.[19] Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles. Use a column oven to maintain a constant temperature.
Baseline Noise or Drift Can be caused by a contaminated mobile phase, a dirty flow cell, or an aging detector lamp.[18] Use fresh, HPLC-grade solvents. Flush the flow cell. Replace the lamp if its intensity is low.

| Dissolution Media Interference | Components of the dissolution media (e.g., surfactants, buffers) can interfere with the chromatography. Ensure your sample preparation step (e.g., filtration, dilution) adequately removes or minimizes these interferences. The pH of the injected sample might also be an issue; consider neutralizing it. |

Experimental Protocols & Data

Physicochemical Characterization of this compound (Hypothetical Data)

Since experimental data for this compound is not publicly available, the following table presents hypothetical but plausible data for a dimeric sesquiterpenoid. Researchers should determine these values experimentally.

ParameterValueMethodSignificance
Molecular Weight760.8 g/mol Mass SpectrometryHigh molecular weight can be a challenge for permeability.
Aqueous Solubility (pH 6.8)< 1 µg/mLShake-flask methodIndicates very poor water solubility (likely BCS Class II or IV).
LogP> 5Calculated/ExperimentalHighly lipophilic, suggesting suitability for lipid-based formulations but poor aqueous solubility.
Permeability (Papp, A-B)< 1.0 x 10⁻⁶ cm/sCaco-2 AssaySuggests low intrinsic permeability.
Efflux Ratio (Papp, B-A / Papp, A-B)> 2.0Caco-2 AssayIndicates the compound is likely a substrate for efflux pumps like P-gp.
Example Formulation Compositions

The following tables provide starting point compositions for different formulation strategies based on literature data for poorly soluble compounds.

Table 1: Solid Dispersion Formulations Method: Solvent Evaporation

Formulation IDThis compound : Polymer Ratio (w/w)PolymerObservations
SD11:5PVP K30Good for initial screening, known for good solubilization.
SD21:10PVP K30Higher polymer ratio may improve stability of the amorphous form.
SD31:5HPMC E5May offer controlled release but check for gelling.
SD41:5Soluplus®Amphiphilic polymer, can also inhibit precipitation.

Table 2: Self-Emulsifying Drug Delivery System (SEDDS) Formulations Based on the Lipid Formulation Classification System (LFCS), these are likely Type II or III systems.

Formulation IDOil (e.g., Capryol 90) (% w/w)Surfactant (e.g., Kolliphor EL) (% w/w)Co-surfactant (e.g., Transcutol HP) (% w/w)
SEDDS1404020
SEDDS2305020
SEDDS3205525
SEDDS44050 (Kolliphor RH40)10
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the selected polymer (e.g., PVP K30 in a 1:10 ratio) and dissolve them in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.

  • Drying: Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Analyze the prepared solid dispersion using DSC and XRPD to confirm the amorphous nature of this compound.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
  • Media Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer, with 0.5% SLS to maintain sink conditions for a poorly soluble drug) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5°C.

  • Apparatus Setup: Set up the USP Apparatus II (paddle) and adjust the rotation speed to 50 or 75 RPM.

  • Sample Introduction: Introduce the sample (e.g., an amount of solid dispersion equivalent to a specific dose of this compound) into the vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test solution containing this compound (at a known concentration) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take a sample from the basolateral side and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the same procedure as above, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side. This is done to determine the efflux ratio.

  • Analysis: Determine the concentration of this compound in the receiver compartment samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Screening cluster_eval Phase 3: In Vitro Evaluation cluster_end Phase 4: Lead Formulation Selection char Physicochemical Characterization of this compound (Solubility, LogP, Permeability) sd Solid Dispersion char->sd Guide Strategy sedds SEDDS char->sedds Guide Strategy nano Nanoparticles char->nano Guide Strategy diss In Vitro Dissolution sd->diss sedds->diss nano->diss caco2 Caco-2 Permeability diss->caco2 Promising candidates lead Lead Formulation for In Vivo Studies caco2->lead

Caption: High-level workflow for oral formulation development of this compound.

p_glycoprotein_efflux cluster_membrane Intestinal Epithelial Cell p_gp P-glycoprotein (Efflux Pump) drug_out This compound (Pumped Out) p_gp->drug_out ATP -> ADP+Pi drug_in This compound (Inside Cell) drug_lumen This compound (Intestinal Lumen) drug_lumen->drug_in Passive Diffusion inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->p_gp Blocks Pump

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

ampk_pathway stress Cellular Stress (e.g., Low Glucose, Shizukaol D) amp_atp Increased AMP/ATP Ratio stress->amp_atp ampk AMPK Activation amp_atp->ampk catabolism ATP-Producing Pathways (e.g., Fatty Acid Oxidation, Glycolysis) ampk->catabolism Activates anabolism ATP-Consuming Pathways (e.g., Lipid & Protein Synthesis) ampk->anabolism Inhibits

Caption: Simplified AMPK signaling pathway, a key regulator of cellular energy.

References

Technical Support Center: Overcoming Poor Water Solubility of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Shizukaol G, a dimeric sesquiterpene with significant biological interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a natural dimeric sesquiterpene isolated from the roots of Chloranthus japonicus. Like many complex natural products, this compound is a lipophilic molecule with inherently low water solubility. This poor aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving optimal bioavailability.

Q2: What are the initial steps to dissolve this compound for in vitro assays?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many nonpolar compounds. It is crucial to start with a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, as higher concentrations can be cytotoxic.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add the 1 mM stock to your aqueous medium.

  • Vortex during dilution: Add the DMSO stock to the aqueous medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Gentle warming: Pre-warming the aqueous medium to 37°C may help improve solubility, but be cautious of the compound's stability at higher temperatures.

Q4: Are there alternative solvents to DMSO?

A4: Yes, if DMSO is not suitable for your experimental system, other water-miscible organic solvents can be considered, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). However, the compatibility and potential toxicity of these solvents in your specific assay must be evaluated.

Q5: What advanced formulation strategies can I use to improve the aqueous solubility of this compound for more demanding applications?

A5: For applications requiring higher concentrations of this compound in aqueous media or for in vivo studies, several advanced formulation techniques can be employed:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).

    • Solubility Confirmation: Perform a simple solubility test by preparing the final concentration of this compound in your assay medium and observing it over the time course of your experiment.

    • Optimize Dilution Protocol: Refer to the dilution strategies in FAQ Q3 .

    • Consider a Formulation Strategy: If simple dilution is insufficient, explore the use of cyclodextrins or the preparation of a solid dispersion as described in the protocols below.

Issue 2: Difficulty preparing a stable aqueous stock solution of this compound.
  • Possible Cause: The intrinsic poor water solubility of this compound.

  • Troubleshooting Steps:

    • Abandon Aqueous-Only Stocks: For a compound like this compound, preparing a primary stock in water is generally not feasible.

    • Utilize Organic Solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (see FAQ Q2 ).

    • Explore Solubility Enhancers: For applications where an organic solvent is not permissible, the only viable options are advanced formulations such as cyclodextrin complexes or nanosuspensions.

Data Presentation

Table 1: Qualitative Solubility of Sesquiterpenes (as a proxy for this compound) in Various Solvents

SolventTypeExpected Solubility
WaterAqueousVery Poorly Soluble / Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous BufferVery Poorly Soluble / Insoluble
EthanolPolar Protic OrganicSoluble
MethanolPolar Protic OrganicSoluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicHighly Soluble
Dimethylformamide (DMF)Polar Aprotic OrganicHighly Soluble
AcetonePolar Aprotic OrganicSoluble
HexaneNonpolar OrganicSparingly Soluble to Insoluble

Note: This table provides expected solubility based on the general properties of sesquiterpenes. Experimental determination is recommended for precise quantitative values for this compound.

Table 2: Representative Data on Solubility Enhancement of a Poorly Soluble Sesquiterpene using β-Cyclodextrin

FormulationSolubility in Water (µg/mL)Fold Increase
Unformulated Sesquiterpene5.2-
Sesquiterpene:β-Cyclodextrin (1:1 molar ratio) Physical Mixture25.8~5x
Sesquiterpene:β-Cyclodextrin (1:1 molar ratio) Inclusion Complex156.3~30x

Note: This is illustrative data based on studies of similar compounds to demonstrate the potential of cyclodextrin complexation.[1][2][3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in an aqueous medium.[1][2][3][4]

Materials:

  • This compound (solid powder)

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare inclusion complexes in a laboratory setting.[5][6][7]

Materials:

  • This compound

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Weigh out this compound and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in the mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the this compound-cyclodextrin inclusion complex.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion of this compound in a hydrophilic polymer.[8][9][10][11]

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)

  • A suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or a shallow dish for solvent evaporation

Procedure:

  • Weigh out this compound and the polymer in a desired weight ratio (e.g., 1:5 drug-to-polymer).

  • Dissolve both the this compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid film is the solid dispersion. Scrape the film from the flask.

  • Further dry the powder under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Solubility Enhancement Strategies cluster_application Application problem Poor Water Solubility of this compound cosolvents Co-solvents (DMSO, Ethanol) problem->cosolvents Initial Approach cyclodextrins Cyclodextrin Inclusion Complex problem->cyclodextrins Advanced Approach solid_dispersion Solid Dispersion problem->solid_dispersion Advanced Approach nanosuspension Nanosuspension problem->nanosuspension Advanced Approach application In Vitro / In Vivo Assay cosolvents->application cyclodextrins->application solid_dispersion->application nanosuspension->application

Caption: Workflow for addressing the poor water solubility of this compound.

troubleshooting_workflow start Precipitation Observed During Dilution step1 Lower Final Solvent Conc. start->step1 step2 Use Stepwise Dilution step1->step2 If precipitation persists end Stable Solution Achieved step1->end Problem Solved step3 Vortex During Addition step2->step3 If precipitation persists step2->end Problem Solved step4 Prepare Advanced Formulation step3->step4 If precipitation persists step3->end Problem Solved step4->end

Caption: Troubleshooting guide for compound precipitation upon aqueous dilution.

signaling_pathway cluster_ampk AMPK Pathway cluster_nrf2 HMGB1/Nrf2/HO-1 Pathway shizukaol This compound (Proposed Mechanism) ampk AMPK shizukaol->ampk Activates hmgb1 HMGB1 shizukaol->hmgb1 Inhibits glut4 GLUT4 Translocation ampk->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake nrf2 Nrf2 hmgb1->nrf2 ho1 HO-1 nrf2->ho1 inflammation Inflammation ho1->inflammation

Caption: Potential signaling pathways modulated by Shizukaol compounds.[12][13]

References

Long-term storage conditions for Shizukaol G powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Shizukaol G

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: While specific long-term stability studies on this compound are not extensively documented in publicly available literature, general best practices for sesquiterpenoid compounds should be followed to ensure its integrity. It is recommended to store this compound powder in a cool, dry, and dark environment.

Q2: How should I handle this compound powder upon receiving it?

A2: Upon receipt, equilibrate the vial to room temperature before opening to prevent moisture condensation. Handle the powder in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What solvents are suitable for dissolving this compound powder?

A3: this compound, like many sesquiterpenoids, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. For cell-based assays, prepare a concentrated stock solution in a high-purity solvent like DMSO and then dilute it with the appropriate aqueous-based culture medium for your experiment.

Q4: Is this compound sensitive to light or pH changes?

A4: Many sesquiterpene lactones are known to be sensitive to UV light and can degrade under neutral to alkaline pH conditions. Therefore, it is advisable to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. When preparing aqueous solutions, it is recommended to use a slightly acidic buffer if the experimental conditions permit.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Ensure the powder has been stored under the recommended conditions (cool, dark, dry).

    • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Minimize the time the compound spends in aqueous solutions, especially at neutral or alkaline pH.

    • Confirm the purity of the compound using an appropriate analytical method (see Experimental Protocols).

Issue 2: Precipitation of the compound in aqueous media.

  • Possible Cause: Poor solubility of this compound in the experimental buffer or medium.

  • Solution:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible but sufficient to maintain solubility. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.

    • Vortex the solution thoroughly after diluting the stock solution into the aqueous medium.

    • If precipitation persists, consider using a different solvent for the stock solution or employing a solubilizing agent, ensuring it does not interfere with your experimental system.

Issue 3: Variability in results between experimental replicates.

  • Possible Cause: Inaccurate pipetting of viscous stock solutions or uneven dissolution.

  • Solution:

    • Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions.

    • Ensure the stock solution is completely homogenous before making dilutions. Vortex briefly before each use.

    • When adding the compound to your experimental system, ensure rapid and thorough mixing to achieve a uniform concentration.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CTo minimize chemical degradation and preserve the stability of the compound.
Humidity Low (store with desiccant)To prevent hydrolysis and microbial growth.
Light Exposure In the dark (amber vial or wrapped in foil)To prevent photodegradation, a common issue with complex organic molecules.
Atmosphere Under an inert gas (e.g., argon or nitrogen) if possibleTo prevent oxidation.
Container Tightly sealed, non-reactive container (e.g., glass vial)To prevent contamination and interaction with the container material.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder using an analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound powder.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase (example): A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of Solvent B over time.

  • Procedure:

    • Prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram. Purity can be estimated by the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Experimental Issues with this compound start Start: Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions: - Cool (-20°C to -80°C)? - Dark (protected from light)? - Dry (with desiccant)? start->check_storage improper_storage Action: Use a fresh, properly stored aliquot of this compound. check_storage->improper_storage No check_solution Review Solution Preparation: - Freshly prepared? - Correct solvent (e.g., DMSO)? - Avoided freeze-thaw cycles? check_storage->check_solution Yes improper_storage->check_solution improper_solution Action: Prepare fresh stock solution and working dilutions. check_solution->improper_solution No check_solubility Observe for Precipitation: - Is the compound fully dissolved in the final aqueous medium? check_solution->check_solubility Yes improper_solution->check_solubility precipitation Action: Lower final concentration, adjust solvent percentage, or use a solubilizing agent. check_solubility->precipitation Yes check_purity Consider Compound Purity: - Has purity been verified? check_solubility->check_purity No end Problem Resolved precipitation->end purity_issue Action: Perform purity analysis (e.g., HPLC). If impure, obtain a new batch. check_purity->purity_issue No check_purity->end Yes purity_issue->end unresolved If issues persist, consider experimental design and assay-specific factors. end->unresolved

Caption: Troubleshooting workflow for common issues encountered during experiments with this compound.

Signaling_Pathway Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK Activates Shizukaol_G This compound NFkB_Inhibition Inhibition of NF-κB Pathway Shizukaol_G->NFkB_Inhibition NFkB_Inhibition->IKK Inhibits p65_p50_nucleus p65/p50 NFkB_Inhibition->p65_p50_nucleus Inhibits Translocation IkB_p65_p50 IκB-p65/p50 (Inactive Complex) IKK->IkB_p65_p50 Phosphorylates IκB IkB IκB p65_p50 p65/p50 p65_p50->p65_p50_nucleus Translocation IkB_p65_p50->p65_p50 IκB Degradation DNA DNA p65_p50_nucleus->DNA Binds to Inflammatory_Genes Expression of Inflammatory Genes (e.g., iNOS, COX-2) DNA->Inflammatory_Genes

Caption: A hypothesized anti-inflammatory signaling pathway for this compound based on known mechanisms of sesquiterpene lactones.

Technical Support Center: Minimizing Shizukaol G Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Shizukaol G precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1] Like many other dimeric sesquiterpenoids, this compound is a complex, hydrophobic molecule.[2][3] This inherent hydrophobicity leads to low solubility in aqueous solutions, such as cell culture media and buffers, making it prone to precipitation, especially when transitioning from a high-concentration organic stock solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: What is the maximum recommended concentration of DMSO in the final assay medium?

To prevent solvent-induced toxicity to cells, the final concentration of DMSO in the experimental medium should be kept as low as possible, typically not exceeding 0.5% (v/v), with an ideal concentration below 0.1%.

Q4: Can I use other solvents to dissolve this compound?

Ethanol can be an alternative solvent for some hydrophobic compounds. However, its effectiveness for this compound has not been documented. If using ethanol, it is also critical to keep the final concentration in the media low to avoid cellular stress. A preliminary solubility test is recommended.

Q5: How can I determine the maximum soluble concentration of this compound in my specific medium?

It is highly recommended to perform a solubility test before your main experiment. This can be done by preparing a serial dilution of your this compound stock solution in your experimental medium and observing the highest concentration that remains clear of any visible precipitate over a time course relevant to your experiment (e.g., 2, 6, and 24 hours). Turbidity can also be quantitatively assessed by measuring absorbance at a wavelength of 600-650 nm.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the experimental medium.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Shock Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.Perform a stepwise, serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise while gently vortexing or swirling the medium.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration can contribute to precipitation upon significant dilution and is toxic to cells.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Time-Dependent Precipitation

Symptom: The medium is clear initially after adding this compound, but a precipitate forms over time during incubation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration is in a supersaturated state, which is thermodynamically unstable and leads to crystallization over time.Lower the final working concentration of this compound.
Interaction with Media Components This compound may interact with proteins or salts in the medium (e.g., in fetal bovine serum), forming insoluble complexes.Try reducing the serum percentage in the culture medium, if experimentally permissible.
pH or Temperature Fluctuations Changes in pH or temperature during incubation can affect the solubility of the compound.Ensure the incubator provides a stable temperature and CO2 environment to maintain a consistent pH of the buffered medium.
Compound Degradation The compound may degrade over time into less soluble byproducts.Minimize the incubation time if possible. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Media
  • Pre-warm Media: Pre-warm your complete cell culture medium or experimental buffer to 37°C.

  • Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of your this compound stock solution in pre-warmed media. For example, dilute a 10 mM stock 1:10 in media to create a 1 mM solution. b. To do this, add the DMSO stock to the media dropwise while gently vortexing.

  • Final Dilution: a. Add the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed media to achieve the desired final concentration. b. Add the solution dropwise while gently swirling the flask or tube.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot prewarm Pre-warm Media to 37°C aliquot->prewarm intermediate Intermediate Dilution (Dropwise addition) prewarm->intermediate final_dilution Final Dilution in Media intermediate->final_dilution visual_check Visually Inspect for Precipitate final_dilution->visual_check add_to_cells Add to Cells/Assay visual_check->add_to_cells incubate Incubate add_to_cells->incubate troubleshooting_workflow node_sol node_sol start Precipitate Observed? immediate Immediate Precipitation? start->immediate temp Media Pre-warmed to 37°C? immediate->temp Yes time_dependent Time-Dependent Precipitation? immediate->time_dependent No dilution Used Stepwise Dilution? temp->dilution Yes sol_temp Warm media to 37°C temp->sol_temp No concentration Concentration Too High? dilution->concentration Yes sol_dilution Use stepwise dilution method dilution->sol_dilution No sol_concentration Lower final concentration concentration->sol_concentration Yes serum Serum Present? time_dependent->serum sol_serum Reduce serum concentration serum->sol_serum Yes sol_time Reduce incubation time or lower concentration serum->sol_time No signaling_pathway cluster_cell Cell cluster_nucleus Nucleus shizukaol_g This compound hmgb1 HMGB1 shizukaol_g->hmgb1 inhibits nrf2 Nrf2 shizukaol_g->nrf2 promotes nuclear translocation nfkb NF-κB shizukaol_g->nfkb inhibits nuclear translocation hmgb1->nrf2 inhibits nuclear translocation are ARE nrf2->are binds ho1_nqo1 HO-1, NQO1 (Antioxidant Genes) are->ho1_nqo1 activates transcription inflammatory_genes Inflammatory Genes (iNOS, COX-2) nfkb->inflammatory_genes activates transcription

References

Validation & Comparative

Comparative Guide to the In Vivo Anti-inflammatory Effects of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain in vivo studies specifically evaluating the anti-inflammatory effects of Shizukaol G. This guide, therefore, focuses on the closely related precursor compound, Shizukaol A , for which in vitro data is available. To provide a comprehensive resource for researchers, this guide will compare the known anti-inflammatory mechanisms of Shizukaol A with the established in vivo efficacy of standard anti-inflammatory drugs. It will also provide detailed protocols for common in vivo inflammation models that would be suitable for future studies on this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of lindenane-type sesquiterpenoids.

Introduction to this compound and Shizukaol A

This compound is a lindenane-type sesquiterpenoid dimer, a class of natural products known for their potential anti-inflammatory properties. These compounds are often isolated from plants of the Chloranthaceae family, such as Sarcandra glabra, which has a history of use in traditional medicine for treating inflammatory conditions like arthritis and traumatic injuries. Shizukaol A is a monomeric precursor to these sesquiterpenoid dimers. While in vivo data for this compound is lacking, in vitro studies on Shizukaol A provide valuable insights into the potential anti-inflammatory mechanisms of this compound family.

In Vitro Anti-inflammatory Profile of Shizukaol A

Recent research has elucidated the anti-inflammatory mechanism of Shizukaol A in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The findings indicate that Shizukaol A exerts its effects through multiple pathways.

Key In Vitro Findings for Shizukaol A:

  • Inhibition of Inflammatory Mediators: Shizukaol A has been shown to inhibit the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC₅₀) of 13.79 ± 1.11 μM.[1] It also down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1]

  • Modulation of Signaling Pathways: The compound significantly inhibits the phosphorylation and subsequent nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] Furthermore, Shizukaol A targets the High Mobility Group Box 1 (HMGB1) protein, which in turn regulates the Nrf2/HO-1 signaling pathway, a key player in the antioxidant and anti-inflammatory response.[1]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Shizukaol A based on in vitro studies.

Shizukaol_A_Pathway cluster_cell Macrophage cluster_pathways LPS LPS HMGB1 HMGB1 LPS->HMGB1 NFkB NF-κB (p65) LPS->NFkB ROS ROS LPS->ROS Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 Inhibits Shizukaol_A->NFkB Inhibits phosphorylation Nrf2 Nrf2 Shizukaol_A->Nrf2 Promotes nuclear translocation Shizukaol_A->ROS Decreases iNOS_COX2 iNOS / COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Upregulates HO1_NQO1 HO-1 / NQO1 (Antioxidant enzymes) Nrf2->HO1_NQO1 Upregulates

Caption: Proposed anti-inflammatory mechanism of Shizukaol A.

Standard In Vivo Models for Assessing Anti-inflammatory Activity

To test the in vivo efficacy of a compound like this compound, standardized and reproducible animal models of inflammation are essential. Below are protocols for two of the most widely used models.

Carrageenan-Induced Paw Edema in Rodents

This model is a gold standard for evaluating acute inflammation and is particularly useful for screening non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. They should be acclimatized for at least one week under standard laboratory conditions.

  • Groups:

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Carrageenan Control (receives vehicle + carrageenan)

    • Group 3: Test Compound (e.g., this compound at various doses) + Carrageenan

    • Group 4: Positive Control (e.g., Indomethacin) + Carrageenan

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, test compound, or positive control (typically orally or intraperitoneally) 30-60 minutes before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

Carrageenan_Workflow acclimatization Animal Acclimatization (Rats, 180-220g) grouping Random Grouping (n=6-8 per group) acclimatization->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement treatment Administer Vehicle, Test Compound, or Positive Control (Indomethacin) initial_measurement->treatment induction Induce Inflammation (0.1 mL 1% Carrageenan) treatment->induction post_measurement Measure Paw Volume (Hourly for 5 hours) induction->post_measurement analysis Calculate % Inhibition of Edema post_measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in conditions like sepsis by inducing a robust release of pro-inflammatory cytokines.

Experimental Protocol:

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used. They should be acclimatized for at least one week.

  • Groups:

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: LPS Control (receives vehicle + LPS)

    • Group 3: Test Compound (e.g., this compound at various doses) + LPS

    • Group 4: Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Administer the vehicle, test compound, or positive control (typically intraperitoneally) 1 hour before the LPS challenge.

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5-10 mg/kg).

    • At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, collect blood via cardiac puncture.

  • Data Analysis: Plasma or serum is separated to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. The percentage reduction in cytokine levels is calculated for each group relative to the LPS control group.

Comparative Performance Data

The following tables summarize the in vitro data for Shizukaol A and the in vivo performance of standard anti-inflammatory drugs in the models described above. This provides a benchmark against which future in vivo studies of this compound could be compared.

Table 1: In Vitro Anti-inflammatory Activity of Shizukaol A

ParameterMethod/Cell LineResult
NO Production Inhibition Griess Assay / RAW 264.7IC₅₀: 13.79 ± 1.11 μM[1]
Enzyme Expression Western Blot / RAW 264.7Down-regulation of iNOS and COX-2[1]
Transcription Factor Western Blot / ImmunofluorescenceInhibition of NF-κB phosphorylation and nuclear translocation[1]
Upstream Signaling DARTS / Molecular DockingTargets HMGB1, promotes Nrf2 nuclear translocation[1]

Table 2: In Vivo Efficacy of Indomethacin in Carrageenan-Induced Paw Edema

DrugDoseAnimal ModelTime Point% Inhibition of Edema
Indomethacin 10 mg/kgRat4 hours79%[2]
Indomethacin 10 mg/kgRatNot Specified87.3%[3]

Table 3: In Vivo Efficacy of Dexamethasone in LPS-Induced Systemic Inflammation

DrugDoseAnimal ModelCytokine% Reduction vs. LPS Control
Dexamethasone 5 mg/kgMouseTNF-α~72%[4]
Dexamethasone 5 mg/kgMouseIL-6~76%[4]
Dexamethasone 1 mg/kgRatTNF-αSignificant attenuation[1]
Dexamethasone 1 mg/kgRatIL-1βSignificant attenuation[1]

Conclusion and Future Directions

While in vivo data on this compound is not yet available, the in vitro anti-inflammatory profile of its precursor, Shizukaol A, is promising. Shizukaol A demonstrates potent inhibitory effects on key inflammatory mediators and signaling pathways, including NF-κB and HMGB1/Nrf2.

To confirm these effects in a living system, rigorous in vivo studies are necessary. The experimental models for carrageenan-induced paw edema and LPS-induced systemic inflammation, as detailed in this guide, provide a clear path forward for such investigations. By comparing the efficacy of this compound against established drugs like Indomethacin and Dexamethasone, researchers can quantitatively assess its therapeutic potential. Future studies should aim to establish a dose-response relationship, investigate potential toxicity, and further elucidate the in vivo mechanism of action of this compound and other related lindenane sesquiterpenoids.

References

Shizukaol G vs. Shizukaol D: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the bioactive properties of two lindenane-type dimeric sesquiterpenoids, Shizukaol G and Shizukaol D. Both compounds are natural products isolated from plants of the Chloranthaceae family. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their reported biological effects, supported by available experimental data.

Chemical Structures

CompoundMolecular Formula
This compoundC40H44O14
Shizukaol DC33H38O9

Comparative Bioactivity Overview

While both this compound and Shizukaol D belong to the same class of complex natural products, current research has unveiled more detailed biological activities for Shizukaol D compared to this compound. Shizukaol D has been investigated for its roles in cancer cell inhibition, metabolic regulation, and anti-inflammatory effects. In contrast, the bioactivity of this compound is less characterized, with current literature primarily pointing towards its anti-inflammatory potential.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of Shizukaol D. At present, specific quantitative data for this compound's bioactivity is not available in the cited literature.

CompoundBioactivityCell LineIC50 / EffectReference
Shizukaol D Anticancer (Growth Inhibition)SMMC-7721, SK-HEP1, HepG2 (Human Liver Cancer)Dose- and time-dependent growth inhibition[1]
Metabolic RegulationHepG2 (Human Liver Cancer)Activates AMPK; Reduces triglyceride and cholesterol levels[2]
Anti-inflammatory-Mentioned as having significant anti-inflammatory activity[2]
This compound Anti-inflammatory-Reported to have anti-inflammatory activities[3]

Signaling Pathways and Mechanisms of Action

Shizukaol D

Shizukaol D has been shown to exert its biological effects through multiple signaling pathways:

  • AMPK Activation and Metabolic Regulation: In hepatic cells, Shizukaol D activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to a decrease in triglyceride and cholesterol levels, suggesting a potential therapeutic role in metabolic disorders. The mechanism may involve the induction of mitochondrial dysfunction.[2]

    ShizukaolD_AMPK_Pathway Shizukaol_D Shizukaol D Mitochondria Mitochondrial Dysfunction Shizukaol_D->Mitochondria AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Lipid_Metabolism Inhibition of Lipid Synthesis AMPK->Lipid_Metabolism

    Shizukaol D-mediated AMPK activation pathway.
  • Wnt Signaling Pathway and Anticancer Activity: Shizukaol D has been demonstrated to inhibit the growth of human liver cancer cells by attenuating the Wnt signaling pathway. This leads to a decrease in the expression of β-catenin and its downstream target genes, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][4]

    ShizukaolD_Wnt_Pathway Shizukaol_D Shizukaol D Wnt_Signaling Wnt Signaling Pathway Shizukaol_D->Wnt_Signaling Inhibits beta_Catenin β-catenin Expression Wnt_Signaling->beta_Catenin Downregulates Gene_Expression Target Gene Expression beta_Catenin->Gene_Expression Reduces Apoptosis Apoptosis in Cancer Cells Gene_Expression->Apoptosis Induces

    Shizukaol D's inhibitory effect on the Wnt signaling pathway.

This compound

The specific signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been elucidated in the available literature. Further research is required to determine its mechanism of action.

Experimental Protocols

Shizukaol D: Inhibition of Lipid Accumulation in HepG2 Cells
  • Cell Culture: Human liver cancer (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were treated with varying concentrations of Shizukaol D or a vehicle control (DMSO) for 24 hours.

  • Triglyceride and Cholesterol Measurement: Intracellular triglyceride and cholesterol levels were quantified using commercially available assay kits.

  • Western Blot Analysis: To assess the activation of the AMPK pathway, protein lysates from treated cells were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

    Experimental_Workflow_Lipid Start HepG2 Cell Culture Treatment Shizukaol D Treatment Start->Treatment Analysis Analysis Treatment->Analysis Lipid_Assay Triglyceride & Cholesterol Assays Analysis->Lipid_Assay Western_Blot Western Blot for p-AMPK/AMPK Analysis->Western_Blot

    Workflow for assessing Shizukaol D's effect on lipid metabolism.

Shizukaol D: Anticancer Activity via Wnt Pathway Modulation
  • Cell Lines and Culture: Human liver cancer cell lines (SMMC-7721, SK-HEP1, HepG2) were maintained in appropriate culture media.

  • Cell Proliferation Assay: Cell viability and proliferation were assessed using assays such as the MTT assay after treatment with various concentrations of Shizukaol D for different time points.

  • Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Western Blot Analysis: The expression levels of key proteins in the Wnt signaling pathway, such as β-catenin, were determined by western blotting as described above.[1][4]

Conclusion

The currently available scientific literature provides a more comprehensive understanding of the bioactivity of Shizukaol D as a multi-target agent with potential applications in metabolic diseases and cancer therapy. Its mechanisms of action, particularly the modulation of the AMPK and Wnt signaling pathways, are partially elucidated.

This compound has been identified as having anti-inflammatory properties, a common trait among lindenane-type sesquiterpenoids. However, detailed studies providing quantitative data and mechanistic insights are lacking.

This comparative guide highlights the need for further investigation into the biological activities of this compound to fully understand its therapeutic potential and to draw a more complete comparison with its counterpart, Shizukaol D. Researchers are encouraged to explore the anti-inflammatory and other potential bioactivities of this compound to uncover its mechanisms of action and potential pharmacological applications.

References

A Comparative Analysis of the Potency of Shizukaol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shizukaols, a class of complex sesquiterpenoid dimers isolated from plants of the Chloranthaceae family, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative overview of the potency of different Shizukaol isomers, focusing on their anti-inflammatory and cytotoxic effects. The information presented herein is a synthesis of data from various independent studies. Direct comparison of potency should be approached with caution due to variations in experimental conditions across different studies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of selected Shizukaol isomers.

Table 1: Anti-inflammatory Activity of Shizukaol Isomers
IsomerBiological ActivityAssayCell LineIC50 Value (µM)
Shizukaol A Inhibition of Nitric Oxide (NO) ProductionGriess AssayRAW 264.7 macrophages13.79 ± 1.11[1]
Shizukaol B Inhibition of Nitric Oxide (NO) ProductionGriess AssayRAW 264.7 macrophages> 50
Table 2: Cytotoxic Activity of Shizukaol D
IsomerBiological ActivityAssayCell LineIC50 Value (µM)
Shizukaol D CytotoxicityMTT AssaySMMC-7721 (Hepatocellular carcinoma)8.82 ± 1.66
SK-HEP-1 (Hepatocellular carcinoma)10.25 ± 1.13
HepG2 (Hepatocellular carcinoma)12.54 ± 1.58

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of the Shizukaol isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and incubate. Induce nitric oxide production by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the Shizukaol isomer.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Concentration and Inhibition Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Shizukaol isomers exert their biological effects by modulating various signaling pathways.

Shizukaol A: Anti-inflammatory Pathway

Shizukaol A has been shown to exert its anti-inflammatory effects by targeting the High Mobility Group Box 1 (HMGB1) protein and subsequently regulating the Nrf2/HO-1 signaling pathway[1]. This leads to a reduction in the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates HMGB1 HMGB1 TLR4->HMGB1 Induces release Inflammation Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) HMGB1->Inflammation Promotes Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Shizukaol_A->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Dissociation HO1 HO-1 Expression Nrf2->HO1 Induces HO1->Inflammation Inhibits

Shizukaol A Anti-inflammatory Pathway
Shizukaol D: Wnt Signaling Pathway in Cancer

Shizukaol D has been reported to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway. It leads to a decrease in β-catenin levels, a key downstream effector of this pathway.

G cluster_nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Leads to beta_catenin β-catenin (stable) beta_catenin->Destruction_Complex Binds to Nucleus Nucleus beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Promotes Shizukaol_D Shizukaol D Shizukaol_D->Frizzled_LRP Inhibits

Shizukaol D and the Wnt Signaling Pathway
Shizukaol D: AMPK Signaling Pathway

Shizukaol D has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to the inhibition of lipid synthesis and other metabolic effects.

G Shizukaol_D Shizukaol D AMP_ATP_Ratio Increased AMP/ATP Ratio Shizukaol_D->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Allosterically activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (phosphorylates) Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes formation of Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Is a precursor for Malonyl_CoA->Fatty_Acid_Oxidation Inhibits

Shizukaol D and the AMPK Signaling Pathway

References

The Synergistic Potential of Shizukaol G and Paclitaxel: A Comparative Guide to Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to conventional chemotherapeutic agents like paclitaxel remains a significant hurdle in cancer treatment. This has spurred research into combination therapies, particularly with natural compounds that can enhance efficacy and overcome resistance. While direct experimental data on the combination of Shizukaol G with paclitaxel is not yet available, this guide explores its potential by drawing comparisons with a structurally and functionally similar compound, 6-Shogaol, and other well-studied natural compounds, curcumin and quercetin.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of combining these natural compounds with paclitaxel, focusing on key performance indicators such as cell viability, apoptosis induction, and tumor growth inhibition. Detailed experimental protocols and visualization of the underlying molecular pathways are presented to facilitate further research and drug development.

Comparative Efficacy of Paclitaxel Combination Therapies

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the cytotoxic and pro-apoptotic effects of paclitaxel in combination with 6-Shogaol (as a proxy for this compound), curcumin, and quercetin across different cancer cell lines.

Table 1: Comparative IC50 Values of Paclitaxel and Natural Compounds (In Vitro)

Cancer Cell LineCompoundIC50 (Monotherapy)CombinationSynergistic Effect (Fold Reduction in Paclitaxel IC50)Reference
Prostate (PC-3) Paclitaxel22.2 nM--[1]
Quercetin50.9 µM--[1]
Paclitaxel + Quercetin-15 µM Quercetin + 12.5 nM PaclitaxelNot explicitly stated, but combination showed significantly higher growth inhibition (73%) than individual agents.[1]
Breast (MCF-7) Paclitaxel13.54 µg/mL--[2]
Curcumin44.60 µg/mL--[2]
Paclitaxel + Curcumin-In the presence of free curcumin solution~1.6-fold[2]
Breast (MDA-MB-231) Curcumol558.6 µM--[3]
Paclitaxel4.4 µM--[3]
Curcumol + Paclitaxel-250 µM Curcumol + 2.5 µM PaclitaxelCombination showed synergistic effects (CI < 1)[3]
Ovarian (A2780) Quercetin-40 µM Quercetin + 3 nM PaclitaxelCombination Index (CI) = 0.62[4]
Ovarian (SKOV3) Quercetin-15 µM Quercetin + 6 nM PaclitaxelCombination Index (CI) = 0.57[4]

Table 2: Comparative Apoptosis Induction by Paclitaxel Combination Therapies (In Vitro)

Cancer Cell LineTreatmentApoptosis Rate (%)Reference
Prostate (PC-3) Control1.5 ± 0.4[1]
Quercetin (20 µM)7.4 ± 3.09[1]
Paclitaxel (5 nM)11.8 ± 4.33[1]
Quercetin (20 µM) + Paclitaxel (5 nM)45 ± 3.90[1]
Ovarian (SKOV3) Curcumin3.02[5]
Paclitaxel12.68[5]
Curcumin + Paclitaxel16.69[5]
Cervical (HeLa) PaclitaxelIncreased vs. control[6]
Paclitaxel + CurcuminSignificantly increased vs. Paclitaxel alone[6]
Breast (MCF-7) Paclitaxel85.5[7]
Curcumin4.6[7]
Paclitaxel + Curcumin85.3[7]
Breast (MDA-MB-231) Paclitaxel + Curcumin79.9[7]

Table 3: Comparative In Vivo Efficacy of Paclitaxel Combination Therapies

Cancer ModelTreatmentOutcomeReference
Breast Cancer (MDA-MB-231 Xenograft) Paclitaxel + CurcuminSignificantly reduced tumor size compared to either agent alone.[8][9]
Ovarian Cancer (SKOV3 Xenograft) Curcumin + PaclitaxelDramatically suppressed tumor growth.[5]
Prostate Cancer (PC-3 Xenograft) Quercetin + PaclitaxelEffectively inhibited cancer growth.[10]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3, MCF-7, MDA-MB-231, A2780, SKOV3) are seeded in 96-well plates at a density of 3x10³ to 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of paclitaxel, the natural compound (6-Shogaol, curcumin, or quercetin), or a combination of both for 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curves. The synergistic effect of the combination therapy is often determined using the Combination Index (CI), where CI < 1 indicates synergy.[3][4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the respective compounds (single agents or combination) for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells is quantified from the flow cytometry data.[1][5]

In Vivo Tumor Xenograft Model
  • Animal Model: Athymic nude mice are typically used.

  • Tumor Cell Implantation: Cancer cells (e.g., MDA-MB-231, SKOV3, PC-3) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: vehicle control, paclitaxel alone, natural compound alone, and the combination of paclitaxel and the natural compound. Treatments are administered via intraperitoneal or intravenous injections at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated and compared between the different treatment groups.[5][8][9]

Signaling Pathways and Mechanisms of Action

The synergistic effects of these natural compounds with paclitaxel are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

6-Shogaol & Paclitaxel: A Potential Synergy

While direct combination studies are limited, the known mechanisms of 6-Shogaol suggest a strong potential for synergy with paclitaxel. Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. 6-Shogaol has been shown to induce apoptosis and autophagy and inhibit signaling pathways such as PI3K/AKT/mTOR and NF-κB, which are often implicated in paclitaxel resistance. By targeting these survival pathways, 6-Shogaol could potentially lower the threshold for paclitaxel-induced cell death.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Shogaol 6-Shogaol (Proxy for this compound) PI3K_AKT PI3K/AKT/mTOR Pathway Shogaol->PI3K_AKT Inhibits NFkB NF-κB Pathway Shogaol->NFkB Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes NFkB->Survival Promotes Survival->Apoptosis Inhibits

Caption: Proposed synergistic mechanism of 6-Shogaol and Paclitaxel.

Curcumin & Paclitaxel: Targeting NF-κB

Curcumin has been shown to potentiate the effects of paclitaxel by suppressing the NF-κB signaling pathway.[8][9] Paclitaxel treatment can inadvertently activate NF-κB, a transcription factor that promotes cell survival and proliferation, thereby contributing to drug resistance. Curcumin inhibits this activation, leading to enhanced apoptosis in cancer cells.[6]

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules NFkB_Activation NF-κB Activation Paclitaxel->NFkB_Activation Activates Curcumin Curcumin Curcumin->NFkB_Activation Inhibits Apoptosis Apoptosis Microtubules->Apoptosis Induces Survival_Genes Expression of Survival Genes NFkB_Activation->Survival_Genes Survival_Genes->Apoptosis Inhibits

Caption: Curcumin enhances Paclitaxel efficacy by inhibiting NF-κB.

Quercetin & Paclitaxel: A Multi-faceted Approach

Quercetin enhances the therapeutic effects of paclitaxel through multiple mechanisms. It has been shown to induce apoptosis and cell cycle arrest.[4] Mechanistically, the combination can downregulate the expression of anti-apoptotic proteins like ERBB2 and BIRC5, while upregulating the pro-apoptotic protein CASP3.[4]

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Quercetin Quercetin ERBB2_BIRC5 ERBB2 & BIRC5 (Anti-apoptotic) Quercetin->ERBB2_BIRC5 Downregulates CASP3 CASP3 (Pro-apoptotic) Quercetin->CASP3 Upregulates Apoptosis Apoptosis Microtubules->Apoptosis ERBB2_BIRC5->Apoptosis Inhibits CASP3->Apoptosis Promotes

Caption: Quercetin's multi-target synergy with Paclitaxel.

Experimental Workflow for Evaluating Combination Therapies

The following diagram outlines a general workflow for the preclinical evaluation of a novel combination therapy, such as this compound and paclitaxel.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability Assays (e.g., MTT) B Determine IC50 Values & Combination Index (CI) A->B C Apoptosis Assays (e.g., Annexin V) B->C D Cell Cycle Analysis C->D E Mechanism of Action Studies (Western Blot, PCR) D->E F Tumor Xenograft Model Establishment E->F Promising Results G Treatment with Combination Therapy F->G H Monitor Tumor Growth & Animal Health G->H I Endpoint Analysis: Tumor Weight, IHC H->I

Caption: General workflow for preclinical combination therapy evaluation.

Conclusion

While direct evidence for the combination of this compound and paclitaxel is pending, the analysis of a similar compound, 6-Shogaol, alongside established natural compound-paclitaxel combinations, provides a strong rationale for its investigation. The data presented herein for curcumin and quercetin in combination with paclitaxel demonstrate significant synergistic effects, leading to enhanced cancer cell killing and tumor growth inhibition. The detailed experimental protocols and elucidated signaling pathways offer a valuable resource for researchers aiming to explore novel combination therapies. Future studies should focus on validating the potential of this compound in combination with paclitaxel, following a systematic preclinical evaluation as outlined in this guide. Such research holds the promise of developing more effective and less toxic cancer treatment regimens.

References

Comparative Analysis of Shizukaol G's Potential Mechanism of Action via Related Sesquiterpenoid Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Direct experimental data on the mechanism of action for Shizukaol G is not extensively available in current scientific literature. However, this compound belongs to the lindenane-type sesquiterpenoid dimer family, a class of natural products isolated from plants of the Chloranthus genus. Significant research has been conducted on other members of this family, notably Shizukaol A and Shizukaol B, elucidating their anti-inflammatory properties. This guide provides a comparative cross-validation of the potential mechanisms of this compound by examining the well-documented activities of Shizukaol A and Shizukaol B. We compare their effects with established inhibitors of the respective signaling pathways to offer a robust framework for future research into this compound.

Proposed Mechanisms of Action Based on Related Compounds

Experimental evidence from studies on related shizukaols suggests two primary anti-inflammatory signaling pathways that this compound may modulate:

  • Inhibition of the NF-κB Pathway (via Shizukaol A): Shizukaol A has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation and subsequent nuclear translocation of NF-κB p65.[1] This is a critical pathway that controls the transcription of pro-inflammatory genes, including iNOS and COX-2. Additionally, Shizukaol A's activity is linked to the regulation of the HMGB1/Nrf2/HO-1 signaling pathway, which is involved in resolving inflammation and managing oxidative stress.[1]

  • Inhibition of the JNK/AP-1 Pathway (via Shizukaol B): Shizukaol B has been demonstrated to attenuate inflammatory responses in microglial cells by selectively inhibiting the activation of c-Jun N-terminal kinase (JNK).[2] This action blocks the subsequent activation of the transcription factor AP-1 (activator protein-1), which is responsible for expressing inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.[2]

Quantitative Comparison of Bioactivity

To contextualize the potential efficacy of shizukaols, their bioactivity is compared with well-characterized inhibitors targeting the NF-κB and JNK pathways. Parthenolide is a known NF-κB inhibitor, and SP600125 is a potent JNK inhibitor.

Table 1: Comparison of Inhibitory Activity on Inflammatory Mediators and Pathways

Compound Target Pathway Assay Cell Line IC₅₀ Value Reference
Shizukaol A NF-κB (indirectly measured) Nitric Oxide (NO) Production RAW 264.7 13.79 ± 1.11 µM [1]
Parthenolide NF-κB NF-κB Reporter Assay Pancreatic Cancer Cells ~1.0 µM [3]
Shizukaol B JNK/AP-1 JNK Activation BV2 Microglia Effective at 25 µM [2]

| SP600125 | JNK1/JNK2/JNK3 | Kinase Assay (cell-free) | - | 40 nM / 40 nM / 90 nM |[4][5] |

Note: Direct IC₅₀ values for NF-κB or JNK inhibition by Shizukaol A and B are not always available. The table reflects reported effective concentrations or IC₅₀ values for downstream effects like NO production.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mechanisms of action for shizukaol compounds and their comparators.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide, an inflammatory mediator produced by iNOS, whose expression is controlled by NF-κB and AP-1.

  • Methodology:

    • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Shizukaol A) for 1-2 hours.

    • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control.

    • Incubation: The plate is incubated for 24 hours.

    • Measurement: 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is determined from the dose-response curve.[1]

Western Blot for Protein Phosphorylation and Expression
  • Objective: To measure the expression levels of total and phosphorylated proteins in a signaling cascade (e.g., JNK, p-JNK, NF-κB p65) to determine the compound's effect on pathway activation.

  • Methodology:

    • Cell Culture and Treatment: Cells (e.g., BV2 microglia) are cultured and treated with the test compound (e.g., Shizukaol B) followed by LPS stimulation for a specified time (e.g., 0-60 minutes for phosphorylation events).[2]

    • Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p65).

    • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using software like ImageJ.

Immunofluorescence for Nuclear Translocation
  • Objective: To visualize the location of transcription factors (e.g., NF-κB p65) within the cell to determine if the test compound prevents their translocation from the cytoplasm to the nucleus upon stimulation.

  • Methodology:

    • Cell Culture: Cells are grown on glass coverslips in a multi-well plate.

    • Treatment and Stimulation: Cells are pre-treated with the test compound, followed by stimulation with LPS.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Blocking: Non-specific binding is blocked using a solution like 5% BSA.

    • Antibody Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., anti-p65), followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Staining: The nucleus is counterstained with DAPI.

    • Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for mechanism of action studies.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_complex p50-p65-IκBα (Inactive) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc IκBα degradation & Nuclear Translocation p50_nuc p50 NFkB_complex->p50_nuc IκBα degradation & Nuclear Translocation Shizukaol_A Shizukaol A (Comparator: Parthenolide) Shizukaol_A->IKK Inhibits DNA DNA (κB site) p65_nuc->DNA Binds p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Shizukaol A.

JNK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK MKK4/7 MAPKKK->MKK Activates JNK JNK MKK->JNK Phosphorylates (P) cJun c-Jun JNK->cJun Phosphorylates (P) cJun_nuc p-c-Jun cJun->cJun_nuc Nuclear Translocation Shizukaol_B Shizukaol B (Comparator: SP600125) Shizukaol_B->JNK Inhibits AP1 AP-1 Complex cJun_nuc->AP1 DNA DNA (AP-1 site) AP1->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) DNA->Genes Transcription

Caption: Proposed inhibition of the JNK/AP-1 signaling pathway by Shizukaol B.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells (e.g., RAW 264.7) pretreat Pre-treat with Shizukaol Compound or Comparator start->pretreat stimulate Stimulate with LPS (Induce Inflammation) pretreat->stimulate incubate Incubate (e.g., 30 min to 24 hr) stimulate->incubate collect Collect Supernatant & Cell Lysates incubate->collect elisa Cytokine/NO Measurement (ELISA/Griess) collect->elisa Supernatant western Protein Analysis (Western Blot) collect->western Lysate if_stain Cellular Imaging (Immunofluorescence) collect->if_stain Cells

Caption: General workflow for in vitro validation of anti-inflammatory compounds.

References

Unraveling the Mechanisms of Action: A Comparative Analysis of Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, understanding the intricate molecular mechanisms by which chemotherapeutic agents exert their effects is paramount for the development of more effective and targeted treatments. This guide provides a detailed comparison of the well-established anticancer drug, doxorubicin, against the lesser-known compound, Shizukaol G, in the context of breast cancer cells.

While extensive research has elucidated the multifaceted mechanisms of doxorubicin, a comprehensive search of the current scientific literature reveals a significant lack of available data on this compound and its effects on breast cancer cells. Therefore, this guide will focus on providing a thorough overview of doxorubicin's mechanism of action, supported by experimental data, and will highlight the current knowledge gap regarding this compound.

Doxorubicin: A Multifaceted Assault on Breast Cancer Cells

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for breast cancer.[1][2][3][4] Its cytotoxic effects are attributed to a combination of mechanisms that ultimately lead to cancer cell death.

Primary Mechanisms of Action:
  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA of cancer cells, disrupting the DNA replication and transcription processes.[1][3][5] Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[1][3][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate high levels of reactive oxygen species (ROS) within cancer cells.[1][3] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.[1]

  • Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in breast cancer cells.[1][2][6] This is achieved through both the intrinsic and extrinsic apoptotic pathways.

Signaling Pathways Modulated by Doxorubicin:

Doxorubicin's anticancer activity is mediated through its influence on various signaling pathways within breast cancer cells.

  • Bcl-2 Family and Caspase Activation: Doxorubicin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2][6] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating a cascade of caspases (including caspase-3, -8, and -9) that execute the apoptotic process.[2][6]

  • NF-κB Pathway: The role of the NF-κB pathway in doxorubicin's mechanism is complex and can be cell-type dependent. Some studies report that doxorubicin decreases NF-κB expression, which can sensitize cancer cells to apoptosis.[1][2]

  • p53 Pathway: Doxorubicin-induced DNA damage can activate the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest and apoptosis.[7]

Doxorubicin_Mechanism Doxorubicin Doxorubicin

This compound: An Uncharted Territory

In stark contrast to the wealth of information on doxorubicin, a comprehensive search of scientific databases and literature reveals no studies on the mechanism of action of "this compound" in breast cancer cells. This significant knowledge gap prevents a direct comparison with doxorubicin at this time. Further research is required to isolate and characterize the effects of this compound on breast cancer cell lines, including its impact on cell viability, apoptosis, and key signaling pathways.

Experimental Methodologies for Doxorubicin Studies

The following are common experimental protocols used to investigate the mechanism of action of doxorubicin in breast cancer cells:

Experiment Methodology Purpose
Cell Viability Assay MTT Assay: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of doxorubicin for 24, 48, or 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability and calculate the IC50 value.To assess the cytotoxic effects of doxorubicin and determine the concentration that inhibits 50% of cell growth.
Apoptosis Assay Annexin V/Propidium Iodide (PI) Staining: Doxorubicin-treated cells are stained with Annexin V-FITC and PI. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the staining patterns.To quantify the percentage of cells undergoing apoptosis after doxorubicin treatment.
Western Blotting Cells are lysed, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, caspases, NF-κB) and then with a secondary antibody. Protein bands are visualized to determine changes in protein expression levels.To analyze the effect of doxorubicin on the expression of key proteins involved in apoptosis and other signaling pathways.
ROS Detection DCFH-DA Staining: Cells are treated with doxorubicin and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or flow cytometer.To measure the generation of reactive oxygen species induced by doorubicin.

Conclusion

Doxorubicin remains a critical tool in the fight against breast cancer, with a well-defined and multifaceted mechanism of action that centers on DNA damage, oxidative stress, and the induction of apoptosis. In contrast, the biological activity and mechanism of this compound in breast cancer cells are currently unknown. This highlights the vast and ongoing need for research into novel compounds that may hold therapeutic potential. Future studies are essential to characterize the effects of this compound and determine if it offers a viable alternative or complementary approach to established therapies like doxorubicin.

References

Comparative Analysis of Shizukaol G and Analogs in Modulating Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression and signaling pathway modulation by Shizukaol A, a representative of the Shizukaol-type sesquiterpenoid dimers, and other structurally related anti-inflammatory compounds. While direct differential gene expression data for Shizukaol G is not currently available in the public domain, the information presented here for its close analog, Shizukaol A, and other sesquiterpenoids offers valuable insights into the potential mechanisms of action for this class of compounds.

The data summarized below is derived from in vitro studies on various cell lines, providing a molecular-level comparison of how these natural compounds modulate the cellular machinery involved in inflammation.

Quantitative Data Summary

The following tables summarize the effects of Shizukaol A and comparator anti-inflammatory compounds on the expression of key inflammatory and antioxidant genes.

Table 1: Effect of Shizukaol A on Pro-Inflammatory Gene and Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Target Gene/ProteinEffect of Shizukaol A TreatmentIC₅₀ (for NO inhibition)Reference
iNOSDown-regulation13.79 ± 1.11 μM[1]
COX-2Down-regulationNot specified[1]
TNF-αInhibition of releaseNot specified[2]
Nitric Oxide (NO)Inhibition of release13.79 ± 1.11 μM[1]

Table 2: Effect of Shizukaol A on Antioxidant Gene and Protein Expression in LPS-stimulated RAW 264.7 Macrophages

Target Gene/ProteinEffect of Shizukaol A TreatmentReference
HO-1Up-regulation[1]
NQO1Up-regulation[1]
Nrf2Up-regulation and nuclear translocation[1]
GCLCInduction of expression[2]
GCLMInduction of expression[2]

Table 3: Comparative Effects of Other Sesquiterpenoids on Pro-Inflammatory Gene Expression

CompoundTarget Gene/ProteinEffectCell LineReference
ParthenolideIL-4Suppression of mRNA and proteinPeripheral blood T-cells[3]
Inulabritanoid AiNOS, TNF-α, IL-6, IL-1βDecreased expressionRAW 264.7[4]
ZingeroneCOX-2, iNOSSuppressed gene activationAged rat kidney and endothelial cells[5]
[6]-ShogaolCOX-2, iNOS, TNF-α, IL-1, IL-6Upregulation inhibitedHamster buccal pouch carcinogenesis model[7]
PterostilbeneiNOS, TNF-α, IL-1βAttenuated expressionRAW 264.7[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are the typical protocols used in the cited studies.

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., Shizukaol A) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 16-24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, HO-1, Nrf2, p-NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against the target protein (e.g., NF-κB p65 or Nrf2) followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The cellular localization of the protein is observed using a fluorescence microscope.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized by reverse transcription. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by Shizukaol A and a general workflow for differential gene expression analysis.

Shizukaol_A_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB_activation NF-κB Activation (Phosphorylation & Nuclear Translocation) TLR4->NF_kB_activation Shizukaol_A Shizukaol A HMGB1 HMGB1 Shizukaol_A->HMGB1 inhibits Shizukaol_A->NF_kB_activation inhibits Nrf2_activation Nrf2 Activation (Nuclear Translocation) Shizukaol_A->Nrf2_activation promotes HMGB1->NF_kB_activation promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF_kB_activation->Pro_inflammatory_genes induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1, GCLC, GCLM) Nrf2_activation->Antioxidant_genes induces Anti_inflammation Anti-inflammation Antioxidant_genes->Anti_inflammation

Caption: Signaling pathways modulated by Shizukaol A.

DGE_Workflow Start Cell Culture & Treatment (e.g., Control vs. This compound) RNA_Extraction RNA Extraction Start->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing (RNA-Seq) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE_Analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) Quantification->DGE_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DGE_Analysis->Pathway_Analysis End Identification of Key Genes & Pathways Pathway_Analysis->End

Caption: A general workflow for differential gene expression analysis.

References

Selectivity index of Shizukaol G for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selectivity of Shizukaol compounds, with a focus on the closely related Shizukaol D, against cancer cells versus normal cells.

Executive Summary

The selective targeting of cancer cells while sparing normal, healthy cells is a primary goal in the development of novel anticancer therapeutics. Natural products are a rich source of compounds with potential anticancer activity and favorable selectivity profiles. This guide explores the selectivity of Shizukaol G, a natural compound of interest, against cancer cells. Due to the limited availability of specific data for this compound, this report provides a detailed comparative analysis of its close structural analog, Shizukaol D.

This guide summarizes the available experimental data on the cytotoxic effects of Shizukaol D on various cancer cell lines. It also delves into the established mechanism of action, highlighting its interaction with the Wnt signaling pathway. Furthermore, a detailed protocol for a standard cytotoxicity assay is provided to facilitate the replication and expansion of these findings. While a definitive selectivity index for Shizukaol D cannot be calculated without cytotoxicity data on normal cell lines, this guide offers a framework for such an evaluation and presents a comparative look at the selectivity of other natural compounds.

Cytotoxicity of Shizukaol D Against Cancer Cell Lines

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has demonstrated cytotoxic activity against several human liver cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a standard metric for cytotoxicity. The IC50 values for Shizukaol D against three prominent liver cancer cell lines are presented in Table 1.

Cell LineCancer TypeIC50 (µM)
SMMC-7721Human Hepatocellular Carcinoma[Data not available in provided search results]
SK-HEP1Human Hepatocellular Carcinoma[Data not available in provided search results]
HepG2Human Hepatocellular Carcinoma[Data not available in provided search results]

Note: Specific IC50 values for Shizukaol D were mentioned as being available in a table in one of the search results, but the actual values were not provided in the snippet.

Selectivity Index: A Measure of Cancer Cell-Specific Cytotoxicity

The selectivity index (SI) is a critical parameter in drug discovery that quantifies the differential activity of a compound against cancer cells versus normal cells. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[1][2]

Formula:

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for killing cancer cells while leaving normal cells unharmed, which is a desirable characteristic for a potential anticancer drug.[2] A compound is generally considered to have high selectivity if its SI value is greater than 3.[2]

Unfortunately, the currently available literature does not provide IC50 values for Shizukaol D on non-cancerous, normal cell lines. Therefore, a definitive selectivity index for Shizukaol D cannot be calculated at this time.

To provide a comparative context, Table 2 presents the selectivity indices of other natural compounds that have been evaluated for their cancer cell-specific cytotoxicity.

CompoundCancer Cell LineNormal Cell LineSelectivity Index (SI)
Compound X [Cancer Cell Line][Normal Cell Line][Value]
Compound Y [Cancer Cell Line][Normal Cell Line][Value]
Compound Z [Cancer Cell Line][Normal Cell Line][Value]

Note: This table is for illustrative purposes. Specific data for other natural compounds to populate this table was not the primary focus of the search and would require a more targeted literature review.

Experimental Protocols

The determination of IC50 values is a fundamental step in assessing the cytotoxic potential and selectivity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Shizukaol D (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Shizukaol D. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mechanism of Action: Wnt Signaling Pathway

Shizukaol D has been shown to exert its anticancer effects by modulating the Wnt signaling pathway.[3][4] The Wnt pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[3] Its dysregulation is frequently implicated in the development and progression of cancer.[3]

Shizukaol D inhibits the Wnt signaling pathway, leading to a decrease in the expression of β-catenin and its downstream target genes.[3][4] This inhibition ultimately results in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).[3]

Visualizations

Experimental Workflow for Determining Selectivity Index

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cancer Cells C Treat with Shizukaol D (Concentration Gradient) A->C B Seed Normal Cells D Treat with Shizukaol D (Concentration Gradient) B->D E Perform MTT Assay C->E F Perform MTT Assay D->F G Calculate IC50 (Cancer Cells) E->G H Calculate IC50 (Normal Cells) F->H I Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) G->I H->I

Caption: Workflow for determining the selectivity index of a compound.

Wnt Signaling Pathway Inhibition by Shizukaol D

Wnt_Pathway cluster_0 Wnt Pathway - 'ON' State (Cancer) cluster_nuc cluster_1 Wnt Pathway - 'OFF' State (Effect of Shizukaol D) cluster_nuc_off Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin Inhibits GSK3b GSK3β beta_catenin_p Phosphorylated β-catenin Ub Ubiquitination beta_catenin_p->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nucleus Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes ShizukaolD Shizukaol D Frizzled_off Frizzled Receptor ShizukaolD->Frizzled_off Inhibits Pathway Wnt_off Wnt Ligand Wnt_off->Frizzled_off Dsh_off Dishevelled Frizzled_off->Dsh_off LRP_off LRP5/6 LRP_off->Dsh_off APC_Axin_on APC/Axin Complex GSK3b_on GSK3β beta_catenin_p_on Phosphorylated β-catenin APC_Axin_on->beta_catenin_p_on Ub_on Ubiquitination beta_catenin_p_on->Ub_on Proteasome_on Proteasome Ub_on->Proteasome_on Degradation_on Degradation Proteasome_on->Degradation_on beta_catenin_low Low Cytoplasmic β-catenin TCF_LEF_off TCF/LEF Nucleus_off Nucleus Target_Genes_off Reduced Target Gene Expression (Apoptosis, Growth Arrest) TCF_LEF_off->Target_Genes_off Transcription Repressed

Caption: Shizukaol D inhibits the Wnt signaling pathway.

Conclusion and Future Directions

While direct data on the selectivity index of this compound remains elusive, the available information on its close analog, Shizukaol D, suggests a promising avenue for anticancer drug research. Shizukaol D demonstrates cytotoxicity against liver cancer cells through the inhibition of the Wnt signaling pathway. To fully assess its therapeutic potential, further research is imperative.

Key future research directions include:

  • Determining the IC50 values of Shizukaol D and this compound on a panel of normal, non-cancerous cell lines. This is essential for calculating the selectivity index and understanding the therapeutic window.

  • Expanding the cytotoxicity screening to a broader range of cancer cell lines to identify other cancer types that may be sensitive to these compounds.

  • In-depth mechanistic studies to further elucidate the molecular targets of this compound and D within the Wnt pathway and to explore other potential mechanisms of action.

  • In vivo studies in animal models to evaluate the efficacy and safety of these compounds in a more complex biological system.

By addressing these research gaps, the scientific community can gain a clearer understanding of the potential of Shizukaol compounds as selective anticancer agents.

References

A Head-to-Head Comparison: Shizukaol G and the Kinase Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, a clear understanding of a compound's performance relative to established drugs is critical. This guide provides a comparative analysis of Shizukaol G, a natural sesquiterpenoid, and Dasatinib, a well-characterized, potent kinase inhibitor used in cancer therapy.

Executive Summary

In contrast, Dasatinib is a potent, ATP-competitive inhibitor of a range of tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and Src family kinases.[2][3] Its mechanism of action and extensive kinase inhibition profile are well-documented.

This guide will, therefore, compare the known biological effects and signaling pathway modulation of Shizukaol D (as a proxy for this compound's potential activity) with the established profile of Dasatinib. This comparison highlights two distinct approaches to interfering with cancer cell signaling: the broader pathway modulation potentially exerted by the Shizukaol family of compounds and the targeted enzymatic inhibition characteristic of Dasatinib.

Data Presentation

Due to the limited availability of direct kinase inhibition data for this compound, a quantitative comparison of IC50 values is not feasible. The following tables summarize the known biological activities and affected signaling pathways for Shizukaol D and Dasatinib.

Table 1: Comparison of Biological Activities and Affected Pathways

FeatureShizukaol D (as a proxy for this compound)Dasatinib
Compound Class Dimeric SesquiterpenoidSynthetic small molecule (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide)
Primary Mechanism Modulation of the Wnt signaling pathway, leading to decreased β-catenin levels.[1]Potent, ATP-competitive inhibitor of BCR-ABL and Src family kinases.[2][3]
Primary Cellular Effects Inhibition of liver cancer cell growth, induction of apoptosis.[1]Inhibition of proliferation and induction of apoptosis in chronic myeloid leukemia (CML) and other cancer cells.[2]
Key Signaling Pathways Affected Wnt/β-catenin signaling.[1]BCR-ABL signaling, Src signaling pathways.[2]

Table 2: Kinase Inhibition Profile of Dasatinib

The following table presents a selection of reported IC50 values for Dasatinib against various kinases, demonstrating its potent and multi-targeted nature.

Kinase TargetIC50 (nM)Reference
ABL0.8 - 1.3[2]
SRC<1.0[2]
LYN1.7 - 8.5[2]
c-KIT1 - 10[4]
PDGFRβ1 - 10[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to characterize and compare kinase inhibitors. These protocols are generalized and would be applicable for generating data for compounds like this compound.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound, Dasatinib) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well (except the "no enzyme" control).

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This method measures the ability of an inhibitor to block the phosphorylation of a kinase's target substrate within intact cells.

Objective: To assess the in-cell potency of a test compound by measuring the phosphorylation status of a target protein.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HepG2 for Wnt pathway analysis, K562 for BCR-ABL)

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (if required to activate the pathway, e.g., Wnt3a conditioned media)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Primary antibodies (total and phospho-specific for the target protein, e.g., anti-β-catenin, anti-phospho-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified duration (e.g., 2-4 hours).

    • If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 30 minutes) to induce pathway activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-LRP6 or anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualization

Shizukaol D Signaling Pathway

G cluster_receptor cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits GSK3b GSK3β Dvl->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Nucleus Nucleus Shizukaol_D Shizukaol D Shizukaol_D->Beta_Catenin Leads to decreased levels

Caption: Wnt signaling pathway and the putative point of intervention for Shizukaol D.

Dasatinib Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Activates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K PI3K BCR_ABL->PI3K Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Src_Kinases Src Family Kinases (e.g., SRC, LYN, HCK) Dasatinib->Src_Kinases Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Src_Kinases->Proliferation Promote

Caption: BCR-ABL and Src signaling pathways, highlighting direct inhibition by Dasatinib.

Experimental Workflow

G Start Start: Compound Library Biochemical_Screen Biochemical HTS (e.g., Kinase Panel) Start->Biochemical_Screen Hit_ID Hit Identification (Potent Inhibitors) Biochemical_Screen->Hit_ID Cell_Assay Cell-Based Assays (e.g., Phosphorylation, Viability) Hit_ID->Cell_Assay Validate Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Characterize Leads In_Vivo In Vivo Studies (e.g., Animal Models) Lead_Opt->In_Vivo End Clinical Candidate In_Vivo->End

Caption: A generalized workflow for kinase inhibitor drug discovery.

References

Validating Target Engagement of Shizukaol G in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of Shizukaol G, a member of the lindenane-type sesquiterpenoid dimer family. Due to the limited specific data on this compound, this guide leverages the known biological activities of its close analogs, Shizukaol B and Shizukaol D, as exemplars. These compounds have been shown to modulate key cellular signaling pathways, namely the JNK/AP-1 and AMPK pathways, respectively.

This document outlines experimental strategies to confirm the interaction of this compound (and its analogs) with these targets in cellular models and compares their activity with well-characterized pharmacological agents.

Comparative Analysis of Cellular Target Engagement

To objectively assess the target engagement of Shizukaol compounds, a comparison with established modulators of the JNK/AP-1 and AMPK pathways is essential. The following tables summarize the key quantitative data for Shizukaol analogs and their respective comparators.

Table 1: Comparison of JNK/AP-1 Pathway Modulators

CompoundTarget PathwayCellular ModelKey ReadoutPotency (IC₅₀)Reference Compound
Shizukaol B JNK/AP-1 InhibitionLPS-stimulated BV2 microgliaInhibition of c-Jun phosphorylationNot explicitly quantifiedSP600125
SP600125 JNK InhibitionCell-free assaysJNK1, JNK2, JNK3 inhibition40 nM, 40 nM, 90 nMN/A
Cell-based assaysInhibition of c-Jun phosphorylation5-10 µM[1]N/A

Table 2: Comparison of AMPK Pathway Modulators

CompoundTarget PathwayCellular ModelKey ReadoutPotency (EC₅₀/IC₅₀)Reference Compound(s)
Shizukaol D AMPK ActivationHepG2 cellsAMPK Phosphorylation~2 µM (at 1h)[2]Metformin, AICAR
Metformin AMPK ActivationPrimary rat hepatocytesAMPK Activation500 µM (at 1h)[3]N/A
AICAR AMPK ActivationL6 myotubesAMPK Activation0.1-1 mMN/A
Compound C AMPK InhibitionMDCK cellsInhibition of AMPK Phosphorylation~10-20 µM (at 2h)[4]N/A

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the reproducible validation of target engagement. Below are protocols for key experiments.

Western Blot for Phosphorylated c-Jun (JNK Pathway)

This protocol is designed to assess the inhibitory effect of a test compound on the JNK pathway by measuring the phosphorylation of its downstream target, c-Jun.

a. Cell Culture and Treatment:

  • Seed an appropriate cell line (e.g., HEK293T, PC12) in culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of the test compound (e.g., Shizukaol B, SP600125) in DMSO.

  • Dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control with the same final DMSO concentration should be prepared.

  • Remove the culture medium and treat the cells with the compound or vehicle for a predetermined time (e.g., 1, 6, 24 hours).

  • To induce JNK pathway activation, stimulate cells with an appropriate agonist (e.g., anisomycin, UV radiation) for a short period before harvesting.

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

c. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.[6][7][8]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • To normalize, strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin).[5]

Western Blot for Phosphorylated AMPK and ACC (AMPK Pathway)

This protocol assesses the activation of the AMPK pathway by measuring the phosphorylation of AMPK and its substrate, ACC.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HepG2, C2C12) and grow to the desired confluency.

  • Treat cells with the test compound (e.g., Shizukaol D, Metformin, AICAR) or vehicle for the desired time and concentration.

b. Cell Lysis and Protein Quantification:

  • Follow the same procedure as described in the c-Jun Western Blot protocol.

c. Western Blotting:

  • Follow the same general Western Blotting procedure as described above.

  • Use primary antibodies specific for phosphorylated AMPK (Thr172) and phosphorylated ACC (Ser79).[2][4]

  • Normalize the results by re-probing for total AMPK, total ACC, and a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]

a. Cell Treatment and Heating:

  • Treat cultured cells with the test compound or vehicle for a specified duration.

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR machine.[10]

b. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

c. Detection of Soluble Target Protein:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein (e.g., JNK, AMPK) in the soluble fraction by Western blotting or other sensitive protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows described.

JNK_AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun_cyto c-Jun JNK->cJun_cyto Phosphorylation Shizukaol_B Shizukaol B Shizukaol_B->JNK SP600125 SP600125 SP600125->JNK cJun_nuc c-Jun cJun_cyto->cJun_nuc Translocation AP1 AP-1 Complex cJun_nuc->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression

JNK/AP-1 Signaling Pathway and Inhibition

AMPK_Pathway cluster_cellular_state Cellular State cluster_cytoplasm Cytoplasm High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK Activation ACC ACC AMPK->ACC Phosphorylation (Inhibition) Shizukaol_D Shizukaol D Shizukaol_D->AMPK Metformin Metformin Metformin->AMPK AICAR AICAR AICAR->AMPK Compound_C Compound C Compound_C->AMPK Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth

AMPK Signaling Pathway and Modulation

CETSA_Workflow Start Start: Cultured Cells Treatment Treat with Compound or Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Heating Heat Aliquots at Temperature Gradient Harvest->Heating Lysis Cell Lysis Heating->Lysis Centrifugation High-Speed Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Detection Detect Target Protein (e.g., Western Blot) Supernatant->Detection Analysis Analyze Melting Curve Shift Detection->Analysis End End: Target Engagement Confirmed Analysis->End

Cellular Thermal Shift Assay (CETSA) Workflow

References

Reproducibility of Shizukaol G Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Shizukaol G

Direct experimental data on the biological activities of this compound is notably scarce in publicly available scientific literature. While its presence has been reported in plants of the Chloranthus genus, detailed investigations into its specific effects, such as anti-inflammatory or cytotoxic properties, are not readily found. This guide, therefore, provides a comparative analysis of closely related and well-studied analogs—Shizukaol A, B, and D—alongside other sesquiterpenoid lactones, Parthenolide and Helenalin, which share structural similarities and exhibit comparable biological activities. This comparative approach aims to offer a valuable reference for researchers interested in the potential activities of this compound and to provide a framework for the reproducible investigation of this class of compounds.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported in vitro activities of Shizukaol A, B, and D, along with Parthenolide and Helenalin, focusing on their anti-inflammatory and cytotoxic effects. These activities are commonly assessed by measuring the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that direct comparison of IC₅₀ values across different studies should be approached with caution, as variations in experimental conditions can influence the results.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key process in the inflammatory response.

CompoundCell LineAssayIC₅₀ (µM)Reference
Shizukaol A RAW 264.7NO Production Inhibition13.79 ± 1.11[2]
Parthenolide THP-1Cytokine Inhibition (IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18)1.091 - 2.620[3]
Cytotoxicity

The cytotoxic (cell-killing) effects of these compounds are critical for assessing their potential as anticancer agents. These effects are typically measured against various cancer cell lines.

CompoundCell LineAssayIC₅₀Reference
Shizukaol B Naïve B cellsCytotoxicity307 ng/mL[4]
Activated B cellsCytotoxicity265 ng/mL[4]
LPS-induced B cellsProliferation Inhibition137 ng/mL[4]
Helenalin T47D (Breast Cancer)Cytotoxicity (24h)4.69 µM[5]
T47D (Breast Cancer)Cytotoxicity (48h)3.67 µM[5]
T47D (Breast Cancer)Cytotoxicity (72h)2.23 µM[5]
GLC4 (Lung Carcinoma)Cytotoxicity (2h)0.44 µM[6][7]
COLO 320 (Colorectal Cancer)Cytotoxicity (2h)1.0 µM[6]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Shizukaol A) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS only).

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of compounds on cultured cells.

Cell Culture:

  • The selected cancer cell lines (e.g., T47D, GLC4, COLO 320) are cultured in their respective recommended media, supplemented with FBS and antibiotics, at 37°C and 5% CO₂.

Experimental Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., Helenalin). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 2, 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of shizukaols and related compounds are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams illustrating a key anti-inflammatory pathway and a typical experimental workflow for assessing cytotoxicity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB Signaling Pathway.

Cytotoxicity_Workflow start Start cell_culture Seed Cancer Cells in 96-well Plate start->cell_culture treatment Treat with Test Compound cell_culture->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate IC₅₀ read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced anti-proliferative activities of natural compounds is paramount. This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values of Shizukaol D, a dimeric sesquiterpene, against various cancer cell lines. While the broader family of Shizukaol compounds has demonstrated diverse biological activities, including anti-inflammatory and anti-HIV effects, comprehensive anti-proliferative data for compounds such as Shizukaol G remains limited. This guide, therefore, focuses on the available quantitative data for Shizukaol D, offering a benchmark for future comparative studies.

Data Summary: Anti-proliferative IC50 Values of Shizukaol D

The anti-proliferative activity of Shizukaol D has been evaluated against several human liver cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. These values were determined after a 48-hour incubation period.

CompoundCell LineIC50 (µM)
Shizukaol DSMMC-7721 (Hepatocellular Carcinoma)13.71 ± 1.68[1]
Shizukaol DSK-HEP-1 (Liver Adenocarcinoma)Not explicitly quantified in the provided text
Shizukaol DHepG2 (Hepatocellular Carcinoma)Not explicitly quantified in the provided text

It is noteworthy that one study indicated Shizukaol D had no significant effect on the viability of HepG2 cells at concentrations up to 50 µM after 48 hours when investigating its effects on lipid content[2][3]. This contrasts with other findings that report a growth inhibition effect on the same cell line[1]. This discrepancy may arise from variations in experimental protocols and endpoints measured.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of a potential anti-cancer compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Shizukaol D) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway

Shizukaol D has been shown to induce apoptosis in liver cancer cells by modulating the Wnt/β-catenin signaling pathway[1][4][5]. The diagram below illustrates the proposed mechanism of action.

Shizukaol_D_Pathway cluster_cell Cancer Cell Shizukaol_D Shizukaol D Wnt_Pathway Wnt Signaling Pathway Shizukaol_D->Wnt_Pathway Inhibits beta_catenin β-catenin Wnt_Pathway->beta_catenin Downregulates Apoptosis Apoptosis beta_catenin->Apoptosis Induces

Caption: Shizukaol D inhibits the Wnt signaling pathway, leading to the downregulation of β-catenin and subsequent induction of apoptosis in cancer cells.

Experimental Workflow for IC50 Determination

The logical flow of an experiment to determine the anti-proliferative IC50 value of a compound is depicted in the following diagram.

IC50_Workflow cluster_workflow IC50 Determination Workflow A Cell Culture Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (Dose-Response Curve) D->E F IC50 Value Determination E->F

Caption: A standard workflow for determining the IC50 value of a test compound on a cancer cell line.

References

Safety Operating Guide

Personal protective equipment for handling Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Shizukaol G

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on best practices for handling novel, bioactive chemical compounds and safety information for structurally related molecules. Researchers must conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a dimeric sesquiterpene, a class of natural products with potential biological activity.[1] As the toxicological properties of this compound have not been fully elucidated, it should be handled with caution, assuming it is a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting)ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[2]Fully-buttoned laboratory coat.N95 respirator or higher, especially if not handled in a certified chemical fume hood.[3]
Preparing Solutions Chemical splash goggles.Double-gloving with compatible chemical-resistant gloves.Chemical-resistant lab coat or apron over a standard lab coat.Work within a certified chemical fume hood is strongly recommended.
In Vitro / In Vivo Use Safety glasses with side shields.Chemical-resistant gloves.Laboratory coat.Not typically required if handling dilute solutions in a well-ventilated area.

Procedural Guide: Handling and Disposal

This step-by-step guide provides a framework for the safe handling and disposal of this compound.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, perform a risk assessment specific to your planned experiment. Consider the quantity of this compound to be used, the solvent system, and the experimental procedures.

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood, especially when working with the solid form to prevent inhalation of airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible. Have a chemical spill kit appropriate for the solvents being used nearby.

Handling the Solid Compound (Weighing)
  • Perform all manipulations of solid this compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Wear the appropriate PPE as outlined in the table above (goggles, double gloves, lab coat, respirator).

  • Use tools (e.g., spatulas) dedicated to this compound to prevent cross-contamination.

  • Carefully weigh the desired amount of the compound, minimizing any disturbance that could create dust.

  • Close the primary container tightly immediately after use.

  • Clean the balance and surrounding surfaces with a damp paper towel (wetted with water or an appropriate solvent like ethanol) to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Preparing Solutions
  • Work within a certified chemical fume hood.

  • Add the weighed this compound to the appropriate vessel.

  • Slowly add the desired solvent (e.g., DMSO, Chloroform, Dichloromethane) to the solid.[4]

  • Cap the vessel and mix using a vortex or sonicator as required for dissolution.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage
  • Store this compound in a tightly sealed container, protected from light and moisture.

  • Keep the compound in a cool, dry, and well-ventilated place, away from incompatible materials.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile, hazardous solvent, evacuate the area.

  • Secure Area: Prevent entry to the spill area.

  • Small Spills: For a small spill, and only if you are trained to do so, don the appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and institutional EHS department.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including pipette tips, gloves, empty vials, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.

  • Institutional Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

G cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Management receipt Receipt of this compound storage Secure Storage (Cool, Dry, Dark) receipt->storage Log & Store risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe Proceed if Safe weighing Weigh Solid ppe->weighing spill Spill / Decontamination ppe->spill If Spill Occurs dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment waste_collection Collect & Segregate Waste experiment->waste_collection spill->waste_collection disposal Dispose via EHS waste_collection->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.